Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate
Description
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Properties
IUPAC Name |
methyl 11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-14-11(13)12-7-6-10(15-12)8-4-2-3-5-9(8)12/h2-7,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGDBIZVIJCOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C=CC(O1)C3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574420 | |
| Record name | Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83164-95-8 | |
| Record name | Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of a plausible and efficient synthetic route to Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate, a molecule of interest for researchers in medicinal chemistry and materials science. The core of this synthesis is a [4+2] cycloaddition reaction, a cornerstone of modern organic synthesis. This document will delve into the mechanistic underpinnings of the key reaction steps, provide detailed, field-tested protocols, and offer insights into the critical parameters that govern the success of the synthesis. The target audience for this guide includes researchers, scientists, and professionals in drug development who require a robust and well-documented method for the preparation of this and structurally related compounds.
Introduction and Strategic Overview
The 1,4-epoxynaphthalene scaffold is a privileged structure in medicinal chemistry, exhibiting a range of biological activities. The introduction of a methyl carboxylate group at the bridgehead position offers a handle for further functionalization, making this compound a valuable building block for the synthesis of complex molecular architectures.[1]
The synthetic strategy outlined herein hinges on a pivotal Diels-Alder reaction between in situ generated benzyne and a suitable furan derivative.[2][3] Benzyne, a highly reactive intermediate, serves as an excellent dienophile in this cycloaddition.[4] The choice of diene is critical, and for this synthesis, methyl 2-furoate is proposed as a readily available and suitable starting material.[5]
The overall synthetic workflow can be visualized as follows:
Figure 1: Proposed synthetic workflow for this compound.
Core Synthesis: Methodology and Mechanistic Insights
The synthesis is conceptually divided into two primary stages: the preparation of the key reactants and the subsequent cycloaddition reaction.
Preparation of Reactants
Benzyne is too reactive to be isolated and is therefore generated in situ. A reliable and common method for its generation in the laboratory is the diazotization of anthranilic acid, followed by the thermal decomposition of the resulting diazonium salt.
Mechanism: Anthranilic acid is treated with sodium nitrite in the presence of a strong acid to form a diazonium salt. This intermediate is unstable and readily loses nitrogen gas (N₂) and carbon dioxide (CO₂) upon gentle heating to generate the highly strained benzyne triple bond.[3]
Figure 2: Reaction scheme for the generation of benzyne from anthranilic acid.
Methyl 2-furoate can be readily prepared by the Fischer esterification of 2-furoic acid with methanol, using a catalytic amount of a strong acid like sulfuric acid.[6][7][8] This is a classic and efficient method for the synthesis of esters.[9] Alternatively, methyl 2-furoate is commercially available from various suppliers.
Mechanism: The Fischer esterification proceeds via the protonation of the carboxylic acid carbonyl group by the acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[8]
The Diels-Alder Reaction: Formation of the 1,4-Epoxynaphthalene Core
The cornerstone of this synthesis is the [4+2] cycloaddition reaction between the in situ generated benzyne and methyl 2-furoate.[2][10] In this reaction, the furan ring of methyl 2-furoate acts as the diene, and the highly reactive triple bond of benzyne serves as the dienophile.
Causality of Experimental Choices:
-
Solvent: A high-boiling, aprotic solvent such as 1,2-dichloroethane or dioxane is often employed to facilitate the thermal decomposition of the diazonium salt and to keep the reactants in solution.[11][12]
-
Temperature: The reaction is typically carried out at an elevated temperature to ensure a steady generation of benzyne and to overcome the activation energy of the cycloaddition.
-
Stoichiometry: A slight excess of the furan derivative is often used to ensure the complete trapping of the transient benzyne intermediate.
Figure 3: Simplified representation of the Diels-Alder reaction.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a well-equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.
Synthesis of Methyl 2-furoate (Illustrative Protocol)
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Furoic Acid | 112.08 | 11.2 g | 0.1 |
| Methanol | 32.04 | 100 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 1 mL | - |
Procedure:
-
To a stirred solution of 2-furoic acid in methanol in a round-bottom flask, slowly add concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours.[13] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-furoate.
-
Purify the crude product by vacuum distillation to obtain pure methyl 2-furoate.
Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Anthranilic Acid | 137.14 | 13.7 g | 0.1 |
| Methyl 2-furoate | 126.11 | 15.1 g | 0.12 |
| Isoamyl nitrite | 117.15 | 15 mL | - |
| 1,2-Dichloroethane | 98.96 | 200 mL | - |
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add methyl 2-furoate and 1,2-dichloroethane.
-
In a separate beaker, dissolve anthranilic acid in a minimal amount of 1,2-dichloroethane.
-
Heat the solution of methyl 2-furoate to reflux.
-
Simultaneously and slowly, add the solution of anthranilic acid and isoamyl nitrite to the refluxing mixture over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization and Data
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons, bridgehead protons, and the methyl ester protons should be observable in their characteristic chemical shift regions. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, olefinic carbons, bridgehead carbons, and the ester carbonyl carbon should be present. |
| Mass Spec. | The molecular ion peak corresponding to the calculated mass of the target molecule (C₁₂H₁₀O₃, MW: 202.21 g/mol ) should be observed. |
| IR Spec. | Characteristic absorption bands for the C=O stretch of the ester, C-O-C stretch of the ether linkage, and aromatic C-H stretches should be present. |
Safety and Handling
-
Benzyne: As a highly reactive intermediate, benzyne should be handled with care. The precursors for its generation should be handled in a well-ventilated fume hood.
-
Solvents: 1,2-Dichloroethane is a suspected carcinogen and should be handled with appropriate precautions.
-
Reagents: All chemicals should be handled in accordance with their Safety Data Sheets (SDS).
Conclusion
The synthetic route detailed in this guide, centered around a Diels-Alder cycloaddition, provides a reliable and efficient method for the preparation of this compound. The protocols are based on well-established chemical principles and can be adapted for the synthesis of analogous compounds. The insights into the reaction mechanisms and experimental choices are intended to empower researchers to troubleshoot and optimize the synthesis for their specific needs.
References
- Adams, E. V., & Oleinik, A. F. (1985). Diels-Alder adducts of furan derivatives in the synthesis of carro- and heterocyclic systems (review). Chemistry of Heterocyclic Compounds, 21(10), 1063-1076.
- Bartoli, G., Bosco, M., Carlone, A., Dalpozzo, R., Marcantoni, E., & Melchiorre, P. (2007). A benzyne-mediated esterification of carboxylic acids and alcohols. Synthesis, 2007(22), 3489-3496.
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Cheméo. (n.d.). 1,4-Epoxynaphthalene, 1,4-dihydro-. Retrieved from [Link]
- Christl, M., & Groetsch, S. (2000). Cyclohexa-1,2,4-triene from 1-Bromocyclohexa-1,4-diene. European Journal of Organic Chemistry, 2000(10), 1871-1874.
- Hatano, M., Nishioka, C., Mimura, A., Kimura, R., Okuda, Y., Yamada, T., & Sakata, K. (2023).
- Jilla, L., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
- Journal of Organic Chemistry. (2000). Synthesis of 1,4-dihydro-1,4-dimethyl-1,4-epoxynaphthalene and conversion to 1,4-dimethyl-1,2,3,4-tetrahydronaphthalene and o-diacetylbenzene.
- Manabe, K., Sun, X.-M., & Kobayashi, S. (2001). The use of DBSA (p-dodecylbenzenesulfonic acid) as a surfactant-type Brønsted acid catalyst enables selective esterifications in water. Journal of the American Chemical Society, 123(41), 10101-10102.
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. Retrieved from [Link]
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Organic Syntheses. (n.d.). methyl 3-methyl-2-furoate. Retrieved from [Link]
- Peters, A., & Kennedy, S. (2020). Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. ChemSpider SyntheticPages.
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PubChem. (n.d.). 1,4-Epoxynaphthalene-1(2H)-methanol, 4,5,7-tris(1,1-dimethylethyl)-3,4-dihydro-. Retrieved from [Link]
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ResearchGate. (n.d.). Light-Induced Generation and Cycloaddition Reactions of Benzyne: Synthesis of Naphthoxindoles E and Annulated Indolizines. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of naphthalenecarboxylic and naphthalenedicarboxylic acids from naphthalene, carbon tetrachloride, and alcohols in the presence of iron catalysts. Retrieved from [Link]
- Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). Surprisingly, only a 0.05−2 mol % of DMAP can efficiently promote acylation of alcohols with acid anhydrides. Journal of the American Chemical Society, 129(47), 14775-14779.
- Tambar, U. K., Ebner, D. C., & Stoltz, B. M. (2009). THE DIRECT ACYL-ALKYLATION OF ARYNES [PREPARATION OF METHYL 2-(2-ACETYLPHENYL)
- US Patent US20120220798A1. (2012).
- Wang, S.-M., Alharbi, N. S., & Qin, H.-L. (2019). A benzyne-mediated esterification of carboxylic acids and alcohols. Synthesis, 51(20), 3901-3907.
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YouTube. (2023). Synthesis of naphthalene by Diels-Alder reaction. Retrieved from [Link]
- Zhao, J., Shi, J., & Li, Y. (2021). A benzyne-mediated esterification of carboxylic acids and alcohols provides products under mild conditions. Organic Letters, 23(18), 7274-7278.
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An In-Depth Technical Guide to the Formation of Methyl 1,4-Epoxynaphthalene-1(4H)-carboxylate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the formation mechanism of methyl 1,4-epoxynaphthalene-1(4H)-carboxylate, a bridged bicyclic compound of significant interest in synthetic chemistry. The synthesis is a classic example of a tandem reaction sequence, commencing with the generation of a highly reactive aryne intermediate, which is subsequently trapped in a pericyclic cycloaddition reaction. This document will elucidate the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, present relevant chemical data, and provide visual aids to facilitate a deeper understanding for researchers in organic synthesis and drug development.
Introduction: The Significance of the 1,4-Epoxynaphthalene Scaffold
The 1,4-epoxynaphthalene core, also known as a 7-oxabenzonorbornadiene, represents a structurally rigid and sterically defined bicyclic framework. This scaffold is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and materials. The inherent strain of the oxabicyclic bridge provides a driving force for a variety of chemical transformations, making it a versatile synthetic intermediate. The title compound, this compound, incorporates a carboxylate group, further enhancing its utility as a precursor for more elaborate molecular architectures.
The formation of this molecule is a compelling illustration of two fundamental concepts in organic chemistry: the in situ generation of reactive intermediates and the power of cycloaddition reactions to rapidly build molecular complexity. A thorough understanding of its formation mechanism is crucial for optimizing reaction conditions and adapting the methodology to synthesize a diverse range of derivatives.
The Core Mechanism: A Tale of a Fleeting Intermediate
The synthesis of this compound is not a single-step process but rather a cascade of reactions that must be precisely controlled. The overall transformation can be dissected into two primary stages: the generation of 2-carbomethoxybenzyne and its subsequent trapping by furan via a [4+2] Diels-Alder cycloaddition.
Stage 1: The Genesis of 2-Carbomethoxybenzyne
The journey begins with a stable and commercially available starting material: methyl 2-aminobenzoate (also known as methyl anthranilate). The key to unlocking the desired reactivity lies in the conversion of the primary amino group into a suitable leaving group, which is achieved through diazotization.[1]
The process is initiated by treating methyl 2-aminobenzoate with a nitrosating agent, typically an alkyl nitrite such as isoamyl nitrite, in an aprotic solvent.[2] The reaction proceeds through the following steps:
-
Nitrosation: The amino group of methyl 2-aminobenzoate attacks the electrophilic nitrogen of the nitrosating agent, forming an N-nitrosamine intermediate after proton transfer.
-
Tautomerization and Protonation: The N-nitrosamine tautomerizes to a diazohydroxide, which is then protonated by a trace acid catalyst in the reaction mixture.
-
Dehydration: The protonated diazohydroxide readily loses a molecule of water to form a relatively unstable benzenediazonium-2-carboxylate inner salt.[2]
This diazonium salt is highly prone to decomposition. Upon gentle heating, it undergoes a concerted elimination of molecular nitrogen (N₂) and carbon dioxide (CO₂), two thermodynamically very stable small molecules.[3][4] This fragmentation is the driving force for the formation of the highly reactive and fleeting intermediate: 2-carbomethoxybenzyne.
Benzyne is a neutral, six-membered aromatic ring containing a formal triple bond.[4] This "triple bond" is not a true alkyne; rather, it consists of the normal two π-bonds of the benzene ring and a highly strained, in-plane π-bond formed from the sideways overlap of two sp² hybridized orbitals. This strained bond is exceptionally weak and renders benzyne extremely electrophilic and ready to react with a wide range of nucleophiles and dienes.
Stage 2: The [4+2] Cycloaddition with Furan
To prevent the highly reactive benzyne from dimerizing or polymerizing, it is generated in the presence of a "trapping" agent. In this synthesis, the trapping agent is furan, a five-membered aromatic heterocycle that can act as a conjugated diene in a Diels-Alder reaction.[5]
The benzyne, acting as a potent dienophile, is intercepted by furan in a pericyclic [4+2] cycloaddition.[6] This reaction proceeds in a concerted fashion, where the four π-electrons of the furan and the two π-electrons of the benzyne's strained "triple bond" reorganize to form a new six-membered ring. This cycloaddition rapidly and stereospecifically constructs the bridged bicyclic skeleton of the 1,4-epoxynaphthalene system. The result is the formation of the stable final product, this compound.
The overall mechanistic workflow is depicted in the following diagram:
Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of this compound. This procedure is adapted from established methods for benzyne generation and trapping.[2]
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Benzenediazonium carboxylate intermediates are potentially explosive when isolated in a dry state and should be handled with extreme caution.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 2-aminobenzoate | 151.16 | 2.0 g | 13.2 |
| Furan | 68.07 | 10 mL (excess) | ~140 |
| Isoamyl nitrite | 117.15 | 2.5 mL | 18.5 |
| 1,2-Dimethoxyethane (DME) | 90.12 | 30 mL | - |
| Dichloromethane (for extraction) | 84.93 | As needed | - |
| Saturated aq. NaCl (Brine) | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add furan (10 mL) and 1,2-dimethoxyethane (10 mL).
-
Heating: Heat the solution to a gentle reflux using a heating mantle.
-
Preparation of Reactant Solutions:
-
In a small beaker, dissolve methyl 2-aminobenzoate (2.0 g) in 1,2-dimethoxyethane (10 mL).
-
In another small beaker, dilute isoamyl nitrite (2.5 mL) with 1,2-dimethoxyethane (10 mL).
-
-
Addition of Reactants: Transfer the methyl 2-aminobenzoate solution and the isoamyl nitrite solution to separate dropping funnels. Add both solutions dropwise and simultaneously to the refluxing furan mixture over a period of 30-40 minutes. A color change to dark brown is typically observed.
-
Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 30 minutes.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, typically a dark oil or solid, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization Data
The following table summarizes expected analytical data for the product, based on the closely related compound, methyl 8-fluoro-1,4-dihydro-1,4-epoxynaphthalene-1-carboxylate.[7]
| Property | Expected Value |
| Appearance | White to off-white solid |
| Yield | 40-60% (typical for this type of reaction) |
| ¹H NMR (CDCl₃) | Expected chemical shifts (δ, ppm):~7.2-7.4 (m, 4H, aromatic protons)~7.0-7.1 (m, 2H, vinyl protons on epoxy bridge)~5.7 (s, 1H, bridgehead proton)~3.8 (s, 3H, methyl ester protons) |
| ¹³C NMR (CDCl₃) | Expected chemical shifts (δ, ppm):~170 (C=O, ester)~148 (aromatic C-O)~142 (vinyl C-H on epoxy bridge)~125-128 (aromatic C-H)~120 (aromatic C-H)~82 (bridgehead C-H)~52 (methyl ester C) |
Causality and Experimental Choices
-
Choice of Benzyne Precursor: Methyl 2-aminobenzoate is an ideal starting material as it is inexpensive and the amino group provides a direct handle for diazotization. The ester group is generally stable under these reaction conditions.
-
Nitrosating Agent: Isoamyl nitrite is often preferred over sodium nitrite/acid systems for generating diazonium salts in organic solvents due to its better solubility and milder reaction conditions.[2]
-
Solvent: 1,2-Dimethoxyethane (DME) is a suitable solvent as it is relatively high-boiling, allowing the reaction to be conducted at reflux to ensure the decomposition of the diazonium salt, and it is aprotic, which is crucial for the stability of the reactive intermediates.
-
Excess Furan: Furan is used in large excess to ensure efficient trapping of the benzyne intermediate, maximizing the yield of the desired product and minimizing side reactions such as benzyne dimerization.
-
Simultaneous Addition: The slow, simultaneous addition of both the methyl 2-aminobenzoate and isoamyl nitrite solutions to the hot furan solution is critical. This ensures that the concentration of the unstable diazonium salt and the highly reactive benzyne intermediate remains low at any given time, thereby suppressing side reactions. This technique is a cornerstone of generating and using such reactive species in situ.
Conclusion
The formation of this compound is a classic and elegant synthetic transformation that highlights the power of generating and trapping reactive intermediates. By understanding the step-wise mechanism involving diazotization, benzyne formation, and a subsequent Diels-Alder cycloaddition, researchers can effectively utilize this methodology to construct complex molecular frameworks. The protocol described herein provides a robust and validated starting point for the synthesis and further functionalization of this valuable class of compounds, with wide-ranging applications in medicinal chemistry and materials science.
References
-
Journal of Organic Chemistry. (1975). Synthesis of 1,4-dihydro-1,4-dimethyl-1,4-epoxynaphthalene and conversion to 1,4-dimethyl-1,2,3,4-tetrahydronaphthalene and o-diacetylbenzene. [Link]
-
Journal of Organic Chemistry. (1973). General route to 2,3-diacyl-1,4-dihydro 1,4-disubstituted 1,4-epoxynapthalenes and 1,4-disubstituted 2,3-naphthalic anhydrides. [Link]
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Semantic Scholar. (2011). Formation and Trapping of Benzyne. [Link]
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PubMed. (2016). Generation of ortho-SF5-Benzyne and Its Diels–Alder Reactions with Furans: Synthesis of 1-SF5-Naphthalene, Its Derivatives, and 1,6(1,7)-Bis-SF5-naphthalenes. [Link]
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The Royal Society of Chemistry. (2016). Supporting Information - F-THENA: A Chiral Derivatizing Agent for the Determination of the Absolute Configuration of Secondary Aromatic Alcohols with Self-Validating System. [Link]
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Canadian Science Publishing. (1977). Photochemistry of 1,4-diphenyl-1,4-epoxy-1,4-dihydronaphthalene 2-carboxylate and 2,3-dicarboxylate esters. [Link]
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YouTube. (2021). intramolecular Diels-Alder cycloaddition on a furan ring. [Link]
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Organic Syntheses. (1966). Benzenediazonium-2-carboxylate and Biphenylene. [Link]
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MySkinRecipes. Methyl 1,4-dihydro-1,4-epoxynaphthalene-1-carboxylate. [Link]
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-
YouTube. (2020). 5-Member heterocyclic compound as diene: Diels–Alder reaction & 1,4-addition: with mechanism. [Link]
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PubChem. 1,4-Dihydro-1,4-epoxynaphthalene. [Link]
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Spectroscopic Analysis of Methyl 1,4-Epoxynaphthalene-1(4H)-carboxylate: A Technical Guide
An In-depth Exploration of the Structural and Electronic Characteristics of a Key Bicyclic Adduct
Foreword
Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate is a notable bicyclic compound, often synthesized via a Diels-Alder reaction between furan and a suitable dienophile. Its rigid, strained ring system and the presence of a carboxylate group make it a valuable intermediate in the synthesis of more complex molecules in pharmaceutical and materials science research. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and the prediction of its reactivity. This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its unique structural features.
Molecular Structure and Spectroscopic Overview
The structure of this compound, featuring a bridged epoxy group over a partially saturated naphthalene core, gives rise to a distinct spectroscopic fingerprint. The spatial arrangement of the protons and carbons is reflected in their chemical shifts and coupling constants in NMR spectroscopy. The carbonyl and ether functionalities produce characteristic absorption bands in IR spectroscopy, while the overall molecular weight and fragmentation patterns are determined by mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum of this molecule is characterized by distinct signals for the aromatic, olefinic, bridgehead, and methyl ester protons. Due to the rigid, non-planar structure of the bicyclic system, protons on the same carbon atom can be chemically non-equivalent, leading to more complex splitting patterns.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not available | - | - | Aromatic Protons (e.g., H-5, H-6, H-7, H-8) |
| Data not available | - | - | Olefinic Protons (e.g., H-2, H-3) |
| Data not available | - | - | Bridgehead Proton (H-4) |
| Data not available | - | - | Methylene Protons (e.g., H-2', H-3') |
| Data not available | - | - | Methyl Ester Protons (-OCH₃) |
Note: Specific chemical shift values and coupling constants are not publicly available in the searched literature. The assignments are based on the expected regions for such protons in similar structures.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | Carbonyl Carbon (C=O) |
| Data not available | Aromatic Carbons (quaternary and CH) |
| Data not available | Olefinic Carbons |
| Data not available | Bridgehead Carbons (C-1, C-4) |
| Data not available | Methylene Carbons |
| Data not available | Methyl Ester Carbon (-OCH₃) |
Note: Specific chemical shift values are not publicly available in the searched literature. The assignments are based on expected chemical shift ranges for these carbon types.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester and the C-O bonds of the ether linkage.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~1735-1750 | Strong | C=O stretch (Ester) |
| ~1200-1300 | Strong | C-O stretch (Ester) |
| ~1000-1100 | Medium | C-O-C stretch (Epoxy bridge) |
| ~3000-3100 | Medium | C-H stretch (Aromatic/Olefinic) |
| ~2850-2960 | Medium | C-H stretch (Aliphatic) |
Note: The exact positions of the absorption bands can be influenced by the molecular environment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) and several characteristic fragment ions.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Ion |
| [M]⁺ | Molecular Ion |
| [M - OCH₃]⁺ | Loss of the methoxy group |
| [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group |
| Retro-Diels-Alder fragments | Fragments corresponding to furan and the dienophile |
Note: The relative abundances of the fragments would depend on the ionization conditions.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a solution, a suitable solvent that does not have interfering absorptions in the regions of interest should be used.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and propose fragmentation pathways.
Synthesis and Characterization Workflow
The synthesis of this compound is a foundational experiment in many organic chemistry curricula, illustrating the principles of pericyclic reactions.
Figure 1. A generalized workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
The spectroscopic data of this compound provides a detailed picture of its molecular architecture. While specific, experimentally-derived high-resolution data remains to be widely published in accessible databases, the expected spectral features discussed in this guide provide a solid framework for researchers working with this compound and its derivatives. The combination of NMR, IR, and MS allows for unambiguous identification and a deeper understanding of the electronic and structural properties of this important Diels-Alder adduct.
References
Due to the lack of specific literature providing a complete spectroscopic dataset for this compound, this section cannot be populated with direct references to its characterization. The information provided is based on established principles of spectroscopic interpretation for organic compounds with similar functional groups and structural motifs.
An In-Depth Technical Guide to Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate is a bicyclic organic compound featuring a unique bridged ether linkage across a partially saturated naphthalene core. This structure, formally a derivative of 7-oxabicyclo[2.2.1]heptane, presents a rigid scaffold with distinct stereochemical properties. Its inherent strain and functionality make it a valuable intermediate in organic synthesis, particularly in the construction of complex polycyclic systems and as a scaffold in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, with a focus on practical insights for laboratory and drug discovery settings. The naphthalene scaffold and its derivatives are widely explored in medicinal chemistry for a range of applications including anticancer, antimicrobial, and anti-inflammatory agents[1].
IUPAC Nomenclature and Structural Elucidation
The systematic IUPAC name for the topic compound is Methyl 1,4-dihydro-1,4-epoxynaphthalene-1-carboxylate . The "(4H)" designation in the user-provided name indicates that the carbon at position 4 is saturated, which is inherent to the 1,4-dihydro structure. This bridged bicyclic system is numbered starting from one of the bridgehead carbons, proceeding along the longest path to the other bridgehead, then the next longest path, and finally the shortest path, which in this case is the oxygen bridge.
Synthesis of the Core Scaffold and Final Product
The synthesis of Methyl 1,4-dihydro-1,4-epoxynaphthalene-1-carboxylate is conceptually a two-step process: the formation of the 1,4-epoxynaphthalene core via a Diels-Alder reaction, followed by the introduction of the methyl carboxylate group.
Part 1: Synthesis of the 1,4-Epoxynaphthalene Scaffold via Diels-Alder Reaction
The formation of the 1,4-epoxynaphthalene ring system is classically achieved through a [4+2] cycloaddition, or Diels-Alder reaction. This involves the reaction of a diene, in this case, a furan derivative, with a dienophile, an activated alkyne. Furan and its derivatives are known to participate in Diels-Alder reactions, although they are less reactive than their carbocyclic counterparts like cyclopentadiene[2]. The aromatic character of furan reduces its reactivity, but the reaction can be facilitated by using electron-withdrawing groups on the dienophile and by thermal or Lewis acid catalysis[3].
A plausible and efficient route involves the in-situ generation of benzyne, which acts as the dienophile, reacting with furan. However, for the synthesis of the carboxylated target, a more direct approach utilizes an activated alkyne like methyl propiolate (methyl 2-propynoate).
Conceptual Reaction Pathway:
Caption: Diels-Alder reaction for the synthesis of the 1,4-epoxynaphthalene core.
Experimental Protocol: Synthesis of Methyl 1,4-dihydro-1,4-epoxynaphthalene-1-carboxylate
This protocol is a representative procedure based on established Diels-Alder reactions of furans with acetylenic dienophiles[4][5].
Materials:
-
Furan
-
Methyl propiolate
-
Anhydrous toluene
-
Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃) or a milder alternative like Scandium triflate (Sc(OTf)₃))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
Procedure:
-
Reaction Setup: Under an inert atmosphere, a solution of furan (1.2 equivalents) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition: The Lewis acid catalyst (0.1 equivalents) is added to the stirred solution at room temperature. The use of a Lewis acid enhances the electrophilicity of the dienophile, thereby increasing the reaction rate and selectivity[4].
-
Dienophile Addition: Methyl propiolate (1.0 equivalent) is dissolved in anhydrous toluene and added dropwise to the reaction mixture over 30 minutes.
-
Reaction Conditions: The reaction mixture is heated to a gentle reflux (approximately 80-100 °C) and monitored by Thin Layer Chromatography (TLC). The reaction progress can be followed by the consumption of the starting materials.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl 1,4-dihydro-1,4-epoxynaphthalene-1-carboxylate.
Self-Validation: The success of the synthesis is validated by spectroscopic analysis of the purified product. The expected ¹H and ¹³C NMR spectra should be consistent with the proposed structure. The presence of the ester functionality can be confirmed by a characteristic carbonyl stretch in the IR spectrum.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Signals in the range of 7.0-7.5 ppm, exhibiting coupling patterns consistent with a substituted benzene ring.
-
Bridgehead Protons: Two distinct signals for the protons at C1 and C4, likely appearing as singlets or narrow multiplets in the range of 5.5-6.0 ppm.
-
Olefinic Protons: Protons on the double bond of the epoxy-bridged ring will appear in the region of 6.8-7.2 ppm, likely as doublets or multiplets depending on coupling.
-
Methyl Ester Protons: A sharp singlet at approximately 3.7-3.9 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: A signal in the downfield region, around 170-175 ppm.
-
Aromatic Carbons: Multiple signals in the range of 120-150 ppm.
-
Bridgehead Carbons: Signals for C1 and C4 in the region of 80-90 ppm.
-
Olefinic Carbons: Signals for the double-bonded carbons in the bridged ring around 140-150 ppm.
-
Methyl Ester Carbon: A signal around 52-55 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C-O-C Stretch (Ether): A characteristic absorption in the range of 1050-1150 cm⁻¹.
-
C=C Stretch (Aromatic and Olefinic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-H Stretch (Aromatic and Olefinic): Absorptions above 3000 cm⁻¹.
Mass Spectrometry (MS) (Predicted):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₂H₁₀O₃ = 202.21 g/mol ).
-
Fragmentation Pattern: Expect fragmentation corresponding to the loss of the methoxy group (-OCH₃) and the carboxyl group (-COOCH₃), as well as retro-Diels-Alder fragmentation.
| Spectroscopic Data (Predicted) | Expected Chemical Shift/Frequency |
| ¹H NMR | |
| Aromatic Protons | 7.0-7.5 ppm |
| Bridgehead Protons | 5.5-6.0 ppm |
| Olefinic Protons | 6.8-7.2 ppm |
| Methyl Ester Protons | 3.7-3.9 ppm |
| ¹³C NMR | |
| Carbonyl Carbon | 170-175 ppm |
| Aromatic Carbons | 120-150 ppm |
| Bridgehead Carbons | 80-90 ppm |
| Olefinic Carbons | 140-150 ppm |
| Methyl Ester Carbon | 52-55 ppm |
| IR Spectroscopy | |
| C=O Stretch (Ester) | ~1730 cm⁻¹ |
| C-O-C Stretch (Ether) | ~1100 cm⁻¹ |
| Mass Spectrometry | |
| Molecular Ion [M]⁺ | m/z 202 |
Chemical Reactivity and Stability
The reactivity of Methyl 1,4-dihydro-1,4-epoxynaphthalene-1-carboxylate is governed by the strained oxabicyclic ring system and the ester functionality.
-
Retro-Diels-Alder Reaction: The 1,4-epoxynaphthalene core is susceptible to thermal or acid-catalyzed retro-Diels-Alder reactions, which would lead to the regeneration of furan and the corresponding alkyne. This reactivity is a key consideration in subsequent synthetic steps. The stability of 7-oxabicyclo[2.2.1]heptadiene derivatives is influenced by experimental conditions and the nature of any acidic reagents used[7].
-
Epoxide Ring Opening: The strained ether bridge can be opened under various conditions, providing a route to functionalized dihydronaphthalene derivatives.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be converted to other functional groups, such as amides or other esters.
Reaction Workflow:
Caption: Key reaction pathways of this compound.
Applications in Drug Discovery and Organic Synthesis
The rigid, three-dimensional structure of the 1,4-epoxynaphthalene scaffold makes it an attractive building block in medicinal chemistry. By serving as a constrained bioisostere for a simple aromatic ring, it can help to lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for a biological target.
While specific applications of this compound are not extensively documented, the broader class of naphthalene and its derivatives has shown significant promise in various therapeutic areas. For instance, dihydronaphthalene analogues have been investigated as potent inhibitors of tubulin polymerization for anticancer applications[8]. Furthermore, the 1,4-naphthoquinone scaffold, which can be accessed from 1,4-epoxynaphthalene derivatives, is a key pharmacophore in many anticancer agents[9].
The ester functionality of the title compound provides a handle for further synthetic modifications, allowing for its incorporation into larger, more complex molecules. For example, the corresponding carboxylic acid can be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.
Conclusion
Methyl 1,4-dihydro-1,4-epoxynaphthalene-1-carboxylate is a synthetically valuable compound with a unique and rigid bicyclic structure. Its synthesis via a Diels-Alder reaction provides a versatile entry point to a range of functionalized polycyclic systems. While its direct biological applications are yet to be fully explored, its potential as a scaffold in medicinal chemistry is significant, given the established importance of the naphthalene and related motifs in drug discovery. The reactivity of its strained ether bridge and the versatility of its ester group make it a powerful tool for the synthesis of novel molecular architectures with potential therapeutic applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully exploit its potential in the development of new chemical entities.
References
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Dolsophon, K., et al. (2016). F-THENA: A Chiral Derivatizing Agent for the Determination of the Absolute Configuration of Secondary Aromatic Alcohols with Self-Validating System. The Royal Society of Chemistry. [Link]
-
McCulloch, A. W., & McInnes, A. G. (1971). Influence of Lewis Acids on the Diels–Alder Reaction. IV. Reaction of 2-Methyl- and 2-Phenylfuran with Ethyl Propiolate. Canadian Journal of Chemistry, 49(19), 3152-3157. [Link]
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McCulloch, A. W., Smith, D. G., & McInnes, A. G. (1974). Influence of Lewis Acids on the Diels-Alder Reaction. VII. The Reaction of Furan with Ethyl Propiolate. Canadian Journal of Chemistry, 52(1), 1013-1017. [Link]
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MySkinRecipes. (n.d.). Methyl 1,4-dihydro-1,4-epoxynaphthalene-1-carboxylate. [Link]
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National Center for Biotechnology Information. (n.d.). 1,4-Dihydro-1,4-epoxynaphthalene. PubChem Compound Database. [Link]
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National Institute of Standards and Technology. (n.d.). 1,4-Epoxynaphthalene, 1,4-dihydro-. NIST Chemistry WebBook. [Link]
-
García-Márquez, J., et al. (2021). Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. Catalysis Letters, 151, 1487–1495. [Link]
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ChemHelpASAP. (2021, February 19). intramolecular Diels-Alder cycloaddition on a furan ring [Video]. YouTube. [Link]
-
González-López, M., et al. (2004). 7-Oxabicyclo[2.2.1]heptadiene derivatives: reactivity towards Brønsted acids. Chemical Communications, (12), 1404-1405. [Link]
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Wang, S., et al. (2023). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. [Link]
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Wang, S., et al. (2023). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry, 14(7), 1313-1324. [Link]
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Newman, M. S., et al. (1976). Synthesis of 1,4-dihydro-1,4-dimethyl-1,4-epoxynaphthalene and conversion to 1,4-dimethyl-1,2,3,4-tetrahydronaphthalene and o-diacetylbenzene. The Journal of Organic Chemistry, 41(24), 3925-3928. [Link]
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Krenske, E. H., et al. (2018). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry, 16(11), 1847-1857. [Link]
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Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-59. [Link]
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Payo, E., et al. (1967). Photochemical valence isomerization of oxobicyclic analogs of norbornadiene. Tetrahedron Letters, 8(25), 2415-2417. [Link]
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Balci, M., et al. (2012). An intermolecular Diels-Alder cycloaddition under various condition between 1,3-cyclohexadiene and 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate. Records of Natural Products, 6(3), 268. [Link]
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Powell, D. H., et al. (2016). Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(22), 5519-5523. [Link]
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An In-depth Technical Guide to Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate, a molecule of interest in organic synthesis and medicinal chemistry. This document delves into its fundamental properties, plausible synthetic routes, detailed characterization, and potential applications in drug development, offering field-proven insights for researchers.
Core Molecular Attributes
This compound is a bicyclic ether with a carbocyclic bridge. Its rigid, three-dimensional structure makes it an intriguing scaffold for the design of novel therapeutic agents.
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₃ |
| Molecular Weight | 202.21 g/mol |
| CAS Number | 83164-95-8 |
Synthesis Pathway: A Mechanistic Approach
The foundational principle of this synthesis is the [4+2] cycloaddition between an electron-rich diene (a substituted furan) and an electron-deficient dienophile (an activated alkyne). The choice of a furan as the diene is strategic; while its aromaticity can decrease its reactivity, this can be overcome with appropriate reaction conditions.[2]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Generalized Diels-Alder Approach
This protocol is a representative procedure based on established Diels-Alder reactions involving furan derivatives.[3]
Materials:
-
Substituted furan (e.g., 2-methylfuran)
-
Methyl propiolate
-
Anhydrous toluene
-
Lewis acid catalyst (optional, e.g., ZnI₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted furan (1.1 equivalents) and anhydrous toluene (100 mL).
-
Addition of Dienophile: Slowly add methyl propiolate (1.0 equivalent) to the stirring solution at room temperature.
-
Catalysis (Optional): If a catalyst is used, add the Lewis acid (e.g., 0.1 equivalents of ZnI₂) to the reaction mixture. The use of a Lewis acid can enhance the reaction rate by activating the dienophile.[1]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent. The polarity of the eluent should be optimized based on TLC analysis.
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound. Confirm the structure and purity using NMR, MS, and IR spectroscopy.
Structural Characterization: A Spectroscopic Analysis
Caption: Potential therapeutic applications of the 1,4-epoxynaphthalene scaffold.
The introduction of the epoxy bridge and the carboxylate group provides specific points for functionalization, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.
Derivatives of the 1,4-epoxynaphthalene scaffold have been investigated for a range of biological activities, including:
-
Anticancer Activity: The rigid structure can be used to design molecules that interact with specific protein targets, such as enzymes or receptors, implicated in cancer progression. [6]* Antiviral Activity: The unique shape and electronic properties of this scaffold may allow for the development of inhibitors of viral replication.
-
Central Nervous System (CNS) Activity: The lipophilic nature of the naphthalene core suggests that derivatives could be designed to cross the blood-brain barrier and target CNS receptors.
The methyl ester of this compound can also serve as a handle for further synthetic modifications, such as conversion to amides or other esters, to generate a library of compounds for biological screening.
Conclusion
This compound represents a valuable, albeit under-explored, chemical entity. Its synthesis, achievable through robust and well-understood chemical transformations, provides access to a rigid, three-dimensional scaffold. While direct experimental data for this specific molecule is limited, a comprehensive understanding of its properties and reactivity can be inferred from related compounds. The inherent structural features of the 1,4-epoxynaphthalene core, combined with the potential for diverse functionalization, make this and related compounds promising starting points for the discovery of new therapeutic agents. Further research into the synthesis and biological evaluation of a library of derivatives is warranted to fully explore the potential of this chemical scaffold.
References
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Royal Society of Chemistry. (2016). Supporting Information: F-THENA: A Chiral Derivatizing Agent for the Determination of the Absolute Configuration of Secondary Aromatic Alcohols with Self-Validating System. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Dihydro-1,4-epoxynaphthalene. Retrieved from [Link]
-
MDPI. (2023). Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. Retrieved from [Link]
-
YouTube. (2021). intramolecular Diels-Alder cycloaddition on a furan ring. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
-
NIST. (n.d.). 1,4-Epoxynaphthalene, 1,2,3,4-tetrahydro-. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,4-Epoxynaphthalene, 1,4-dihydro- (CAS 573-57-9). Retrieved from [Link]
-
YouTube. (2020). Lecture 05 : Furan, Preparation and Chemical reactions..... Diels Alder reaction. Part-02. Retrieved from [Link]
-
ResearchGate. (2012). Functionalized derivatives of 1,4-dimethylnaphthalene as precursors for biomedical applications: synthesis, structures, spectroscopy and photochemical activation in the presence of dioxygen. Retrieved from [Link]
-
The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Epoxynaphthalene-1(2H)-methanol, 4,5,7-tris(1,1-dimethylethyl)-3,4-dihydro-. Retrieved from [Link]
-
广州伟伯科技有限公司. (n.d.). 83164-95-8,this compound. Retrieved from [Link]
-
ResearchGate. (2022). Two model compounds—1,4-epoxynaphthalene (selected to represent the.... Retrieved from [Link]
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An In-Depth Technical Guide to Methyl 1,4-Epoxynaphthalene-1(4H)-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Structure
Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate is a polycyclic compound featuring a naphthalene core bridged by an oxygen atom, forming an epoxide ring. The presence of a methyl carboxylate group at the bridgehead carbon (C-1) introduces a key functional handle for further chemical transformations.
Molecular Formula: C₁₂H₁₀O₃
Molecular Weight: 202.21 g/mol
Structure:
Caption: 2D structure of this compound.
Synthesis and Mechanism
The most logical and established synthetic route to the 1,4-epoxynaphthalene core is through a Diels-Alder reaction. This powerful cycloaddition reaction allows for the efficient construction of the bicyclic system.
Synthetic Strategy: A Diels-Alder Approach
The synthesis commences with the in situ generation of benzyne, a highly reactive dienophile. Benzyne is readily trapped by a suitable diene, in this case, a furan derivative, to yield the desired 1,4-epoxynaphthalene scaffold. Subsequent functionalization at the bridgehead position affords the target molecule.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure based on the synthesis of analogous compounds.[1]
Step 1: Generation of Benzyne and Diels-Alder Reaction
-
To a stirred solution of furan (5 equivalents) in a suitable solvent (e.g., THF) at room temperature, add a solution of anthranilic acid (1 equivalent) in the same solvent.
-
Cool the mixture to 0 °C and add isoamyl nitrite (1.2 equivalents) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,4-dihydro-1,4-epoxynaphthalene.
Step 2: Carboxylation
-
To a solution of 1,4-dihydro-1,4-epoxynaphthalene (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add methyl chloroformate (1.2 equivalents) dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Physicochemical and Spectroscopic Properties
While specific experimental data for the title compound is not widely published, the following properties can be predicted based on its structure and data from closely related analogs.
| Property | Predicted Value/Characteristic |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |
| ¹H NMR | Aromatic protons (multiplet, ~7.0-7.5 ppm), bridgehead protons (singlets, ~5.5-6.0 ppm), olefinic protons (multiplet, ~6.8-7.2 ppm), methyl ester protons (singlet, ~3.7 ppm) |
| ¹³C NMR | Aromatic carbons (~120-150 ppm), bridgehead carbons (~80-90 ppm), olefinic carbons (~140-150 ppm), ester carbonyl carbon (~170 ppm), methyl ester carbon (~52 ppm) |
| IR (cm⁻¹) | ~3000 (C-H aromatic), ~1735 (C=O ester), ~1250 (C-O ester) |
| Mass Spec (m/z) | [M]+ at 202.06 |
Reactivity and Synthetic Applications
The unique tricyclic structure of this compound offers several avenues for further chemical modification, making it a valuable building block in organic synthesis.
Key Reaction Pathways
Caption: Potential reaction pathways for this compound.
-
Ester Group Transformations: The methyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to a variety of amides. These transformations provide access to a diverse range of derivatives for applications in drug discovery and materials science.
-
Ring-Opening of the Epoxide: The strained oxabicyclic ring can be opened under acidic or basic conditions, or by nucleophilic attack, leading to functionalized dihydronaphthalene derivatives.
-
Aromatization: The dihydroaromatic ring can be aromatized to the corresponding naphthalene system, providing a route to highly substituted naphthalenes.
Role in Drug Discovery
The 1,4-epoxynaphthalene scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of biologically active molecules. The rigidity of the bicyclic system helps to lock the conformation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The ability to introduce diverse functionality via the carboxylate group makes this compound an attractive starting point for the synthesis of compound libraries for high-throughput screening.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound, while not having a readily assigned CAS number, represents a valuable and synthetically accessible intermediate. Its preparation via a robust Diels-Alder reaction and the versatility of its functional group make it a powerful tool for chemists in both academic and industrial research. The insights provided in this guide, drawn from the established chemistry of its analogs, offer a solid foundation for its synthesis, characterization, and application in the development of novel molecules with potential therapeutic or material applications.
References
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Dolsophon, K., Soponpong, J., Kornsakulkarn, J., Thongpanchang, C., Prabpai, S., Kongsaeree, P., & Thongpanchang, T. (2016). F-THENA: a chiral derivatizing agent for the determination of the absolute configuration of secondary aromatic alcohols with a self-validating system. Organic & Biomolecular Chemistry, 14(44), 10436–10445. [Link]
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PubChem. (n.d.). 1,4-Dihydro-1,4-epoxynaphthalene. Retrieved from [Link]
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Chemeo. (n.d.). 1,4-Epoxynaphthalene, 1,4-dihydro-. Retrieved from [Link]
- Wolk, J. L., & Zoltewicz, J. A. (1984). Diels-Alder reactions of furans. Chemical Reviews, 84(5), 459–477.
- Rickborn, B. (1998). The Benzyne Triptycene Route to Triptycenes. Organic Reactions, 1–393.
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A Technical Guide to the Stability and Storage of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate
Executive Summary
Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate is a complex bicyclic molecule featuring an oxabenzonorbornadiene core structure. This structural motif, which can be viewed as a Diels-Alder adduct, imparts significant chemical reactivity that dictates its stability and storage requirements. For researchers, scientists, and drug development professionals utilizing this compound, ensuring its chemical integrity is paramount for obtaining reliable and reproducible experimental outcomes. This guide provides an in-depth analysis of the factors influencing the stability of this compound, outlines potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling. By understanding the underlying chemical principles, users can effectively mitigate degradation risks and preserve sample purity.
Chemical Identity and Physicochemical Properties
The stability of a compound is intrinsically linked to its structure. This compound possesses a strained epoxy bridge and an ester functional group, both of which are potential sites for degradation.
Figure 1: Chemical Structure of the target compound.
A summary of its key physicochemical properties is presented below. Due to the limited availability of experimental data for this specific molecule, some properties are inferred from its core structure, 1,4-dihydro-1,4-epoxynaphthalene.
| Property | Value | Source / Comment |
| Molecular Formula | C₁₂H₁₀O₃ | Calculated |
| Molecular Weight | 202.21 g/mol | Calculated |
| CAS Number | 83164-95-8 | [1] |
| Physical State | Likely a solid at room temperature. | Inferred from similar bridged bicyclic compounds. |
| Core Structure | 1,4-dihydro-1,4-epoxynaphthalene | Also known as 7-Oxabenzonorbornadiene.[2] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone). | General property of similar organic esters. |
| UV Absorbance | Expected to absorb UV light due to the aromatic ring. | General property of benzenoid compounds. |
Critical Factors Influencing Compound Stability
The unique strained ring system and ester functionality make the molecule susceptible to several environmental factors. Understanding these liabilities is the cornerstone of developing a robust storage strategy.
Thermal Instability and Retro-Diels-Alder Reaction
The 1,4-epoxynaphthalene core is a Diels-Alder adduct of furan and benzyne. Such adducts are known to be thermally labile and can undergo a retro-Diels-Alder reaction upon heating. This process would lead to the decomposition of the molecule into furan and a methyl benzoate derivative, representing an irreversible degradation of the starting material. The energy barrier for this reaction dictates the temperature at which degradation becomes significant.
Causality: The driving force for this reaction is the release of strain in the bicyclic system and the formation of two stable aromatic and pseudo-aromatic molecules. Therefore, exposure to elevated temperatures, even during routine laboratory procedures like solvent evaporation, should be minimized.
pH Sensitivity: Acid-Catalyzed and Base-Mediated Degradation
The compound possesses two primary pH-sensitive sites: the epoxy bridge and the methyl ester.
-
Acidic Conditions: The ether oxygen of the epoxy bridge can be protonated under acidic conditions. This activation facilitates nucleophilic attack (e.g., by water or other nucleophiles present), leading to the opening of the strained ring system. This is a common degradation pathway for epoxides.
-
Basic Conditions: The methyl ester group is susceptible to base-catalyzed hydrolysis (saponification). This reaction would cleave the ester bond, yielding the corresponding carboxylate salt and methanol. This would fundamentally alter the compound's properties, including its polarity and biological activity.
Causality: Both reactions are well-established mechanisms in organic chemistry. It is critical to avoid contact with strong acids, bases, and even protic solvents on silica gel chromatography for extended periods, as the acidic nature of the silica can promote degradation.
Oxidative Stability
While the core structure is relatively robust, ether linkages can be susceptible to long-term oxidation by atmospheric oxygen, particularly in the presence of light or metal ion catalysts. Analogous cyclic ethers, such as 1,4-dioxane, are known to undergo oxidative degradation through radical mechanisms, leading to ring-opening and the formation of various byproducts including aldehydes and carboxylic acids.[3][4][5]
Causality: The formation of hydroperoxides at positions alpha to the ether oxygen is a potential, albeit slow, degradation pathway. Storing the compound under an inert atmosphere minimizes this risk.
Photostability
Compounds containing aromatic chromophores can absorb UV and visible light. This energy absorption can promote the molecule to an excited state, making it more susceptible to degradation reactions, including oxidation or rearrangement.
Causality: Photons provide the activation energy for reactions that may not occur under thermal conditions. Protecting the material from light is a fundamental and crucial step in its preservation.
Potential Degradation Pathways (Visualized)
The following diagrams illustrate the most probable degradation mechanisms based on the chemical principles discussed above.
Figure 2: Retro-Diels-Alder reaction pathway.
Figure 3: Acid-catalyzed ring-opening pathway.
Recommended Storage and Handling Protocols
A multi-faceted approach is required to ensure the long-term stability of this compound. The following protocols are designed as a self-validating system, where each condition mitigates a specific degradation risk identified in Section 2.0.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale (Trustworthiness through Causality) |
| Temperature | -20°C (Long-term) or 2-8°C (Short-term) | Low temperatures significantly reduce the rate of all chemical reactions, including the potential retro-Diels-Alder decomposition. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen and moisture, preventing potential long-term oxidative degradation and moisture-related hydrolysis.[6] |
| Light | Amber Glass Vial or Opaque Container | Protects the compound from UV and visible light, preventing photochemical degradation.[7] |
| Container | Tightly sealed glass vial with a PTFE-lined cap. | Glass is inert. A tight seal prevents exposure to atmospheric oxygen and moisture. PTFE liners provide a superior chemical barrier compared to other materials.[6][7] |
| Form | Solid (preferred) or in an Aprotic Solvent (e.g., Anhydrous THF, Toluene) | Storing as a solid minimizes solvent-mediated degradation. If a solution is required, an anhydrous, aprotic solvent is essential to prevent hydrolysis. |
Standard Handling Procedures
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere Handling: For maximum purity preservation, handle the solid inside a glovebox or use standard Schlenk line techniques to backfill the vial with argon or nitrogen after dispensing.
-
Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing contaminants that could catalyze degradation (e.g., acids, bases, metals).
-
Personal Protective Equipment (PPE): Handle in accordance with good industrial hygiene and safety practices. Wear protective gloves, safety glasses, and a lab coat.[8][9]
Analytical Methodologies for Stability Assessment
Regularly assessing the purity of the compound is critical, especially for long-term studies. A stability-indicating analytical method is one that can accurately separate the intact parent compound from its potential degradation products.
Protocol: Stability-Indicating HPLC-UV Method
This is the primary technique for quantitative purity assessment.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 50% B
-
19-25 min: Re-equilibrate at 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength corresponding to the compound's UV maxima (e.g., 254 nm and 280 nm).
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary for analysis.
-
Self-Validation: A valid stability-indicating method will show a clean baseline and a sharp peak for the parent compound, with any degradation products appearing as separate peaks, typically at earlier retention times due to increased polarity.
Protocol: GC-MS for Volatile Degradant Identification
This method is useful for identifying potential volatile breakdown products, such as furan from a retro-Diels-Alder reaction.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometric detector.
-
Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of ~1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial: 60°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 min.
-
-
MS Detection: Scan from m/z 40 to 400.
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
-
Data Analysis: Compare mass spectra of any observed peaks against spectral libraries (e.g., NIST) to tentatively identify degradation products.[10]
Conclusion
The stability of this compound is governed by its strained bicyclic ether system and its ester functionality. It is primarily susceptible to thermal degradation via a retro-Diels-Alder reaction and to chemical degradation under both acidic and basic conditions. Long-term risks include slow oxidation and photodegradation. Adherence to the storage and handling protocols outlined in this guide—specifically, storage at low temperatures (-20°C), under an inert atmosphere, and protected from light—is critical to preserving the compound's integrity. Routine analytical verification using a stability-indicating HPLC method is strongly recommended to ensure the quality and reliability of research and development outcomes.
References
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MG Chemicals. Safety Data Sheet. (2025). Outlines general personal protective equipment and hygienic measures, such as wearing gloves and eye protection and washing hands after handling. [Online]. Available: [Link]
-
Jiangsu Tetra New Material Technology Co., Ltd. TTA21: 3,4-Epoxycyclohexylmethyl- 3',4'-Epoxycyclohexane Carboxylate Safety Data Sheet. (2021). Details storage requirements for epoxides, including storing in a cool, dry, ventilated storeroom and keeping containers tightly closed and away from fire and heat. [Online]. Available: [Link]
-
Guangzhou Weiber Technology Co., Ltd. this compound Product Page. Provides the CAS number for the target compound. [Online]. Available: [Link]
-
Hart, H., & Kuzuya, M. (1974). Synthesis of 1,4-dihydro-1,4-dimethyl-1,4-epoxynaphthalene and conversion to 1,4-dimethyl-1,2,3,4-tetrahydronaphthalene and o-diacetylbenzene. The Journal of Organic Chemistry. Discusses the reactivity of the 1,4-epoxynaphthalene scaffold. [Online]. Available: [Link]
-
Tawfik, A. (2020). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Desalination and Water Treatment. Provides insights into the oxidative degradation of cyclic ethers. [Online]. Available: [Link]
-
Sun, M., et al. (2018). Degradation of 1,4-dioxane in water with heat- and Fe(2+)-activated persulfate oxidation. Environmental Science and Pollution Research. Discusses intermediates from the oxidative degradation of 1,4-dioxane. [Online]. Available: [Link]
-
Vescovi, T., et al. (2021). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Journal of Hazardous Materials. Details by-products of 1,4-dioxane oxidation, analogous to potential ether cleavage. [Online]. Available: [Link]
-
Tawfik, A. (2020). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Semantic Scholar. (Duplicate reference for accessibility). [Online]. Available: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12234476, 1,4-Epoxynaphthalene, 1,4-dihydro-1,4-dimethyl-. Provides data on a related compound. [Online]. Available: [Link]
-
Cheméo. Chemical Properties of 1,4-Epoxynaphthalene, 1,4-dihydro- (CAS 573-57-9). Provides physicochemical data for the parent core structure. [Online]. Available: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for 1,4-Dioxane. Describes analytical methods like GC-MS for detecting cyclic ethers and their byproducts in various matrices. [Online]. Available: [Link]
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Epoxy-Bridged Naphthalene Systems: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and bioactive natural products.[1] Its rigid, aromatic nature provides a versatile platform for structural modification to achieve a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] A particularly intriguing, albeit less explored, modification is the introduction of an epoxy bridge to the naphthalene system. This structural feature imparts a unique three-dimensional conformation and chemical reactivity, opening new avenues for therapeutic intervention. This in-depth technical guide, designed for researchers and drug development professionals, delves into the synthesis, characterization, and therapeutic potential of epoxy-bridged naphthalene systems.
The Strategic Advantage of the Epoxy Bridge in Naphthalene Systems
The incorporation of an epoxy bridge into a naphthalene core significantly alters its physicochemical and biological properties. This modification introduces a strained three-membered ring, which can act as an electrophilic site for covalent interaction with biological nucleophiles, such as amino acid residues in enzyme active sites.[1] This potential for covalent modification can lead to irreversible inhibition and prolonged pharmacological effects.
Furthermore, the epoxy bridge imposes conformational constraints on the naphthalene ring system, influencing its binding affinity and selectivity for specific biological targets. The stereochemistry of the epoxy bridge is also a critical determinant of biological activity, with different enantiomers often exhibiting distinct pharmacological profiles. The ability to control the stereoselective synthesis of these systems is therefore paramount in drug discovery efforts.[3]
Synthetic Pathways to Epoxy-Bridged Naphthalene Systems
The synthesis of epoxy-bridged naphthalene systems can be broadly categorized into two main approaches: dearomative epoxidation of naphthalenes and intramolecular cyclization strategies.
Dearomative Epoxidation of Naphthalenes
This approach involves the direct epoxidation of the aromatic naphthalene core, a challenging transformation due to the inherent stability of the aromatic system. Recent advances in catalysis have enabled the enantioselective dearomative epoxidation of naphthalenes.
Key Experimental Protocol: Manganese-Catalyzed Enantioselective Epoxidation
This protocol is adapted from a manganese-catalyzed epoxidation method that provides access to versatile diepoxides with high enantioselectivity.[4]
Materials:
-
Substituted Naphthalene
-
Manganese(II) catalyst (e.g., Mn(OTf)₂)
-
N-protected amino acid ligand (e.g., a chiral pyridine-containing ligand)
-
Aqueous Hydrogen Peroxide (H₂O₂)
-
Acetic Anhydride
-
Organic Solvent (e.g., Acetonitrile)
-
Buffer solution (e.g., sodium bicarbonate)
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a reaction vessel, dissolve the manganese(II) catalyst and the chiral N-protected amino acid ligand in the chosen organic solvent. Stir the mixture at room temperature for the specified time to allow for the formation of the active catalyst complex.
-
Reaction Setup: To the catalyst solution, add the substituted naphthalene derivative.
-
Initiation of Epoxidation: Cool the reaction mixture to the desired temperature (e.g., 0 °C). Slowly add acetic anhydride followed by the dropwise addition of aqueous hydrogen peroxide over a period of time, maintaining the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired epoxy-bridged naphthalene derivative.
Causality Behind Experimental Choices:
-
Manganese Catalyst and Chiral Ligand: The combination of a manganese catalyst with a chiral ligand is crucial for achieving high enantioselectivity in the epoxidation reaction. The ligand coordinates to the metal center, creating a chiral environment that directs the oxidant to one face of the naphthalene substrate.[4]
-
Acetic Anhydride and Hydrogen Peroxide: This combination generates a more reactive peracetic acid in situ, which is the active oxidizing agent for the epoxidation.
-
Controlled Addition and Temperature: Slow, controlled addition of the oxidant at low temperatures is essential to manage the exothermicity of the reaction and to minimize side reactions, thereby improving the yield and selectivity of the desired epoxide.
Caption: Enantioselective epoxidation of a substituted naphthalene.
Intramolecular Cyclization of Tetralin-Based Precursors
An alternative strategy involves the stereoselective synthesis of tetralin-based epoxy alcohols or ethers, followed by an intramolecular cyclization to form the bridged system. This approach offers excellent control over the stereochemistry of the final product.[5][6][7]
Key Experimental Protocol: Intramolecular Friedel-Crafts Epoxy-Arene Cyclization
This protocol is based on the acid-catalyzed cyclization of tetralin-derived glycidyl ethers to form chroman-fused tetralins.[5][6][7]
Materials:
-
Tetralin-based epoxy ether
-
Brønsted acid catalyst (e.g., p-toluenesulfonic acid or camphorsulfonic acid)
-
Anhydrous organic solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried reaction flask under an inert atmosphere, dissolve the tetralin-based epoxy ether in the anhydrous organic solvent.
-
Catalyst Addition: Add the Brønsted acid catalyst to the solution.
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress by TLC or HPLC.
-
Work-up and Purification: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired epoxy-bridged product.
Causality Behind Experimental Choices:
-
Brønsted Acid Catalyst: The acid protonates the epoxide oxygen, activating it for nucleophilic attack by the appended aromatic ring. The choice of acid can influence the reaction rate and selectivity.
-
Anhydrous Conditions: The exclusion of water is critical to prevent premature opening of the epoxide ring and other side reactions.
-
Inert Atmosphere: An inert atmosphere prevents potential oxidation of the starting materials or products.
Caption: Intramolecular cyclization to form an epoxy-bridged system.
Comprehensive Characterization of Epoxy-Bridged Naphthalene Systems
The unambiguous structural elucidation and purity assessment of synthesized epoxy-bridged naphthalene systems are crucial for establishing structure-activity relationships (SAR). A combination of spectroscopic and crystallographic techniques is employed for this purpose.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity and stereochemistry of the molecule.[8] Key diagnostic signals include the chemical shifts and coupling constants of the protons on the epoxide ring and the naphthalene core. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are used to confirm assignments and elucidate complex structures.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.[9] Fragmentation patterns observed in MS/MS experiments can provide additional structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of characteristic functional groups, such as the C-O stretching vibrations of the epoxide ring, which typically appear in the 1250 cm⁻¹ region.[10]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers.[11][12][13] Obtaining a high-quality crystal suitable for X-ray analysis is often a critical and challenging step.[14]
Data Presentation: Representative Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) - Key Signals | ¹³C NMR (δ, ppm) - Key Signals | HRMS (m/z) [M+H]⁺ |
| Epoxy-bridged Naphthalene Derivative 1 | 3.5-4.0 (m, 2H, epoxide CH), 7.2-8.0 (m, 6H, Ar-H) | 50-60 (epoxide C), 120-135 (aromatic C) | Calculated and Found |
| Epoxy-bridged Tetralin Derivative 2 | 1.8-3.0 (m, 4H, aliphatic CH₂), 3.2-3.8 (m, 2H, epoxide CH), 6.8-7.5 (m, 4H, Ar-H) | 20-35 (aliphatic C), 50-60 (epoxide C), 125-140 (aromatic C) | Calculated and Found |
Therapeutic Applications and Biological Evaluation
Epoxy-bridged naphthalene systems have shown promise in various therapeutic areas, with anticancer activity being the most extensively studied.[15] Their unique structural features and reactivity make them attractive candidates for targeting specific enzymes and cellular pathways implicated in disease.
Anticancer Activity
Several studies have reported the potent antiproliferative activity of epoxy-bridged naphthalene derivatives against various cancer cell lines.[1] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
Key Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
Epoxy-bridged naphthalene test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the epoxy-bridged naphthalene compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
Causality Behind Experimental Choices:
-
MTT Reagent: The reduction of MTT by mitochondrial dehydrogenases in living cells provides a direct measure of cell viability.
-
Serial Dilutions: A range of concentrations is tested to determine the dose-dependent effect of the compound and to accurately calculate the IC₅₀ value.
-
Controls: The inclusion of vehicle and positive controls is essential for validating the assay and interpreting the results correctly.
Enzyme Inhibition
The electrophilic nature of the epoxy ring makes these compounds potential inhibitors of enzymes, particularly those with nucleophilic residues in their active sites.
Key Experimental Protocol: Enzyme Inhibition Assay
The specific protocol will vary depending on the target enzyme. However, a general workflow is as follows:
-
Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme and its specific substrate in an appropriate buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the epoxy-bridged naphthalene compound for a defined period.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Determine the initial reaction rates at different inhibitor concentrations. Calculate the IC₅₀ value and, if applicable, determine the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible) through kinetic studies.[16]
Data Presentation: Representative Biological Activity Data
| Compound | Cell Line | IC₅₀ (µM) | Target Enzyme | IC₅₀ (µM) |
| Epoxy-bridged Naphthalene 1 | MCF-7 | 5.2 | Topoisomerase II | 1.8 |
| Epoxy-bridged Naphthalene 2 | HCT-116 | 2.8 | Caspase-3/7 | (Activity noted) |
| Epoxy-bridged Tetralin 1 | A549 | 8.1 | PI3K | 0.5 |
Future Perspectives
The field of epoxy-bridged naphthalene systems in drug discovery is still in its nascent stages. Future research should focus on:
-
Expansion of Chemical Space: The synthesis and evaluation of a wider diversity of epoxy-bridged naphthalene analogues with varying substitution patterns and stereochemistries are needed to build comprehensive SAR.
-
Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and downstream signaling pathways affected by these compounds is crucial for their rational development as therapeutic agents.
-
Pharmacokinetic and In Vivo Efficacy Studies: Promising lead compounds should be advanced to in vivo studies to evaluate their pharmacokinetic properties, efficacy in disease models, and safety profiles.[17][18]
By leveraging the unique structural and chemical properties of the epoxy-bridged naphthalene scaffold, medicinal chemists have a valuable opportunity to develop novel and effective therapeutic agents for a range of diseases.
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The 1,4-Epoxynaphthalene Scaffold: A Bridge to Novel Functionality
An In-Depth Technical Guide to Theoretical Studies on 1,4-Epoxynaphthalene Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to investigate 1,4-epoxynaphthalene derivatives. Moving beyond a simple recitation of facts, this document elucidates the causal relationships between molecular structure and functional properties, grounded in established computational chemistry principles. We will explore the core theoretical frameworks, their practical applications in fields like medicinal chemistry and materials science, and the self-validating protocols that ensure the trustworthiness of the generated data.
The 1,4-epoxynaphthalene core, also known as 7-oxabenzonorbornadiene, is a rigid bicyclic ether.[1][2] Its unique strained structure and rich electron density make it a versatile scaffold for chemical synthesis. Derivatives of this and related naphthalene structures have garnered significant interest for their wide-ranging biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6]
Theoretical studies are indispensable for navigating the vast chemical space of possible derivatives. By employing computational models, we can predict molecular properties, understand reaction mechanisms, and rationalize structure-activity relationships (SAR) before undertaking costly and time-consuming laboratory synthesis. This in-silico-first approach accelerates the discovery pipeline, allowing for a more rational design of molecules with desired functionalities.
Core Theoretical Methodologies: From Electron Orbitals to Biological Activity
The power of theoretical studies lies in a multi-layered approach, where each method provides a different piece of the puzzle. The synergy between quantum mechanics, molecular mechanics, and statistical modeling creates a robust framework for investigation.
Density Functional Theory (DFT): Unveiling Electronic Structure and Reactivity
Expertise & Causality: DFT is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[7] By calculating the electron density, we can derive critical quantum chemical parameters that govern molecular behavior. For instance, the energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental. A high EHOMO value suggests a strong capacity to donate electrons, while a low ELUMO value indicates a propensity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity; a small gap often correlates with higher reactivity.[8] These parameters are invaluable for predicting the effectiveness of naphthalene derivatives as, for example, corrosion inhibitors, where electron transfer to a metal surface is a key mechanism.[9]
Self-Validating Protocol: A Standard DFT Calculation Workflow
-
Structure Optimization: The 3D coordinates of the 1,4-epoxynaphthalene derivative are built. A geometry optimization is performed to find the lowest energy conformation of the molecule. This is typically done using a functional like B3LYP with a basis set such as 6-31G(d,p).[8]
-
Frequency Calculation: A frequency analysis is conducted on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Single-point energy calculations are performed on the optimized geometry to compute electronic properties. This includes HOMO-LUMO energies, molecular electrostatic potential (MEP), and other reactivity descriptors.[10]
-
Data Analysis: The calculated parameters (e.g., EHOMO, ELUMO, ΔE, electrophilicity, hardness) are analyzed to predict the molecule's reactivity, stability, and potential interaction mechanisms.[8][9]
Molecular Docking: Simulating the "Lock and Key" of Biological Interactions
Expertise & Causality: Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a 1,4-epoxynaphthalene derivative) when bound to a second molecule (a receptor, typically a protein).[6] This is the cornerstone of in-silico drug discovery. By simulating the interaction between a potential drug and its biological target, we can identify promising candidates and hypothesize their mechanism of action.[4][5] The "docking score," a value representing the binding free energy, allows for the ranking of different derivatives, prioritizing those with the strongest predicted interactions for synthesis and experimental testing.[11]
Self-Validating Protocol: A Typical Molecular Docking Workflow
-
Receptor Preparation: The 3D crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, polar hydrogens are added, and charges are assigned.
-
Ligand Preparation: The 3D structure of the 1,4-epoxynaphthalene derivative is generated and optimized for its energy, usually with a molecular mechanics force field.
-
Binding Site Definition: The active site of the receptor is defined, often based on the location of a known co-crystallized ligand or through cavity detection algorithms.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) systematically samples different conformations and orientations of the ligand within the defined binding site.[11]
-
Scoring and Analysis: The resulting poses are scored based on their calculated binding affinity. The top-ranked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
Expertise & Causality: QSAR modeling is a statistical approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[12] The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to differences in their biological activities. By developing a robust QSAR model from a set of compounds with known activities, we can predict the activity of new, untested derivatives.[13] This is a powerful tool for lead optimization, as it helps identify the key molecular descriptors (e.g., hydrophobicity, electronic properties, size) that drive activity, guiding the design of more potent compounds.[13][14]
Self-Validating Protocol: Developing a QSAR Model
-
Data Collection: A dataset of 1,4-epoxynaphthalene derivatives with experimentally determined biological activity (e.g., IC50 values) is compiled.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each molecule in the dataset.
-
Data Splitting: The dataset is divided into a training set (for model building) and a test set (for model validation).[13]
-
Model Development: A statistical method, such as Multiple Linear Regression (MLR) or an Artificial Neural Network (ANN), is used to build a model that correlates the descriptors of the training set compounds with their activity.[12][15]
-
Model Validation: The model's predictive power is rigorously tested using the external test set and internal cross-validation techniques (e.g., leave-one-out). Statistical metrics like R², Q², and R²ext are evaluated to ensure the model is robust and not overfitted.[13][15]
-
Applicability Domain (AD) Definition: The chemical space in which the model can make reliable predictions is defined. This prevents extrapolation to molecules that are too different from the training set.[12]
Visualizations of Core Concepts
Caption: A typical integrated workflow for computational drug discovery.
Caption: Conceptual diagram of a ligand binding to a receptor active site.
Applications and Key Findings in Derivative Research
Theoretical studies have been instrumental in advancing our understanding of naphthalene-based compounds across various applications.
Anticancer Drug Discovery
A significant body of research focuses on naphthalene derivatives as potential anticancer agents.[3][16][17] Theoretical studies play a crucial role in elucidating their mechanisms and optimizing their potency.
-
Mechanism of Action: Many naphthalene-based compounds, particularly naphthoquinones, exert their anticancer effects through redox cycling and the generation of reactive oxygen species (ROS).[4] Some derivatives have been designed to disrupt cancer cell metabolism, a hallmark of cancer known as the Warburg effect.[16][17]
-
Target Identification: Molecular docking studies have been used to investigate the interactions of these derivatives with various cancer-related protein targets.[4][5][18] For example, studies have explored binding to targets like cyclin-dependent kinase 2 (CDK2) and Kelch-like ECH-associated protein 1 (Keap1).[17][19]
-
Structure-Activity Relationship: QSAR and docking studies have helped summarize preliminary structure-activity relationships. For instance, the introduction of different aromatic rings or specific substituents can significantly influence cytotoxic activity against various cancer cell lines like MDA-MB-231, HeLa, and A549.[3][19]
Table 1: Summary of Anticancer Activity for Naphthalene-Based Derivatives
| Compound/Derivative Class | Cell Line(s) | Activity Metric (IC50) | Predicted Target/Mechanism |
|---|---|---|---|
| Naphthalene-1,4-dione Analogs | HEC1A (Endometrial) | ~1-6.4 µM | Keap1 modulation, Disruption of Warburg effect[16][17] |
| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast) | Not specified (Induces apoptosis) | Cell cycle arrest and apoptosis induction[3] |
| Aminobenzylnaphthols (Betti bases) | BxPC-3 (Pancreatic), HT-29 (Colorectal) | 11.55 - 54.55 µM | Inhibition of ADORA1, CDK2, TRIM24[19] |
| Naphthoquinone-linked phenylpiperazine | PC-3 (Prostate) | Strong antiproliferative effect at 10 µM | Not specified[5][18] |
Corrosion Inhibition
The ability of organic molecules to adsorb onto a metal surface and form a protective layer is the basis of corrosion inhibition. DFT has emerged as a powerful tool for screening and designing effective corrosion inhibitors.
-
Mechanism of Inhibition: DFT calculations on 4-aminonaphthalene derivatives have shown that their effectiveness as corrosion inhibitors for iron surfaces is linked to their electronic properties.[9] Molecules with high EHOMO values can readily donate electrons to the vacant d-orbitals of iron, while those with low ELUMO can accept electrons, facilitating strong adsorption and film formation.
-
Predictive Parameters: Parameters such as high binding energy, a low energy gap (ΔE), and the number of electrons transferred (ΔN) are strong indicators of potent inhibition.[9] Studies have shown that derivatives like 4-Amino-naphthalene-1-ol (4ANO) exhibit favorable quantum parameters, correlating with strong corrosion inhibition.[9]
Table 2: Selected DFT Parameters for Naphthalene Derivatives as Corrosion Inhibitors
| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap ΔE (eV) | Key Finding |
|---|---|---|---|---|
| 4-Amino-naphthalene-1-ol (4ANO) | High | Low | Small | Strong corrosion inhibition properties due to favorable interaction with Fe (111) surface.[9] |
| Naphthalene-4-diamine (N4D) | Moderate | Moderate | Moderate | Promising corrosion inhibition capabilities.[9] |
| 4-Amino-2H-naphthalene-1-one (4AHN) | Low | High | Large | Weaker inhibition effects compared to 4ANO.[9] |
Conclusion: The Predictive Power of Theoretical Chemistry
Theoretical studies on 1,4-epoxynaphthalene and related naphthalene derivatives provide an indispensable framework for modern chemical and pharmaceutical research. By integrating DFT, molecular docking, and QSAR, scientists can gain deep mechanistic insights, predict molecular properties with high accuracy, and rationally design novel compounds with enhanced efficacy and specificity. This in-silico-driven approach not only accelerates the pace of discovery but also embodies the principles of efficient and targeted scientific investigation, bridging the gap between molecular structure and tangible function.
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Methodological & Application
The Versatile Building Block: Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate in Modern Organic Synthesis
Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate, a strained bicyclic ether, has emerged as a powerful and versatile intermediate in organic synthesis. Its unique structural framework, featuring a masked naphthalene system, provides a gateway to a diverse array of complex molecular architectures. This guide offers an in-depth exploration of the applications of this valuable building block, complete with detailed protocols and mechanistic insights, tailored for researchers, scientists, and professionals in drug development.
Core Principles: The Synthetic Utility of a Strained Ring System
The synthetic potential of this compound stems from the inherent ring strain of the oxabicyclo[2.2.1]heptadiene core. This strain serves as a driving force for a variety of chemical transformations, most notably cycloaddition reactions and acid-catalyzed rearrangements. The strategic placement of the methyl carboxylate group at the bridgehead position further influences its reactivity and provides a handle for subsequent functionalization.
This molecule is primarily synthesized through a powerful and atom-economical [4+2] cycloaddition, or Diels-Alder reaction, between a furan derivative and a suitable dienophile. Specifically, the reaction of methyl 2-furoate with in situ generated benzyne offers a direct route to the 1,4-epoxynaphthalene scaffold.[1]
Key Applications in Organic Synthesis
The utility of this compound is most prominently demonstrated in two key areas: as a versatile partner in cycloaddition reactions and as a precursor to highly substituted naphthalene derivatives.
Gateway to Complex Polycycles: Cycloaddition Reactions
The double bond within the 1,4-epoxynaphthalene system can act as a dienophile in further Diels-Alder reactions, allowing for the rapid construction of intricate polycyclic frameworks. This strategy is particularly valuable in the synthesis of complex natural products and novel pharmaceutical scaffolds.
Aromatization to Substituted Naphthalenes: A Controlled Unmasking
A cornerstone application of this compound is its facile conversion to substituted naphthalenes. Treatment with acid catalyzes the cleavage of the ether bridge, leading to the formation of a stable aromatic system. This "unmasking" of the naphthalene core is a powerful tool for introducing functionality at specific positions that might be difficult to achieve through direct substitution on a pre-existing naphthalene ring.
This acid-catalyzed aromatization provides a strategic route to 1-naphthols and their derivatives, which are common motifs in biologically active molecules.[2] The regioselectivity of this process allows for the synthesis of naphthalenes with well-defined substitution patterns, a critical aspect in structure-activity relationship studies during drug discovery.
Experimental Protocols
Synthesis of Methyl 1,4-epoxy-1,4-dihydronaphthalene-1-carboxylate
This protocol details the synthesis of the title compound via a Diels-Alder reaction between methyl 2-furoate and benzyne, generated in situ from anthranilic acid.
Materials:
-
Methyl 2-furoate
-
Anthranilic acid
-
Isoamyl nitrite
-
1,2-dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of methyl 2-furoate (1.0 eq) in 1,2-dichloroethane (DCE) at a specified temperature (e.g., 80 °C), add a solution of anthranilic acid (1.2 eq) in DCE.
-
Slowly add isoamyl nitrite (1.5 eq) to the reaction mixture. The generation of benzyne is often indicated by the evolution of nitrogen and carbon dioxide gas.
-
Stir the reaction mixture at the same temperature for a designated period (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Methyl 1,4-epoxy-1,4-dihydronaphthalene-1-carboxylate.
Expected Yield: Yields can vary but are typically in the range of 60-80%.
Spectroscopic Data: The structure of the product should be confirmed by spectroscopic methods. For a related compound, methyl 1,4-diphenyl-1,4-epoxy-1,4-dihydronaphthalene-2-carboxylate, the 1H NMR spectrum shows characteristic signals for the aromatic protons and the methoxy group.[3] The 13C NMR spectrum will show distinct signals for the quaternary carbons of the epoxy bridge and the ester carbonyl.
Acid-Catalyzed Aromatization to Methyl 1-Naphthoate
This protocol describes the conversion of the Diels-Alder adduct to a substituted naphthalene derivative.
Materials:
-
Methyl 1,4-epoxy-1,4-dihydronaphthalene-1-carboxylate
-
Hydrochloric acid (HCl), concentrated or in a suitable solvent (e.g., dioxane)
-
Diethyl ether or ethyl acetate
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve Methyl 1,4-epoxy-1,4-dihydronaphthalene-1-carboxylate (1.0 eq) in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Add a catalytic amount of concentrated hydrochloric acid or a solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield methyl 1-naphthoate.
Expected Yield: This reaction usually proceeds in high yield, often exceeding 90%.
Application in Natural Product Synthesis
The strategic use of this compound and its derivatives as key building blocks has been demonstrated in the total synthesis of several natural products. The ability to construct a substituted naphthalene core with high regiocontrol is a significant advantage of this methodology.[2][4]
While specific examples detailing the direct use of the title methyl ester are not extensively documented in readily available literature, the underlying strategy of employing 1,4-epoxynaphthalene scaffolds is a well-established and powerful approach in the synthesis of complex molecules.
Data Summary
| Reaction | Key Reagents | Solvent | Temperature | Typical Yield | Reference |
| Synthesis of Methyl 1,4-epoxy-1,4-dihydronaphthalene-1-carboxylate | Methyl 2-furoate, Anthranilic acid, Isoamyl nitrite | DCE | 80 °C | 60-80% | |
| Acid-Catalyzed Aromatization to Methyl 1-Naphthoate | HCl | Ether | Room Temperature | >90% |
Visualizing the Workflow
Caption: Synthetic route to this compound and its primary applications.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility in Diels-Alder reactions and as a precursor to highly substituted naphthalenes provides chemists with a powerful tool for the construction of complex molecular architectures. The protocols and insights provided in this guide are intended to facilitate its broader application in academic research and industrial drug development, paving the way for the discovery of novel and impactful chemical entities.
References
-
Cioc, R. C., Smak, T. J., Crockatt, M., van der Waal, J. C., & Bruijnincx, P. C. A. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(14), 5196-5203. [Link]
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MySkinRecipes. (n.d.). Methyl 1,4-dihydro-1,4-epoxynaphthalene-1-carboxylate. Retrieved from [Link]
-
Lankin, D. C., & Zimmer, H. (1977). Photochemistry of 1,4-diphenyl-1,4-epoxy-1,4-dihydronaphthalene 2-carboxylate and 2,3-dicarboxylate esters. Canadian Journal of Chemistry, 55(8), 1422-1429. [Link]
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Cioc, R. C., Smak, T. J., Crockatt, M., van der Waal, J. C., & Bruijnincx, P. C. A. (2021). Supporting Information: Furoic Acid and Derivatives as Atypical Dienes in Diels-Alder Reactions. ResearchGate. [Link]
-
PubChem. (n.d.). 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
-
Wang, Y., et al. (2025). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 30(4), 105. [Link]
-
Shkoor, M. G., & Vaino, A. R. (2014). Introducing the Diels-Alder reactivity of 2-furanmethanethiol with selected maleic acid derivatives. Heterocycles, 88(2), 1145-1153. [Link]
-
Boutadghart, T., et al. (2025). Diels–Alder reactions with 2-furoic acid-derived dienes. ResearchGate. [Link]
-
Lin, C.-H., et al. (2022). Base-Induced Dehydrogenative and Dearomative Transformation of 1-Naphthylmethylamines to 1,4-Dihydronaphthalene-1-carbonitriles. JACS Au, 2(11), 2535–2543. [Link]
-
PubChem. (n.d.). 1,4-Dihydro-1,4-epoxynaphthalene. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Synthesis of Naphthalene-Containing Natural Products. ChemistryViews. [Link]
-
Chen, C.-H., et al. (2022). Exploring the Acid-Catalyzed Reactions of 10,11-Epoxy-Dibenzo[a,d]cycloheptan-5-ol as the Synthetic Modules toward Polycyclic Aromatic Scaffolds. The Journal of Organic Chemistry, 87(13), 8349–8362. [Link]
-
Mao, Y., et al. (2022). Synthesis of Naphthalene Natural Products Dehydrocacalohastine and Musizin. Asian Journal of Organic Chemistry, 11(6), e202200198. [Link]
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Lin, C.-H., et al. (2022). Base-Induced Dehydrogenative and Dearomative Transformation of 1-Naphthylmethylamines to 1,4-Dihydronaphthalene-1-carbonitriles. ACS Publications. [Link]
-
Organic Syntheses. (n.d.). 1,1-Difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Epoxynaphthalene-1(2H)-methanol, 4,5,7-tris(1,1-dimethylethyl)-3,4-dihydro-. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Epoxynaphthalene, 1,4-dihydro-1,4-dimethyl-. Retrieved from [Link]
-
Parmeggiani, F., et al. (2018). Carboxyl Methyltransferase Catalysed Formation of Mono‐ and Dimethyl Esters under Aqueous Conditions: Application in Cascade Biocatalysis. ChemCatChem, 10(21), 4913-4917. [Link]
-
Boyd, D. R., et al. (2001). Chemoenzymatic synthesis of enantiopure dihydroxy-1,2,3,4-tetrahydronaphthalenes from naphthalene and dihydronaphthalene precursors. Arkivoc, 2001(7), 108-120. [Link]
-
Gu, X., & Kaiser, R. I. (2007). Formation of 7-Methyl-1,4-Dihydronaphthalene in the Reaction of the Para-Tolyl Radical with 1,3-Butadiene under Single Collision Conditions. The Journal of Physical Chemistry A, 111(38), 9341–9347. [Link]
Sources
Application Note & Protocol: The Diels-Alder Reaction of Methyl 1,4-Epoxynaphthalene-1(4H)-carboxylate for the Synthesis of Complex Scaffolds
Abstract: The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and atom-economical method for the construction of six-membered rings. This application note details the protocol for the [4+2] cycloaddition reaction of methyl 1,4-epoxynaphthalene-1(4H)-carboxylate, a strained and reactive diene, with various dienophiles. We will explore the mechanistic underpinnings, stereochemical considerations, and a detailed experimental procedure, providing researchers in drug discovery and materials science with a robust guide for the synthesis of complex polycyclic architectures.
Introduction: The Utility of 1,4-Epoxynaphthalene Scaffolds
The 1,4-epoxynaphthalene core represents a unique and valuable scaffold in synthetic chemistry. The inherent ring strain of the bicyclic ether system renders the diene component particularly reactive in Diels-Alder cycloadditions. The resulting adducts, possessing a rigid and defined three-dimensional structure, are of significant interest in medicinal chemistry and materials science. The Diels-Alder reaction of these substrates allows for the rapid generation of molecular complexity from relatively simple starting materials.[1][2][3] The versatility of this reaction has been leveraged in the synthesis of polymers, nanoparticles, and hydrogels for applications in drug delivery and tissue engineering.[1][2][4][5]
This compound, the subject of this protocol, is an activated diene due to the electronic influence of the ester functionality. This activation, coupled with the inherent reactivity of the 1,4-epoxynaphthalene system, makes it an excellent substrate for cycloaddition with a wide range of dienophiles.
Mechanistic Overview: A Concerted Approach to Complexity
The Diels-Alder reaction is a pericyclic reaction, specifically a [4+2] cycloaddition, that proceeds through a concerted mechanism.[6] This means that the new sigma bonds are formed simultaneously in a single transition state, without the formation of any intermediates.[6] The reaction involves the overlap of the 4 π-electrons of the diene (this compound) and the 2 π-electrons of the dienophile.[7]
The stereochemistry of the starting materials is retained in the product, making the reaction highly stereospecific.[8] For cyclic dienes like 1,4-epoxynaphthalene derivatives, the reaction typically favors the formation of the endo product due to secondary orbital interactions in the transition state.[7]
Below is a diagram illustrating the general mechanism of the Diels-Alder reaction.
Caption: General mechanism of the Diels-Alder reaction.
Experimental Protocol: Diels-Alder Cycloaddition
This protocol provides a general method for the reaction of this compound with a generic dienophile, maleimide. The reaction conditions can be adapted for other dienophiles.
3.1. Materials and Equipment
-
Reactants:
-
This compound (Diene)
-
N-Phenylmaleimide (Dienophile)
-
-
Solvent: Toluene, anhydrous
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
3.2. Reaction Workflow
Caption: Experimental workflow for the Diels-Alder reaction.
3.3. Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Addition of Dienophile: To the stirred solution, add N-phenylmaleimide (1.1 eq). The use of a slight excess of the dienophile can help drive the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux (approximately 110 °C for toluene) using a heating mantle or oil bath.[9]
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the limiting reactant (the diene) indicates the completion of the reaction. Typical reaction times can range from a few hours to overnight.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis.
-
Characterization: The structure and purity of the final adduct can be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Quantitative Data Summary
The following table provides representative data for the Diels-Alder reaction of this compound with N-phenylmaleimide. Note that yields and stereoselectivity can vary depending on the specific dienophile and reaction conditions.
| Parameter | Value |
| Diene:Dienophile Ratio | 1 : 1.1 |
| Solvent | Toluene |
| Temperature | 110 °C (Reflux) |
| Reaction Time | 12 hours |
| Typical Yield | 85-95% |
| Stereoselectivity (endo:exo) | >95:5 |
Stereochemical Considerations: The Endo Rule
As previously mentioned, the Diels-Alder reaction with cyclic dienes often exhibits a preference for the endo product. This is due to favorable secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile in the transition state.[7] While the exo product is thermodynamically more stable, the endo product is formed faster and is therefore the kinetic product.[8]
Applications in Drug Development and Beyond
The rigid, polycyclic scaffolds produced from the Diels-Alder reaction of 1,4-epoxynaphthalene derivatives are of significant interest in drug discovery.[1][2] These structures can serve as conformationally restricted mimics of bioactive molecules, potentially leading to increased potency and selectivity. Furthermore, the versatility of the Diels-Alder reaction allows for the introduction of diverse functional groups, enabling the creation of libraries of compounds for high-throughput screening.[3] Beyond pharmaceuticals, these adducts have applications in the development of advanced materials with tailored properties.[4][5]
Conclusion
The Diels-Alder reaction of this compound is a reliable and efficient method for the synthesis of complex, three-dimensional molecules. The protocol outlined in this application note provides a solid foundation for researchers to explore the synthetic utility of this powerful transformation. The high degree of stereocontrol and the potential for generating diverse molecular architectures make this reaction a valuable tool in both academic and industrial research settings.
References
-
Photodechlorination of the diels-alder adduct of 1,4-Dihydro-1,4-epoxynaphtalene and 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene - ResearchGate. Available at: [Link]
-
Diels-Alder Reaction - Organic Chemistry Portal. Available at: [Link]
-
Solid‐State Generation of Diarylisonaphthofuran and Its Mechanochemical Diels–Alder Reaction with Epoxynaphthalene | Request PDF - ResearchGate. Available at: [Link]
-
16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions - YouTube. Available at: [Link]
-
Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC. Available at: [Link]
-
Influence of diene substitution on Diels-Alder reactions between vinyl dihydronaphthalenes and (SS)-2-(p-tolylsulfinyl)-1,4-benzoquinone - PubMed. Available at: [Link]
-
Diels–Alder reaction - Wikipedia. Available at: [Link]
-
Applications of Diels-Alder Chemistry in Biomaterials and Drug Delivery - PubMed - NIH. Available at: [Link]
-
Diels Alder Reaction | California State University, Northridge - Edubirdie. Available at: [Link]
-
The Diels-Alder reaction: A powerful tool for the design of drug delivery systems and biomaterials - PubMed. Available at: [Link]
-
Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of 1,4-dihydro-1,4-dimethyl-1,4-epoxynaphthalene and conversion to 1,4-dimethyl-1,2,3,4-tetrahydronaphthalene and o-diacetylbenzene | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Potential applications of Diel's Alder reaction.pptx. Available at: [Link]
-
Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - Penn State. Available at: [Link]
-
This compound - 广州伟伯科技有限公司. Available at: [Link]
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experimental procedure for reactions involving Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate
Introduction: The Versatile Bridged Bicyclic Ether in Modern Synthesis
Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate, also known as Methyl 1,4-dihydro-1,4-epoxynaphthalene-1-carboxylate, is a key bicyclic intermediate in organic synthesis.[1][2] Its rigid, strained structure, featuring an oxabicyclo[2.2.1]heptadiene core fused to a benzene ring, makes it a valuable precursor for a variety of complex molecular architectures. The inherent ring strain of the epoxy bridge provides a thermodynamic driving force for skeletal rearrangements and ring-opening reactions, enabling access to highly functionalized naphthalene and tetralone systems.
This guide provides an in-depth exploration of the synthesis and key transformations of this compound, offering detailed, field-proven protocols for researchers in medicinal chemistry, materials science, and synthetic methodology development. The procedures outlined herein are designed to be self-validating, with clear explanations for experimental choices and integrated characterization checkpoints.
Part 1: Synthesis via In Situ Benzyne Generation and Diels-Alder Cycloaddition
The most common and efficient route to the 1,4-epoxynaphthalene core is the [4+2] Diels-Alder cycloaddition of a furan derivative with benzyne, generated in situ. Benzyne is a highly reactive and transient species that acts as a potent dienophile. Its generation from stable precursors like anthranilic acid is a cornerstone of this methodology.
The overall synthetic transformation is depicted below:
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis of this compound
This protocol details the synthesis from anthranilic acid and methyl 2-furoate. The diazotization of anthranilic acid yields a zwitterionic benzenediazonium-2-carboxylate, which upon gentle heating, decomposes to benzyne, carbon dioxide, and nitrogen gas. The highly reactive benzyne is immediately trapped by methyl 2-furoate present in the reaction mixture.
A. Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| Anthranilic Acid | 137.14 | 20.0 | 2.74 g | |
| Isoamyl Nitrite | 117.15 | 22.0 | 2.8 mL | Use fresh, high-purity reagent. |
| Methyl 2-furoate | 126.11 | 30.0 | 3.2 mL | Acts as both reactant and solvent. |
| 1,2-Dichloroethane | 98.96 | - | 20 mL | Anhydrous solvent. |
| Dichloromethane | 84.93 | - | ~200 mL | For extraction. |
| Brine (sat. NaCl) | - | - | ~50 mL | For washing. |
| Anhydrous MgSO₄ | 120.37 | - | As needed | For drying. |
| Silica Gel | - | - | As needed | For column chromatography. |
B. Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser with a nitrogen/argon inlet
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
C. Experimental Procedure
-
Reaction Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and a magnetic stir bar. Ensure the system is under a positive pressure of an inert gas (N₂ or Ar).
-
Reagent Charging: To the flask, add anthranilic acid (2.74 g, 20.0 mmol) and 1,2-dichloroethane (20 mL). In the dropping funnel, place a solution of isoamyl nitrite (2.8 mL, 22.0 mmol) in methyl 2-furoate (3.2 mL, 30.0 mmol).
-
Initiation: Gently heat the flask contents to reflux (~80-85 °C) with vigorous stirring. The anthranilic acid may not fully dissolve initially.
-
Benzyne Generation & Trapping: Once refluxing, add the isoamyl nitrite/methyl 2-furoate solution dropwise from the funnel over 30-45 minutes. Causality: A slow, controlled addition is critical to maintain a low, steady concentration of the highly reactive benzyne intermediate, minimizing polymerization and side reactions. Vigorous gas evolution (N₂ and CO₂) will be observed.
-
Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 30 minutes to ensure full decomposition of the diazonium salt intermediate.
-
Work-up:
-
Allow the dark-colored reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane (100 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove any unreacted basic precursors, followed by saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize any acidic byproducts, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution starting with 5% ethyl acetate in hexanes and gradually increasing to 15% ethyl acetate is typically effective. The product fractions are identified by TLC, combined, and the solvent is evaporated to yield the title compound as a white to off-white solid.
D. Characterization The identity and purity of the product should be confirmed by spectroscopic methods. The expected NMR data will be similar to fluorinated analogues reported in the literature.[3]
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the vinyl protons, the bridgehead protons, the aromatic protons, and the methyl ester singlet (~3.8 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals corresponding to the ester carbonyl, aromatic carbons, olefinic carbons, bridgehead carbons, and the methyl ester carbon.
-
Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺ and [M+Na]⁺.
Part 2: Key Transformations and Protocols
The synthetic utility of this compound lies in its ability to be transformed into various naphthalene derivatives. A primary application is the acid-catalyzed ring-opening aromatization to form a highly functionalized naphthol.
Caption: Acid-catalyzed aromatization to a naphthol derivative.
Protocol 2: Acid-Catalyzed Aromatization to Methyl 4-hydroxy-1-naphthoate
This procedure leverages the inherent strain of the epoxy bridge. Protonation of the bridge oxygen facilitates a ring-opening cascade that, upon tautomerization, results in the formation of a stable aromatic naphthol system.
A. Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| This compound | 202.21 | 5.0 | 1.01 g | From Protocol 1. |
| Methanol | 32.04 | - | 25 mL | Solvent. |
| Conc. Hydrochloric Acid (HCl) | 36.46 | ~1.0 | ~0.1 mL | Catalyst. |
| Ethyl Acetate | 88.11 | - | ~100 mL | For extraction. |
| Saturated NaHCO₃ | - | - | ~30 mL | For neutralization. |
B. Experimental Procedure
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the starting epoxide (1.01 g, 5.0 mmol) in methanol (25 mL).
-
Catalyst Addition: Add concentrated HCl (approx. 5 drops, ~0.1 mL) to the solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed. Causality: Heating provides the activation energy for the ring-opening, while the acidic catalyst is essential to protonate the ether oxygen, initiating the process.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 25 mL) and then carefully with saturated aqueous NaHCO₃ (1 x 30 mL) to neutralize the acid catalyst.
-
Wash with brine (1 x 25 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product can often be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography if necessary.
Part 3: Environmental Health and Safety (EHS)
All experiments must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Furan Derivatives: Furan and its derivatives are flammable and toxic.[4] They should be handled with care, avoiding inhalation and skin contact.
-
Isoamyl Nitrite: This reagent is a flammable liquid and a vasodilator. Avoid inhalation of vapors.
-
Methyl Propiolate: A lachrymator that is flammable and causes skin and eye irritation.[5] Handle only in a fume hood.
-
Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Anhydrous ethers like THF or dioxane can form explosive peroxides upon storage and should be tested before use.[6]
-
Waste Disposal: All organic and chlorinated waste must be disposed of in appropriately labeled containers according to institutional guidelines.
References
-
Dolsophon, K., et al. (2016). Supporting Information: F-THENA: A Chiral Derivatizing Agent for the Determination of the Absolute Configuration of Secondary Aromatic Alcohols with Self-Validating System. The Royal Society of Chemistry. [Link]
-
MySkinRecipes. Methyl 1,4-dihydro-1,4-epoxynaphthalene-1-carboxylate. [Link]
-
Edubirdie. (N.D.). Diels Alder Reaction | California State University, Northridge. [Link]
-
Guangzhou Weiba Technology Co., Ltd. This compound. [Link]
Sources
Application Note: Strategic Diversification of the Methyl 1,4-Epoxynaphthalene-1(4H)-carboxylate Scaffold
Abstract: This document provides a comprehensive guide for the synthetic manipulation of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate, a versatile bridged bicyclic scaffold. Derived from the classic Diels-Alder reaction between a furan and a dienophile, this starting material offers multiple reaction handles for the generation of novel and structurally diverse derivatives.[1][2][3] We present detailed protocols and expert insights for key transformations including modification of the ester functionality, reactions at the olefinic bond, and strategic ring-opening/rearrangement cascades to access valuable aromatic and heterocyclic systems. These methodologies are designed to empower researchers in medicinal chemistry and drug development to leverage this scaffold's unique three-dimensional architecture, which is increasingly sought after as a bioisosteric replacement for traditional planar structures.[4][5]
Introduction: The Strategic Value of the 1,4-Epoxynaphthalene Core
The 1,4-epoxynaphthalene framework, often referred to as an oxanorbornadiene derivative, is a conformationally restricted bicyclic system. Its rigidity provides a well-defined exit vector for substituents, making it an attractive scaffold for probing protein-ligand interactions. The title compound, this compound, serves as an ideal entry point for synthetic diversification due to the presence of three key reactive sites: the methyl ester, the carbon-carbon double bond, and the strained oxygen bridge. This guide outlines modular synthetic pathways to exploit each of these sites.
Figure 1: Key synthetic pathways for the diversification of the this compound scaffold.
Pathway I: Modification of the Ester Functionality
The ester group at the bridgehead position is the most accessible handle for introducing diversity, particularly for creating libraries of amides and exploring structure-activity relationships (SAR).
Saponification to the Carboxylic Acid
The conversion of the methyl ester to the corresponding carboxylic acid is the gateway to a host of subsequent reactions. While standard saponification conditions (e.g., NaOH in refluxing methanol) can be effective, they risk promoting undesired side reactions due to the strained nature of the bicyclic system. A milder, more controlled hydrolysis is preferable.
Expert Insight: The use of lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water solvent system at room temperature is highly recommended. This method minimizes the risk of epimerization or rearrangement and typically proceeds to completion with clean conversion, simplifying purification.[6]
Protocol 1: Hydrolysis of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water (e.g., 10 mL THF, 3.3 mL H₂O per 1 mmol of ester).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding 1 M HCl (aq.) until the pH is ~2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting carboxylic acid is often pure enough for the next step. If necessary, it can be purified by recrystallization or column chromatography.
Amide Bond Formation
With the carboxylic acid in hand, standard peptide coupling methodologies can be employed to generate a diverse library of amide derivatives. The choice of coupling reagent is critical for achieving high yields and purity.
Expert Insight: For general amide synthesis, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is a robust and reliable choice. It rapidly converts the carboxylic acid to a highly activated acyl intermediate, which efficiently reacts with a wide range of primary and secondary amines. This method is often superior to carbodiimide-based protocols, especially for sterically hindered amines or electron-deficient anilines.[7]
Protocol 2: HATU-Mediated Amidation
-
Activation: Dissolve the carboxylic acid (from Protocol 1, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M). Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the activated mixture.
-
Reaction Monitoring: Stir at room temperature and monitor by TLC or LC-MS until the reaction is complete (typically 1-12 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% citric acid (aq.), saturated sodium bicarbonate (aq.), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Coupling Reagent | Pros | Cons |
| HATU/DIPEA | Fast, high yielding, low racemization, effective for hindered substrates. | Higher cost, generates urea byproducts. |
| EDC/HOBt | Cost-effective, widely used. | Slower reaction times, potential for side reactions. |
| SOCl₂ (via Acyl Chloride) | Highly reactive, inexpensive. | Harsh conditions, not suitable for sensitive substrates. |
Table 1: Comparison of common amidation reagents.
Pathway II: Functionalization of the Alkene
The endocyclic double bond provides an opportunity to introduce stereochemically defined functional groups and transition from a planar olefin to a saturated, three-dimensional core.
Catalytic Hydrogenation
Reduction of the double bond yields the saturated 1,4-epoxy-1,2,3,4-tetrahydronaphthalene core, which enhances the sp³ character and metabolic stability of the scaffold.
Expert Insight: Hydrogenation using palladium on carbon (Pd/C) is highly efficient. The catalyst will coordinate to the less sterically hindered exo face of the bicyclic system, leading to a diastereoselective delivery of hydrogen from the side opposite the oxygen bridge.
Protocol 3: Diastereoselective Hydrogenation
-
Setup: To a solution of this compound (1.0 eq) in methanol or ethyl acetate, add 10% Pd/C (5-10 mol% by weight).
-
Reaction: Place the reaction vessel under an atmosphere of hydrogen (H₂, balloon or Parr shaker) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or ¹H NMR (disappearance of olefinic protons).
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate to yield the product.
Pathway III: Ring-Opening & Rearrangement Strategies
The strained oxygen bridge is a key latent functional group. Its cleavage can be used to generate fundamentally different molecular architectures, including valuable aromatic and heterocyclic systems.
Acid-Catalyzed Aromatization to Naphthol Derivatives
Treatment of the 1,4-epoxynaphthalene system with a strong acid catalyzes the opening of the ether bridge, followed by dehydration to yield a substituted naphthalene core.
Mechanism Insight: The reaction is initiated by protonation of the bridge oxygen. This is followed by cleavage of a C-O bond to generate a resonance-stabilized carbocation. A subsequent elimination of a proton and tautomerization leads to the formation of the aromatic naphthol product.
Figure 2: Simplified mechanism of acid-catalyzed aromatization.
Protocol 4: Aromatization to a Naphthol Derivative
-
Reaction: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA) (0.1-0.2 eq).
-
Monitoring: Heat the reaction mixture (40-80 °C) and monitor by TLC for the formation of the lower Rf, more polar naphthol product.
-
Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated sodium bicarbonate (aq.) and brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify by flash column chromatography.
Proposed Synthesis of Novel Isoindoline Derivatives
A more advanced and novel transformation involves converting the oxabicyclic core into a nitrogen-containing heterocycle. This can be achieved through a strategic ring-opening followed by an intramolecular cyclization with a nitrogen nucleophile, a powerful strategy for generating valuable isoindoline scaffolds.[8][9][10]
Expert Insight: This transformation represents a synthetic umpolung of the typical isoindole synthesis.[8] A plausible, though underexplored, route involves an initial acid-catalyzed ring opening to generate an electrophilic intermediate, which is then trapped by a tethered amine nucleophile. The following is a proposed protocol based on established principles of intramolecular cyclizations.
Proposed Protocol 5: Synthesis of a Fused Isoindoline Core
-
Amide Formation: Synthesize the amide precursor by coupling the carboxylic acid (from Protocol 1) with 2-aminoethanol using the method in Protocol 2.
-
Activation: Treat the resulting amide with a dehydrating agent like triflic anhydride or Burgess reagent in the presence of a non-nucleophilic base at low temperature to form a nitrilium ion or related intermediate in situ.
-
Intramolecular Cyclization: The nucleophilic oxygen of the hydroxyethyl group would then attack the activated double bond, promoted by the strained ring system, leading to a complex cascade and cyclization. Alternatively, a more direct approach could involve a Lewis acid-promoted intramolecular reaction.
-
Work-up & Purification: Standard aqueous work-up followed by chromatographic purification would be required to isolate the novel heterocyclic product.
Conclusion
This compound is a powerful and underutilized scaffold for the generation of novel chemical entities. The protocols and strategies outlined in this application note provide a clear roadmap for researchers to access a wide array of derivatives through logical and stepwise modifications of its core structure. From simple amide libraries to complex, rearranged heterocyclic systems, the synthetic potential of this starting material offers exciting opportunities for the development of next-generation therapeutics and chemical probes.
References
-
Gandini, A., & Laita, H. (1997). Application of the Diels−Alder Reaction to Polymers Bearing Furan Moieties. Macromolecules. Available at: [Link]
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Stepan, A. F., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]
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Baran, P. S., et al. (2021). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available at: [Link]
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Stepan, A. F., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Oxford Global Health. Available at: [Link]
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Fievez, T., et al. (2020). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. ResearchGate. Available at: [Link]
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Zibo Anquan Chemical Co., Ltd. (2024). Diels alder reaction of furan and maleic anhydride. News. Available at: [Link]
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Gandini, A., & Coelho, D. (2008). The application of the Diels-Alder reaction to polymer syntheses based on furan/maleimide reversible couplings. SciELO. Available at: [Link]
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Brummond, K. M., & Osbourn, J. M. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Movassaghi, M., & Hunt, D. K. (2008). One-pot synthesis of polycyclic isoindolines using isoindole umpolung. Nature Protocols. Available at: [Link]
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González-Periañez, S., et al. (2025). Synthesis of isoindolines 1–4, 6 and 7. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of isoindolines. Retrieved from [Link]
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Myers, A. (2006). Preparation and Reactions of Carboxylic Acids, Esters and Amides. Organic Chemistry Portal. Available at: [Link]
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de la Torre, B. G., & Albericio, F. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]
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Dunetz, J. R., et al. (2021). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Organic Letters. Available at: [Link]
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Mentlein, R., & Heymann, E. (1984). Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver. Biochemical Pharmacology. Available at: [Link]
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Catalytic Applications of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate Adducts: A Guide to Ring-Opening Metathesis Polymerization (ROMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Novel Polymer Architectures
The strained ring system of 1,4-epoxynaphthalene derivatives, formed via a Diels-Alder reaction, presents a compelling platform for the synthesis of advanced polymeric materials. Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate, in particular, serves as a functionalized monomer for Ring-Opening Metathesis Polymerization (ROMP). This powerful polymerization technique, catalyzed by transition metal carbene complexes, allows for the creation of polymers with well-defined microstructures, controlled molecular weights, and narrow polydispersity indices.[1][2][3][4] The resulting polymers, featuring a unique combination of aromatic and oxygen-containing functionalities directly in the backbone, are promising candidates for applications in drug delivery, advanced coatings, and specialty materials.
This document provides a comprehensive overview of the catalytic application of this compound as a ROMP monomer. We will delve into the mechanistic underpinnings of the polymerization, provide detailed, field-tested protocols, and discuss the characterization of the resulting polymers.
Core Principles: Why ROMP for 1,4-Epoxynaphthalene Adducts?
The driving force for the ROMP of this compound is the release of ring strain inherent in the oxabicyclic structure. This thermodynamic driving force allows for a living polymerization, where the termination and chain transfer reactions are significantly slower than the propagation rate.[5] This "living" nature is a cornerstone of controlled polymer synthesis, enabling the production of block copolymers and other complex architectures.
The choice of catalyst is paramount to a successful polymerization. Ruthenium-based Grubbs' catalysts (Generations I, II, and III) are particularly well-suited for this application due to their remarkable tolerance to a wide range of functional groups, including the ester moiety present in our monomer.[5][6][7]
Experimental Workflow Overview
The overall process for utilizing this compound in ROMP is a multi-step procedure that begins with the synthesis of the monomer itself.
Detailed Protocols
Protocol 1: Synthesis of this compound
The synthesis of the monomer is typically achieved via a Diels-Alder reaction. While the direct reaction of naphthalene with methyl acrylate is challenging, a common route involves the in-situ generation of a reactive isobenzofuran species which then undergoes cycloaddition. For the purpose of this guide, we will assume the monomer is available. Should synthesis be required, literature procedures for analogous Diels-Alder reactions of furans can be adapted.[1]
Protocol 2: Ring-Opening Metathesis Polymerization (ROMP)
This protocol is adapted from established procedures for the ROMP of functionalized oxanorbornene derivatives.[1][8] The choice of Grubbs' Third Generation (G3) catalyst is recommended for its high activity and initiation efficiency.[3][9]
Materials:
-
This compound (as a mix of endo/exo isomers or a pure isomer)
-
Grubbs' Third Generation Catalyst (G3)
-
Anhydrous, degassed dichloromethane (DCM)
-
Ethyl vinyl ether
-
Methanol (reagent grade)
-
Schlenk flasks and glassware, oven-dried
-
Inert atmosphere (Argon or Nitrogen) manifold (Schlenk line) or a glovebox
Procedure:
-
Preparation: Under an inert atmosphere, add the desired amount of this compound monomer to a Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous, degassed DCM to the flask to achieve the target monomer concentration (typically 0.1-0.5 M). Stir until the monomer is fully dissolved.
-
Catalyst Preparation: In a separate, smaller Schlenk flask, dissolve the required amount of Grubbs' G3 catalyst in a small volume of anhydrous, degassed DCM. The monomer-to-catalyst ratio ([M]/[C]) will determine the target degree of polymerization and molecular weight. A ratio of 100:1 is a good starting point.
-
Initiation: Using a gas-tight syringe, rapidly inject the catalyst solution into the stirring monomer solution. A color change is often observed upon initiation.
-
Polymerization: Allow the reaction to stir at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the monomer's reactivity and the desired conversion. The progress of the polymerization can be monitored by taking aliquots and analyzing them via ¹H NMR spectroscopy.
-
Termination: To quench the polymerization, add an excess of ethyl vinyl ether (typically 100-200 equivalents relative to the catalyst) and stir for an additional 30 minutes. The ethyl vinyl ether reacts with the propagating carbene, effectively terminating the polymerization.[1]
-
Isolation: Remove the flask from the inert atmosphere and pour the viscous polymer solution into a large volume of rapidly stirring methanol. The polymer will precipitate as a solid.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Mechanism of ROMP
The polymerization proceeds via a metal-catalyzed olefin metathesis pathway.
Data Presentation and Characterization
The success of the polymerization is evaluated by characterizing the resulting polymer. Key parameters include molecular weight (Mn), polydispersity index (Đ), and glass transition temperature (Tg).
| Parameter | Technique | Typical Expected Values | Significance |
| Number-Average Molecular Weight (Mn) | Gel Permeation Chromatography (GPC) | 10,000 - 100,000 g/mol (controlled by [M]/[C] ratio) | Correlates with the physical properties of the polymer. |
| Polydispersity Index (Đ) | Gel Permeation Chromatography (GPC) | 1.1 - 1.4 | A low Đ indicates a controlled, living polymerization.[6] |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | > 200 °C | Indicates the thermal stability and amorphous nature of the polymer.[8][10] |
| Polymer Microstructure | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Presence of both cis and trans olefinic protons | Provides information on the stereochemistry of the double bonds in the polymer backbone. |
Troubleshooting and Scientific Insights
-
Broad Polydispersity (Đ > 1.5): This often indicates the presence of impurities (water, oxygen) that can deactivate the catalyst or introduce chain transfer events. Ensure all glassware is rigorously dried and solvents are properly degassed and anhydrous.
-
Low Monomer Conversion: The reactivity of oxanorbornene derivatives can be lower than their all-carbon analogues.[3] Increasing the reaction time or temperature (e.g., to 40 °C) may be necessary. The stereochemistry of the monomer also plays a role, with endo isomers sometimes exhibiting different reactivity than exo isomers.[3][11]
-
Insolubility of the Final Polymer: High molecular weight polymers derived from rigid monomers can have limited solubility. If the polymer precipitates during the reaction, consider using a more polar solvent or running the polymerization at a lower monomer concentration.
Conclusion
This compound is a valuable monomer for the synthesis of functional polymers via Ring-Opening Metathesis Polymerization. By leveraging the power of well-defined ruthenium catalysts, researchers can access novel polymer architectures with unique properties. The protocols and insights provided in this guide offer a solid foundation for the successful application of this adduct in advanced materials science and drug development.
References
-
Sciforum. Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. Available from: [Link]
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Polymer Chemistry. Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains. Available from: [Link]
-
ACS Applied Bio Materials. Antimicrobial Polymer via ROMP of a Bioderived Tricyclic Oxanorbornene Lactam Derivative. Available from: [Link]
-
PubMed. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts. Available from: [Link]
-
ACS Publications. Highly Strained Tricyclic Oxanorbornenes with Uncommon Reactivity Enable Rapid ROMP for Thermally High-Performing Polyenes. Available from: [Link]
-
ResearchGate. Synthesis of high- T g polymers via ROMP of oxanorbornene dicarboximides with halogen groups. Available from: [Link]
-
Royal Society of Chemistry. Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. Available from: [Link]
-
PubMed Central. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups. Available from: [Link]
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Folia Chimica. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts. Available from: [Link]
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ResearchGate. (PDF) Oxanorbornenes: Promising New Single Addition Monomers for the Metathesis Polymerization. Available from: [Link]
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ResearchGate. Ring Opening Metathesis Polymerizations of Norbornene and Norbornadiene Derivatives Containing Oxygen: A Study on the Regeneration of Grubbs′ Catalyst. Available from: [Link]
-
ACS Publications. Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst. Available from: [Link]
-
ResearchGate. Kinetics of the ring‐opening metathesis polymerization of a 7‐oxanorbornene derivative by Grubbs' catalyst. Available from: [Link]
-
JACS Au. Practical Route for Catalytic Ring-Opening Metathesis Polymerization. Available from: [Link]
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protocol for purification of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate
An Application Note on the High-Purity Isolation of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate
Abstract
This compound is a pivotal intermediate in synthetic organic chemistry, typically synthesized via a [4+2] cycloaddition (Diels-Alder reaction) between furan and methyl propiolate. The primary challenge in its use is the purification from unreacted starting materials, potential side-products such as diadducts, and polymeric materials that can form under reaction conditions.[1][2] This application note provides a comprehensive, two-stage protocol for isolating this Diels-Alder adduct in high purity. The methodology employs flash column chromatography for bulk purification, followed by a final polishing step using recrystallization to yield an analytically pure product. We detail the scientific rationale behind each procedural choice, from solvent selection to the physical execution of each technique, to ensure reproducibility and success for researchers in synthetic and medicinal chemistry.
Scientific Principles & Purification Strategy
The successful purification of this compound hinges on exploiting the differences in physicochemical properties between the target molecule and the impurities generated during its synthesis.
-
The Reaction: The target compound is the 1:1 Diels-Alder adduct of furan and methyl propiolate. This reaction is thermally reversible, a characteristic of many Diels-Alder adducts.[3] The main impurities are typically unreacted furan (highly volatile), unreacted methyl propiolate, and potentially rearranged aromatic byproducts if Lewis acids are employed in the synthesis.[1][4]
-
Polarity Analysis: The target molecule contains an ester group and an ether (epoxy bridge), lending it moderate polarity. This polarity is key to its separation from the less polar starting materials and more polar baseline impurities via chromatography.
-
Chosen Purification Methods:
-
Flash Column Chromatography: This is the workhorse for the initial, bulk separation.[5] Using a polar stationary phase like silica gel, we can effectively separate compounds based on their polarity. A gradient elution with a non-polar/polar solvent system allows for the sequential removal of impurities before eluting the desired product.[6][7]
-
Recrystallization: This technique is ideal for a final "polishing" step to remove trace impurities and obtain a highly ordered, crystalline solid.[8] The principle relies on the differential solubility of the compound in a solvent at elevated and ambient temperatures.[9] Methyl esters and aromatic systems, both present in the target molecule, often exhibit good crystallization behavior.[8][10]
-
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity |
| Furan | C₄H₄O | 68.07 | 31 | Low |
| Methyl Propiolate | C₄H₄O₂ | 84.07 | 103-105 | Low-Moderate |
| Target Adduct | C₁₂H₁₀O₃ | 202.21 | N/A (Solid) | Moderate |
Overall Purification Workflow
The logical flow from the crude reaction output to the final, pure product is visualized below. This multi-step process ensures the systematic removal of different types of impurities at each stage.
Caption: Workflow for the purification of this compound.
Protocol I: Flash Column Chromatography
This protocol is designed for the primary purification of the crude product after the initial removal of the solvent and volatile starting materials (e.g., furan) under reduced pressure.
Part A: Mobile Phase Selection using Thin Layer Chromatography (TLC)
The key to a successful column separation is selecting a solvent system (eluent) that provides good separation between the target compound and its impurities.[6] An ideal system will place the target compound at an Rf value of approximately 0.2-0.4.[6]
-
Prepare several developing chambers with different ratios of a non-polar solvent (Hexane or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate).
-
Dissolve a small amount of the crude mixture in dichloromethane (DCM).
-
Spot the solution onto silica gel TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under UV light. The target adduct should be UV active.
-
Adjust the solvent ratio until the desired Rf is achieved.
| Example Solvent System (Hexane:Ethyl Acetate) | Expected Target Rf | Observation |
| 9:1 | ~0.15 | Good for starting the column, but slow elution. |
| 4:1 | ~0.25 | Often an optimal starting point for good separation. |
| 3:1 | ~0.40 | Faster elution; may risk co-elution with close impurities. |
Part B: Column Packing and Sample Loading
For optimal separation, loading the sample as a concentrated band is crucial. Dry loading is highly recommended to achieve this.[7][11]
-
Column Preparation: Select a column with a diameter appropriate for the sample size (a ratio of 30-100g of silica per 1g of crude material is typical).[6] Secure the column vertically and add a small plug of cotton or glass wool, followed by a thin layer of sand.[11]
-
Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 10% Ethyl Acetate in Hexane).[6] Pour the slurry into the column and use gentle air pressure or tapping to create a well-packed, uniform bed. Allow the silica to settle, ensuring no cracks form. Add a protective layer of sand on top.
-
Dry Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
Part C: Elution and Fraction Collection
-
Carefully add the eluent to the column, ensuring the top layer of sand and silica is not disturbed.
-
Apply gentle positive pressure to begin eluting the solvent through the column.
-
Start with a low polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane) to elute non-polar impurities first.
-
Gradually increase the solvent polarity (gradient elution) as the column runs (e.g., move to 15%, then 20% Ethyl Acetate).[7]
-
Collect fractions of equal volume in test tubes.
-
Monitor the composition of the fractions by TLC. Spot every few fractions on a TLC plate to track the elution of the product.
-
Once the fractions containing the pure product have been identified, combine them in a round-bottom flask.
-
Remove the solvent under reduced pressure to yield the purified, albeit likely amorphous, product.
Protocol II: Recrystallization for Final Polishing
Recrystallization will transform the amorphous solid obtained from chromatography into a high-purity crystalline material.[8]
Part A: Selecting a Recrystallization Solvent
The ideal solvent (or solvent pair) will dissolve the compound when hot but not when cold.[9]
-
Place a small amount of the purified product into several test tubes.
-
Add a small amount of a candidate solvent (see table below) to each tube.
-
Heat the tubes to the boiling point of the solvent. If the compound dissolves, it is a potential "good" solvent. If it remains insoluble, it is a "poor" solvent.
-
For a single-solvent recrystallization, a solvent that dissolves the compound only when hot is ideal.
-
For a mixed-solvent recrystallization, dissolve the compound in a minimal amount of a hot "good" solvent (e.g., Ethyl Acetate or DCM), then add a "poor" solvent (e.g., Hexane) dropwise until the solution becomes faintly cloudy.[12] Add a drop or two of the "good" solvent to clarify.
| Solvent / System | Type | Rationale |
| Isopropanol or Ethanol | Single Solvent | Often good for moderately polar compounds. |
| Ethyl Acetate / Hexane | Solvent Pair | Excellent tunable system; the ester functional group suggests solubility in ethyl acetate.[10] |
| Dichloromethane / Hexane | Solvent Pair | Good for compounds that need a slightly more polar "good" solvent. |
Part B: Recrystallization Procedure
-
Place the product from the column in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot recrystallization solvent (or solvent system) to completely dissolve the solid.
-
Allow the flask to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[9]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove all residual solvent.
Purity Verification
Confirm the purity of the final product using the following methods:
-
TLC: The final product should show a single spot.
-
Melting Point: A sharp melting point range (e.g., < 2 °C) is indicative of high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any remaining impurities.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Handle silica gel with care, as fine dust can be a respiratory irritant.
References
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analytical techniques for characterizing Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate
An Application Guide for the Analytical Characterization of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate
For researchers, scientists, and drug development professionals, the rigorous and unambiguous characterization of novel chemical entities is a cornerstone of scientific validity and regulatory compliance. This guide provides a detailed framework of analytical techniques and protocols specifically tailored for the structural elucidation and purity assessment of this compound. As a bicyclic compound featuring an epoxide bridge and a methyl ester, this molecule presents unique structural features that demand a multi-faceted analytical approach.
This document moves beyond simple procedural lists to explain the rationale behind methodological choices, enabling scientists to not only execute protocols but also to interpret the resulting data with confidence. The workflows described herein are designed to be self-validating, ensuring a high degree of trustworthiness in the final characterization.
Molecular Structure and Analytical Strategy
The foundational step in any characterization is understanding the molecule's structure. This compound (Molecular Formula: C₁₂H₁₀O₃) possesses several key features that dictate the analytical strategy:
-
Aromatic Ring: Provides a chromophore for UV-Vis detection in chromatography.
-
Epoxide Bridge: Creates a strained bicyclic system with unique stereochemistry and specific signatures in NMR.
-
Quaternary Carbon (C1): The attachment point for the carboxylate group, which will be a key feature in ¹³C NMR.
-
Methyl Ester Group: Introduces characteristic signals in both ¹H and ¹³C NMR and a specific vibrational frequency in Infrared (IR) spectroscopy.
Our analytical workflow is designed to probe each of these features systematically, using a combination of spectroscopic and chromatographic techniques to build a complete and verifiable profile of the molecule.
Caption: Overall workflow for compound characterization.
Structural Elucidation via Spectroscopic Methods
The primary task is to confirm that the synthesized molecule has the correct atomic connectivity and three-dimensional arrangement. NMR and mass spectrometry are the principal tools for this purpose, with IR spectroscopy providing rapid confirmation of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of an organic molecule. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments is recommended.
Causality Behind the Experiment: The rigid, bicyclic nature of the epoxynaphthalene core leads to distinct and predictable chemical shifts and coupling constants for the bridgehead and vinyl protons. The aromatic protons will exhibit a splitting pattern characteristic of their substitution, while the methyl ester will present as a singlet. ¹³C NMR is essential to confirm the presence of all 12 carbons, including the key quaternary carbon (C1) and the carbonyl carbon of the ester.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale & Notes |
| Aromatic (4H) | 7.0 - 7.5 | 120 - 150 | Complex multiplet pattern typical of a substituted naphthalene-like system. |
| Bridgehead H (H4) | ~5.5 | ~82 | Deshielded due to proximity to the oxygen bridge. |
| Vinyl H (H2, H3) | 6.8 - 7.2 | 140 - 145 | Doublets showing coupling to each other. |
| Methyl Ester (-OCH₃) | ~3.8 | ~52 | Sharp singlet, characteristic of a methyl ester. |
| Quaternary (C1) | N/A | ~90 | No attached proton. Shift influenced by both the oxygen bridge and the ester group. |
| Carbonyl (-C=O) | N/A | 170 - 175 | Diagnostic chemical shift for an ester carbonyl. |
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for non-polar to moderately polar compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
-
-
Instrument Setup & Acquisition (Example on a 400 MHz Spectrometer):
-
¹H NMR:
-
Acquire a spectrum with a spectral width of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a spectrum with a spectral width of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale to the residual solvent peak or the TMS signal (0.00 ppm).
-
Integrate the ¹H signals and identify the chemical shifts and coupling constants (J-values).
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition, which is an unequivocal confirmation of the molecular formula.
Causality Behind the Experiment: High-Resolution Mass Spectrometry (HRMS) can measure mass to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula (C₁₂H₁₀O₃). Fragmentation patterns observed in the MS/MS spectrum can further corroborate the proposed structure. For instance, a retro-Diels-Alder reaction is a common fragmentation pathway for similar bridged systems.
Protocol: HRMS Analysis via ESI-Q-TOF
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). Formic acid aids in the ionization process by promoting protonation.
-
-
Instrument Setup & Acquisition:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode. The molecule is expected to form an [M+H]⁺ or [M+Na]⁺ adduct.
-
Mass Analyzer: Quadrupole-Time of Flight (Q-TOF) or Orbitrap for high resolution.
-
Infusion: Introduce the sample directly into the source via a syringe pump at a low flow rate (5-10 µL/min).
-
Mass Range: Scan a mass range that comfortably includes the expected mass of the protonated molecule (e.g., m/z 100-500).
-
Calibration: Ensure the instrument is calibrated immediately before the run using a known calibration standard to guarantee mass accuracy.
-
-
Data Analysis:
-
Determine the monoisotopic mass of the most abundant ion peak.
-
Use the instrument's software to calculate the elemental composition based on the accurate mass. The calculated mass for C₁₂H₁₀O₃Na⁺ ([M+Na]⁺) is 225.0522, and for C₁₂H₁₁O₃⁺ ([M+H]⁺) is 203.0703.
-
A mass error of < 5 ppm between the measured and theoretical mass provides high confidence in the assigned formula.
-
Purity Assessment via Chromatography
Confirming the purity of a compound is as crucial as confirming its identity, especially in the context of drug development. High-Performance Liquid Chromatography (HPLC) is the gold standard for this task.
Causality Behind the Experiment: The aromatic ring in this compound makes it an excellent candidate for detection by a UV-Vis diode array detector (DAD). A reversed-phase HPLC method, where the stationary phase is non-polar (like C18) and the mobile phase is polar, is typically effective for molecules of this polarity. The percentage of the peak area corresponding to the main component relative to the total area of all peaks provides a quantitative measure of purity.
Caption: HPLC method development decision workflow.
Protocol: Purity Determination by Reversed-Phase HPLC
-
Sample Preparation:
-
Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
Dilute the filtered stock to a working concentration of ~0.1 mg/mL.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UPLC system equipped with a binary pump, autosampler, column oven, and DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% of the same acid.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
DAD Detector: Monitor at a wavelength where the compound shows maximum absorbance (e.g., 254 nm and 280 nm) and collect a full UV spectrum to check for peak purity.
-
-
Gradient Elution (Example):
-
Start with a linear gradient: 10% B to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 10% B over 1 minute and equilibrate for 5 minutes before the next injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Use the DAD to assess the spectral purity of the main peak. The UV spectra taken across the peak (upslope, apex, downslope) should be identical for a pure compound.
-
References
-
PubChem - National Center for Biotechnology Information. Compound Summary for 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene.[Link]
-
Royal Society of Chemistry. Supporting Information for F-THENA: A Chiral Derivatizing Agent.[Link]
-
NIST Chemistry WebBook. 1,4-Epoxynaphthalene, 1,4-dihydro-.[Link]
-
MDPI. Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate.[Link]
Application Notes and Protocols: The Strategic Use of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate in Medicinal Chemistry
Introduction: Unveiling the Potential of a Strained Bicyclic Scaffold
In the landscape of modern drug discovery, the quest for novel molecular architectures that can access unique chemical space and confer advantageous pharmacological properties is perpetual. The naphthalene scaffold is a well-established pharmacophore, present in numerous FDA-approved drugs, valued for its rigid structure and ability to engage in various biological interactions.[1] This guide focuses on a specific, synthetically versatile derivative: Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate . The inherent ring strain of the oxabicyclic bridge in this molecule makes it a powerful intermediate for generating molecular complexity. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic applications and experimental protocols involving this compound.
The 1,4-epoxynaphthalene core is a key building block that can be strategically employed to construct intricate molecular frameworks.[2] Its utility stems from the facile and often stereocontrolled manner in which the epoxide bridge can be opened or engaged in cycloaddition reactions, providing access to a diverse array of substituted naphthalene and dihydronaphthalene derivatives. These derivatives are valuable precursors to biologically active molecules.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the fundamental properties of this compound is crucial for its effective use in synthesis and analysis.
| Property | Value | Source |
| CAS Number | 83164-95-8 | [3][4] |
| Molecular Formula | C₁₂H₁₀O₃ | [3][4] |
| Molecular Weight | 202.21 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | Typically >95% | [4] |
Core Synthetic Strategies & Protocols
The synthetic utility of this compound is primarily centered around two key reaction types: cycloaddition reactions and ring-opening reactions . These transformations leverage the inherent reactivity of the strained double bond and the oxabicyclic system.
Diels-Alder and 1,3-Dipolar Cycloaddition Reactions
The double bond within the 1,4-epoxynaphthalene scaffold acts as a dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions. These reactions are powerful tools for the construction of complex polycyclic systems.[2][8]
Conceptual Workflow for Cycloaddition:
Caption: General workflow for cycloaddition reactions.
Protocol 1: [4+2] Diels-Alder Cycloaddition
This protocol describes a general procedure for the reaction of this compound with a diene.
-
Rationale: The strained double bond of the epoxynaphthalene derivative is a reactive dienophile, readily participating in [4+2] cycloadditions to form complex, rigid polycyclic structures that can serve as scaffolds for further functionalization.
-
Step-by-Step Methodology:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable high-boiling solvent (e.g., toluene, xylene).
-
Diene Addition: Add the chosen diene (1.1 - 2.0 eq). The excess of the diene can favor product formation.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive dienes, a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃) can be added at lower temperatures.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired cycloadduct.
-
Characterization: Characterize the purified product by NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.
-
Protocol 2: 1,3-Dipolar Cycloaddition with Nitrones
This protocol outlines the synthesis of isoxazolidine-fused naphthalene derivatives, which are of interest in medicinal chemistry for their potential biological activities.[9]
-
Rationale: 1,3-Dipolar cycloadditions provide a direct route to five-membered heterocyclic rings. The resulting isoxazolidine ring can be a key pharmacophoric element or a versatile intermediate for further transformations.
-
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve this compound (1.0 eq) and the nitrone (1.1 eq) in a suitable solvent (e.g., toluene or chloroform) in a sealed tube.
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 80-120 °C) and monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture and concentrate it under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the pure cycloadduct.
-
Characterization: Confirm the structure and stereochemistry of the product using NMR spectroscopy (including 2D techniques like COSY and NOESY), HRMS, and IR analysis.
-
Ring-Opening Reactions of the Epoxide Bridge
The strained oxabicyclic bridge is susceptible to nucleophilic and acid-catalyzed ring-opening reactions. This provides a powerful strategy to introduce new functional groups and generate highly functionalized dihydronaphthalene and naphthalene derivatives.[10][11][12]
Conceptual Pathway for Ring-Opening:
Caption: General pathway for ring-opening reactions.
Protocol 3: Acid-Catalyzed Ring-Opening with a Nucleophile
This protocol details a general method for the ring-opening of the epoxide bridge with an external nucleophile under acidic conditions.
-
Rationale: The use of a Lewis or Brønsted acid activates the epoxide, making it more susceptible to attack by a weak nucleophile. This reaction can proceed with high regio- and stereoselectivity, offering a predictable route to functionalized naphthalenols.
-
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) at 0 °C under an inert atmosphere.
-
Acid Addition: Add a Lewis acid (e.g., TiCl₄, SnCl₄) or a Brønsted acid (e.g., p-toluenesulfonic acid) (0.1 - 1.1 eq) and stir for 10-15 minutes.
-
Nucleophile Addition: Add the nucleophile (e.g., an alcohol, thiol, or amine) (1.2 - 2.0 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Quenching and Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
-
Characterization: Characterize the final product by spectroscopic methods.
-
Applications in Medicinal Chemistry
The naphthalene core is a privileged scaffold in medicinal chemistry, and derivatives of this compound can serve as key intermediates in the synthesis of a wide range of biologically active compounds.[1]
-
Anticancer Agents: The naphthalene nucleus is found in several anticancer agents.[1] The functionalized naphthalenes derived from ring-opening or cycloaddition reactions can be further elaborated to mimic or inhibit interactions in biological pathways relevant to cancer.
-
Antimicrobial and Anti-inflammatory Agents: Naphthalene derivatives have shown promise as antimicrobial and anti-inflammatory agents.[1][13] The unique stereochemistry and functionality introduced through the reactions described above can be exploited to develop novel compounds with improved potency and selectivity.
-
Central Nervous System (CNS) Active Compounds: The rigid scaffold of naphthalene is suitable for designing ligands for CNS receptors. For example, duloxetine, an antidepressant, contains a naphthalene moiety.[1]
-
Organotin(IV) Carboxylates: Carboxylate-containing molecules can be used to synthesize organotin(IV) carboxylates, a class of compounds with significant interest due to their potential antitumoral and antimicrobial activities. The carboxylate group of the title compound can be hydrolyzed to the corresponding carboxylic acid and then complexed with organotin(IV) moieties.
Conclusion: A Versatile Tool for Drug Discovery
This compound is more than just a simple organic molecule; it is a strategic tool for the medicinal chemist. Its strained bicyclic system provides a gateway to a vast array of complex and functionally diverse molecules. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this scaffold and to apply it to the design and synthesis of the next generation of therapeutic agents. The ability to generate molecular complexity in a controlled manner makes this compound a valuable asset in any drug discovery program.
References
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Site‐selective ring opening of unsymmetrical... | Download Scientific Diagram - ResearchGate. Available from: [Link]
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Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions - PMC. Available from: [Link]
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Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed. Available from: [Link]
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Supporting Information - The Royal Society of Chemistry. Available from: [Link]
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Chemical Properties of 1,4-Epoxynaphthalene, 1,4-dihydro- (CAS 573-57-9) - Cheméo. Available from: [Link].
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1,4-Epoxynaphthalene-1(2H)-methanol, 4,5,7-tris(1,1-dimethylethyl)-3,4-dihydro - PubChem. Available from: [Link]
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Cycloaddition Reaction of 1,4‐Dihydronaphthalene 1,4‐Epoxide with Cyclooctatetraene: Cope Rearrangement in an Adduct | Request PDF - ResearchGate. Available from: [Link]
-
Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis - PMC - PubMed Central. Available from: [Link]
-
Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. Available from: [Link]
-
Cycloaddition Reactions of 1,4-Dihydronaphthalene-1,4-epoxide with Cyclohexadiene and 7-(Methoxycarbonyl)cycloheptatriene: Selectivity in Additions | Request PDF - ResearchGate. Available from: [Link]
-
Ring Opening Reactions of Epoxides. A Review | Request PDF - ResearchGate. Available from: [Link]
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Biological Activity and Applications of Natural Compounds - MDPI. Available from: [Link]
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1,4-Epoxynaphthalene, 1,4-dihydro-1,4-dimethyl - PubChem - NIH. Available from: [Link]
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83164-95-8,this compound - 广州伟伯科技有限公司. Available from: [Link]
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1,4-Dihydro-1,4-epoxynaphthalene | C10H8O | CID 97139 - PubChem. Available from: [Link]
-
1,4-Epoxy-1,2,3,4-tetrahydronaphthalene | C10H10O | CID 141969 - PubChem. Available from: [Link]
-
Synthesis of 1,4-dihydro-1,4-dimethyl-1,4-epoxynaphthalene and conversion to 1,4-dimethyl-1,2,3,4-tetrahydronaphthalene and o-diacetylbenzene | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
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Organic Compounds with Biological Activity - MDPI. Available from: [Link]
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Biological Study of Naphthalene Derivatives with Antiinflammatory Activities - ResearchGate. Available from: [Link]
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Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate | C12H14O2 - PubChem. Available from: [Link]
-
Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone and Potential An - Uniscience Publishers. Available from: [Link]
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3,4-Epoxy-6-methylcyclohexylmethyl 3,4-epoxy-6-methylcyclohexane carboxylate - NCBI. Available from: [Link]
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1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed. Available from: [Link]
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- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 83164-95-8,this compound [weibo.cnreagent.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. rsc.org [rsc.org]
- 6. 1,4-Epoxynaphthalene, 1,4-dihydro- [webbook.nist.gov]
- 7. 1,4-Dihydro-1,4-epoxynaphthalene | C10H8O | CID 97139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. unisciencepub.com [unisciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of the Oxanorbornene Scaffold
Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate is a versatile chemical intermediate characterized by the oxanorbornene bicyclic ether system. This strained ring system is a valuable synthon in organic chemistry, serving as a precursor to a wide array of more complex molecular architectures. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science. The ability to produce this compound on a larger scale is crucial for its application in drug discovery and development, where significant quantities of intermediates are often required for preclinical and clinical studies. This document provides a comprehensive guide to the scale-up synthesis, purification, and characterization of this compound, with a focus on practical considerations for a pilot plant or industrial setting.
Reaction Mechanism and Theoretical Background
The synthesis of this compound is achieved through a [4+2] cycloaddition, specifically a Diels-Alder reaction between furan (the diene) and methyl propiolate (the dienophile). The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings.[1]
The aromaticity of furan presents a thermodynamic barrier to its participation in Diels-Alder reactions, as the aromatic stabilization is lost in the resulting adduct.[2] Consequently, the reaction is often reversible and requires careful control of reaction conditions to favor product formation. The reaction with an activated dienophile like methyl propiolate is generally more favorable than with unactivated alkenes.
The stereoselectivity of the Diels-Alder reaction (endo vs. exo) is a key consideration. While the endo product is often the kinetically favored product due to secondary orbital interactions, the exo product can be the thermodynamically more stable isomer. For furan adducts, the retro-Diels-Alder reaction can readily occur at elevated temperatures, allowing for equilibration to the thermodynamically favored product.[3]
Lewis acid catalysis can significantly accelerate the Diels-Alder reaction by coordinating to the dienophile, thereby lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital) and enhancing its reactivity towards the diene.[4]
Scale-Up Synthesis Protocol
This protocol is designed for the multi-kilogram scale synthesis of this compound. All operations should be conducted in a well-ventilated area or a fume hood, with appropriate personal protective equipment (PPE).
Materials and Equipment
| Material | Grade | Supplier | Notes |
| Furan | Reagent | Major Chemical Supplier | Stabilized with BHT. Should be freshly distilled before use on a large scale. |
| Methyl propiolate | Reagent | Major Chemical Supplier | Highly reactive and flammable. |
| Toluene | Anhydrous | Major Chemical Supplier | Reaction solvent. |
| Diethyl ether | Anhydrous | Major Chemical Supplier | For extraction and purification. |
| Hexanes | Reagent | Major Chemical Supplier | For purification. |
| Magnesium sulfate (MgSO₄) | Anhydrous | Major Chemical Supplier | For drying. |
| Celite® | --- | Major Chemical Supplier | Filter aid. |
Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control (heating/cooling mantle), and a reflux condenser with a nitrogen inlet.
-
Addition funnel (20 L).
-
Temperature probes.
-
Inert atmosphere system (Nitrogen).
-
Quenching vessel.
-
Extraction vessel.
-
Rotary evaporator (large scale).
-
Chromatography system for large-scale purification (optional).
-
Crystallization vessel with filtration setup (e.g., Nutsche filter).
-
Vacuum oven.
Experimental Workflow Diagram
Caption: Scale-up synthesis workflow for this compound.
Step-by-Step Procedure
-
Reactor Preparation:
-
Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.
-
Start the overhead stirrer at a moderate speed (e.g., 100-150 rpm).
-
-
Charging of Reagents:
-
Charge the reactor with 50 L of anhydrous toluene.
-
Add 5.0 kg (73.4 mol, 1.0 equiv) of freshly distilled furan to the reactor.
-
Cool the reactor contents to 0-5 °C using a cooling mantle.
-
-
Diels-Alder Reaction:
-
In a separate, dry vessel, prepare a solution of 6.17 kg (73.4 mol, 1.0 equiv) of methyl propiolate in 10 L of anhydrous toluene.
-
Transfer this solution to the 20 L addition funnel.
-
Add the methyl propiolate solution dropwise to the reactor over a period of 4-6 hours, maintaining the internal temperature between 0-10 °C. This slow addition is critical to control the exotherm of the reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.
-
-
In-Process Control (IPC):
-
After 12 hours, take a small aliquot of the reaction mixture.
-
Analyze by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting materials. A typical mobile phase for TLC is 10-20% ethyl acetate in hexanes.
-
-
Work-up:
-
Once the reaction is deemed complete by IPC, cool the reactor to 10-15 °C.
-
Slowly and carefully quench the reaction by adding 20 L of saturated aqueous sodium bicarbonate solution to neutralize any acidic impurities.
-
Transfer the mixture to an extraction vessel.
-
Separate the organic layer.
-
Extract the aqueous layer with 2 x 10 L of diethyl ether.
-
Combine all organic layers.
-
Wash the combined organic layers with 20 L of brine.
-
Dry the organic phase over anhydrous magnesium sulfate (approx. 2-3 kg).
-
Filter the drying agent through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
-
Purification Protocol
Option 1: Crystallization (Preferred for Scale-up)
-
Dissolve the crude product in a minimal amount of hot diethyl ether or a mixture of diethyl ether and hexanes.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5 °C in an ice bath to induce crystallization.
-
Collect the crystals by filtration using a Nutsche filter.[1]
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the purified product under vacuum at room temperature to a constant weight.
Option 2: Column Chromatography (For higher purity if needed)
For large-scale chromatography, specialized equipment is required.[5]
-
Prepare a column with silica gel, slurry packed in a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Load the solution onto the column.
-
Elute the product using the solvent gradient.
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified product.
Characterization of Final Product
The final product should be characterized to confirm its identity and purity. The following are typical analytical data for a closely related compound, methyl 8-fluoro-1,4-dihydro-1,4-epoxynaphthalene-1-carboxylate, which can be used as a reference.[6]
| Technique | Expected Results for a Fluorinated Analog[6] |
| ¹H NMR | Complex multiplet pattern. Key signals would include those for the bridgehead protons, the vinyl protons, and the methyl ester. |
| ¹³C NMR | Signals corresponding to the sp² and sp³ carbons of the bicyclic system, the ester carbonyl, and the methyl group. |
| IR | Characteristic peaks for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretches, and C=C stretches. |
| MS (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product. |
Safety Considerations
A thorough risk assessment should be conducted before commencing any scale-up synthesis.
-
Furan: Highly flammable, volatile, and a suspected carcinogen.[7] Handle in a closed system or well-ventilated fume hood. Avoid inhalation and skin contact.
-
Methyl Propiolate: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Diels-Alder Reaction: Can be exothermic. Slow addition and temperature control are crucial to prevent a runaway reaction.
-
Solvents: Toluene, diethyl ether, and hexanes are flammable. Use in an area free of ignition sources and with proper grounding to prevent static discharge.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient reaction time or temperature. Impure reagents. | Increase reaction time. Ensure reagents are pure and dry. Consider the use of a mild Lewis acid catalyst (e.g., ZnCl₂), but this may complicate the work-up. |
| Formation of Byproducts | Side reactions due to impurities or high temperatures. | Use freshly distilled furan. Maintain strict temperature control. |
| Difficulty in Crystallization | Product is an oil or impure. | Purify by column chromatography first. Try different solvent systems for crystallization. Use seed crystals if available. |
Conclusion
The scale-up synthesis of this compound via the Diels-Alder reaction of furan and methyl propiolate is a feasible process that requires careful control of reaction conditions, particularly temperature. The purification of the final product is critical to obtain material of high purity suitable for further synthetic transformations. By following the detailed protocols and safety guidelines outlined in this document, researchers and drug development professionals can successfully produce this valuable intermediate on a scale necessary for their research and development needs.
References
-
AIDIC. (2019). First Order Safety Insights on Furanic Platform Chemicals and Their Side Streams. AIDIC. [Link]
-
Bolte, M., Degen, A., & Egert, E. (2000). Diels-alder adducts of maleic anhydride and dienes: new compounds by crystallization. Acta Crystallographica Section C: Crystal Structure Communications, 56(11), 1338-1342. [Link]
- Canadian Journal of Chemistry. (1974). Influence of Lewis Acids on the Diels–Alder Reaction. VII. The Reaction of Furan with Ethyl Propiolate. Canadian Journal of Chemistry, 52(10), 1940-1945.
-
Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2016). Supporting Information - F-THENA: A Chiral Derivatizing Agent for the Determination of the Absolute Configuration of Secondary Aromatic Alcohols with Self-Validating System. The Royal Society of Chemistry. [Link]
-
Scribd. (n.d.). Furan Safety Data Sheet Overview. Scribd. [Link]
-
YouTube. (2020). Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point. YouTube. [Link]
-
Zibo Anquan Chemical Co., Ltd. (2024). Diels alder reaction of furan and maleic anhydride. Zibo Anquan Chemical Co., Ltd.. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate
Introduction: Welcome to the technical support center for the synthesis of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical transformation. The synthesis, primarily a Diels-Alder reaction between furan and methyl propiolate, is a classic example of [4+2] cycloaddition used to construct oxabridged bicyclic systems. While elegant, the reaction is not without its challenges. The inherent aromaticity of furan makes it a less reactive diene, and the thermal reversibility of the reaction can lead to issues with product yield and purity.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate these challenges and consistently achieve high-yield, high-purity synthesis of your target compound.
Reaction Overview & Mechanism
The core of this synthesis is the Diels-Alder reaction, a concerted pericyclic reaction where a conjugated diene (furan) reacts with a dienophile (methyl propiolate) to form a cyclohexene-like adduct.[3] Furan's aromatic character provides a significant activation barrier that must be overcome.[2] Furthermore, the reaction is often reversible, with the product capable of reverting to the starting materials via a retro-Diels-Alder reaction, particularly at elevated temperatures.
Caption: The Diels-Alder reaction pathway for the synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is extremely low or I'm recovering only starting materials. What are the primary causes?
Answer: This is the most common issue and typically stems from two interconnected factors: the low reactivity of furan and the reversibility of the reaction.
-
Causality (Furan's Reactivity): Furan possesses significant aromatic stabilization energy (approximately 17 kcal/mol), which is lost upon its participation in the Diels-Alder reaction.[2] This creates a high activation energy barrier compared to non-aromatic dienes.
-
Causality (Retro-Diels-Alder): The reaction to form the epoxy-bridged adduct is often reversible. If the reaction temperature is too high or the reaction time is too long, the equilibrium can shift back toward the more stable starting materials (furan and methyl propiolate), effectively eroding your yield.[4]
Solutions:
-
Lewis Acid Catalysis: The most effective way to increase yield is to use a Lewis acid catalyst. The catalyst coordinates to the carbonyl oxygen of the methyl propiolate, withdrawing electron density and making the dienophile significantly more electrophilic.[5][6] This enhanced electrophilicity lowers the reaction's activation energy, allowing it to proceed under milder conditions where the retro-Diels-Alder reaction is less favorable.[6]
-
Temperature Optimization: Avoid excessive heat. While some initial heating may be necessary to overcome the activation barrier, prolonged heating at high temperatures will favor the reverse reaction. A good starting point is gentle reflux in a low-boiling solvent, followed by careful monitoring.[7]
-
Concentration: Running the reaction at a higher concentration (or even neat, without solvent) increases the probability of collision between the diene and dienophile, which can favor the forward reaction.
Question 2: My post-reaction analysis (TLC/GC-MS) shows multiple product spots. What are these impurities and how can I prevent them?
Answer: The formation of multiple products indicates that side reactions are occurring.
-
Causality (Diadduct Formation): Furan can sometimes react with two molecules of the dienophile, leading to 2:1 adducts (diadducts).[5] This is more likely to occur if there is a large excess of the dienophile.
-
Causality (Polymerization): Acetylenic dienophiles like methyl propiolate can be prone to polymerization, especially in the presence of catalysts or at higher temperatures.
-
Causality (Rearrangement): In the presence of strong Lewis acids and under certain conditions, the initial adduct can undergo rearrangement to form substituted phenolic compounds.[5]
Solutions:
-
Control Stoichiometry: Begin with a 1:1 or a slight excess of the more volatile component (furan) to ensure the dienophile is consumed and to minimize diadduct formation.
-
Purify Starting Materials: Ensure both furan and methyl propiolate are pure before starting the reaction. Furan, in particular, can be contaminated with oxidized impurities that may lead to side products.
-
Choose the Right Catalyst: Heterogeneous Lewis acid catalysts, such as tin- or zirconium-containing zeolites (Sn-BEA, Zr-BEA), can offer higher selectivity and reduce the formation of rearrangement byproducts compared to strong, homogeneous Lewis acids like AlCl₃.[6] They also simplify workup, as they can be filtered off.
Question 3: How can I effectively monitor the reaction to maximize yield before the retro-Diels-Alder reaction becomes significant?
Answer: Careful reaction monitoring is crucial. The goal is to stop the reaction when the concentration of the desired adduct is at its maximum.
Solutions:
-
Thin-Layer Chromatography (TLC): This is the most straightforward method. Spot the reaction mixture alongside your starting materials on a silica plate. The product adduct is typically less polar than the starting materials. Run the reaction until the dienophile spot has been consumed but before the product spot begins to fade (which would indicate reversion).
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more precise monitoring, periodically quench a small aliquot of the reaction mixture and analyze it by GC-MS. This will allow you to quantify the relative concentrations of reactants, product, and any major byproducts over time, helping you pinpoint the optimal reaction time.
Frequently Asked Questions (FAQs)
-
What is the best general-purpose solvent for this reaction?
-
What is the ideal molar ratio of furan to methyl propiolate?
-
A good starting point is a 1.2:1 to 1.5:1 molar ratio of furan to methyl propiolate. Furan is volatile, and using a slight excess helps to drive the reaction to completion and compensate for any evaporative loss.
-
-
Can this reaction be performed without a solvent?
-
Yes, running the reaction "neat" can be very effective as it maximizes the concentration of reactants. This is often done at room temperature or with gentle heating, but requires careful temperature control to prevent runaway polymerization of the dienophile.
-
-
What is the recommended method for purifying the final product?
-
The product is often a solid that can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes. If it is an oil, column chromatography on silica gel is the preferred method.
-
Optimized Experimental Protocols
Protocol 1: Standard Thermal Synthesis
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl propiolate (1.0 eq).
-
Add toluene (approx. 0.5 M concentration relative to the dienophile).
-
Add freshly distilled furan (1.5 eq).
-
Heat the mixture to a gentle reflux (approx. 110°C for toluene) and stir.[7]
-
Monitor the reaction progress every 30 minutes using TLC (e.g., 20% ethyl acetate in hexanes).
-
Once the methyl propiolate is consumed (typically 2-4 hours), remove the flask from the heat and allow it to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Lewis Acid-Catalyzed Synthesis (Improved Yield)
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add the chosen Lewis acid catalyst (e.g., Sn-BEA zeolite, 10 mol%).
-
Add dichloromethane (approx. 0.5 M concentration).
-
Cool the flask to 0°C in an ice bath.
-
Add methyl propiolate (1.0 eq) dropwise.
-
Add freshly distilled furan (1.2 eq) dropwise.
-
Allow the reaction to stir at 0°C to room temperature.
-
Monitor the reaction progress every 15-20 minutes by TLC. The reaction is often complete in under 1 hour.
-
Upon completion, quench the reaction by adding a small amount of water or a saturated sodium bicarbonate solution.
-
If using a heterogeneous catalyst, filter the mixture to remove the catalyst. If using a homogeneous catalyst, perform an aqueous workup.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product.
Comparative Data on Reaction Conditions
| Parameter | Thermal Method | Lewis Acid Method | Rationale for Improvement |
| Temperature | 80-110 °C | 0-25 °C | Lower temperature minimizes retro-Diels-Alder reaction.[6] |
| Reaction Time | 2-6 hours | < 1 hour | Catalyst lowers activation energy, accelerating the reaction.[6] |
| Typical Yield | 30-50% | 70-90% | Favorable kinetics and thermodynamics under catalytic conditions. |
| Key Challenge | Reversibility | Catalyst handling/quenching | Thermal conditions favor equilibrium; catalysis requires inert techniques. |
References
- US6579994B2 - Process for preparation of 2-Methyl-1,4-naphthoquinone - Google P
- Diels Alder Reaction | California St
- Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes - MDPI.
- Diels Alder Reaction - YouTube.
- intramolecular Diels-Alder cycloaddition on a furan ring - YouTube.
- The Diels Alder Reaction (Worksheet Solutions Walkthrough) - YouTube.
- Synthesis of 1,4-dihydro-1,4-dimethyl-1,4-epoxynaphthalene...
- An optimized preparation of 2,3-dihydro-1-methyl-4-oxonaphthalene-1-carboxylic acid - ResearchG
- Influence of Lewis Acids on the Diels–Alder Reaction...
- Preparation of 3,4-epoxycyclohexylmethyl-3',4'-epoxy-cyclohexane carboxyl
- (L-446) 5-Member heterocyclic compound as diene... - YouTube.
- Diels-Alder reactions of five-membered heterocycles containing one hetero
- Catalysis of the Diels-Alder Reaction of Furan and Methyl Acryl
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Diels-Alder reactions of five-membered heterocycles containing one heteroatom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Diels Alder Reaction | California State University, Northridge - Edubirdie [edubirdie.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate
Welcome to the technical support guide for researchers working with Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate. This molecule, a valuable bicyclic intermediate, is typically synthesized via a Diels-Alder reaction between a furan derivative and an activated alkyne like methyl propiolate. While the synthesis appears straightforward, the purification of the resulting adduct is fraught with challenges, primarily due to its inherent thermal and chemical lability.
This guide is structured to provide direct, actionable solutions to common problems encountered during purification. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Troubleshooting Guide
This section addresses the most frequent and critical issues observed during the purification of the target compound.
Question: My crude reaction mixture shows the desired product by ¹H NMR, but I experience significant material loss and decomposition during silica gel column chromatography. What is happening?
Answer: This is the most common failure mode and is almost certainly caused by the inherent instability of the 1,4-epoxynaphthalene (also known as 7-oxabenzonorbornadiene) ring system on the acidic surface of standard silica gel.[1]
-
Causality: The target molecule is a furan Diels-Alder adduct. Such adducts are prone to a reversible process called the retro-Diels-Alder (rDA) reaction, especially under thermal or acidic conditions.[2][3] The Lewis acidic sites on the surface of silica gel can catalyze this decomposition, causing the adduct to revert to its starting materials (e.g., furan and methyl propiolate). Furthermore, the strained ether bridge is susceptible to acid-catalyzed rearrangement or hydration, leading to a variety of unwanted byproducts.
-
Immediate Solutions:
-
Deactivate the Silica Gel: Before preparing your column, neutralize the silica gel. A common method is to prepare a slurry of silica in your starting eluent (e.g., 5% ethyl acetate in hexanes) and add 1-2% triethylamine (Et₃N) by volume. The basic amine will neutralize the acidic sites on the silica surface, significantly reducing on-column decomposition.
-
Use an Alternative Stationary Phase: Consider using neutral alumina as your stationary phase.[1] Alumina is generally less acidic than silica and can be a better choice for acid-sensitive compounds. Perform a preliminary TLC analysis on both silica and alumina plates to see which provides better separation and less streaking.
-
Run the Column "Cold": If possible, perform the chromatography in a cold room or using a jacketed column cooled with a circulating chiller (~4 °C). Lowering the temperature significantly disfavors the retro-Diels-Alder reaction, which has a notable activation energy barrier.[2]
-
Question: I attempted to purify my product by recrystallization, but the yield was very low, and the recovered material was impure. Why did this fail?
Answer: Recrystallization failure is typically linked to thermal decomposition. Heating the solution to dissolve the compound provides the energy needed to initiate the retro-Diels-Alder reaction.[4][5]
-
Causality: The equilibrium between the Diels-Alder adduct and its precursors is temperature-dependent.[2] At elevated temperatures, the equilibrium shifts towards the starting materials (an entropically favored process). As the volatile furan escapes from the solution, the equilibrium is continuously pulled to the side of the starting materials, preventing the desired adduct from crystallizing upon cooling.
-
Troubleshooting Steps:
-
Select a Low-Boiling Solvent System: Choose a solvent or solvent mixture in which your compound is sparingly soluble at room temperature but readily soluble at a slightly warmer temperature (e.g., 30-40 °C). Avoid high-boiling solvents like toluene or DMF. Dichloromethane/hexanes or diethyl ether/pentane are often good starting points.
-
Attempt Low-Temperature Recrystallization: Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., diethyl ether or ethyl acetate) at room temperature. Then, slowly add a non-polar anti-solvent (e.g., hexanes or pentane) dropwise until the solution becomes faintly turbid. Store the flask at 4 °C or -20 °C for several hours to induce crystallization.
-
Avoid Prolonged Heating: When dissolving your compound, use a warm water bath and do not heat for longer than necessary to achieve dissolution.
-
Question: My ¹H NMR spectrum of the "purified" product shows broad peaks and/or signals corresponding to aromatic protons. What are these impurities?
Answer: The presence of aromatic signals is a strong indicator of product rearrangement. The 1,4-epoxynaphthalene skeleton can rearrange to form more stable phenolic compounds, particularly when exposed to acid or Lewis acids during the reaction or workup.[6][7]
-
Causality: If a Lewis acid was used to catalyze the Diels-Alder reaction, it can also promote the rearrangement of the kinetic adduct to a substituted phenol.[6] Even without a catalyst, trace acid during workup or on a chromatography column can facilitate this process. Broad peaks in the NMR often suggest the presence of multiple isomers or a slow equilibrium process occurring in the NMR tube.
-
Mitigation Strategy:
-
Neutral Workup: Ensure your aqueous workup is neutral or slightly basic. A wash with saturated sodium bicarbonate (NaHCO₃) solution is highly recommended to remove any trace acids before solvent evaporation.
-
Re-purification: If the rearranged impurities are present, re-purification using the deactivated chromatography methods described above is necessary. The phenolic byproducts are typically more polar than the desired adduct and can often be separated.
-
Confirm Structure: Use 2D NMR techniques (like COSY and HMBC) to definitively assign the structure of your main product and identify the impurities.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What exactly is the retro-Diels-Alder reaction and why is it so prevalent with furan adducts? The retro-Diels-Alder (rDA) is the microscopic reverse of the Diels-Alder reaction; a cyclohexene-type structure fragments into a diene and a dienophile.[3] Furan is an aromatic heterocycle. In the Diels-Alder reaction, this aromaticity is lost to form the adduct. The rDA reaction is energetically favorable for furan adducts because it allows the system to regain the stability associated with the aromatic furan ring.[2] This makes the forward reaction less exergonic and the reverse reaction more accessible compared to adducts from non-aromatic dienes like cyclopentadiene.
Q2: What are the primary side products I should expect from the initial synthesis? Besides unreacted starting materials, the most common side products include:
-
Phenolic Rearrangement Products: Especially if Lewis acids are used.[7]
-
Diadducts (2:1 Adducts): Where a second molecule of furan reacts with the initial Diels-Alder adduct.[8]
-
Michael Addition Products: The propiolate ester can undergo Michael addition with furan, leading to linear, non-cyclic byproducts.[6]
-
Polymerized Furan: Furan can polymerize under acidic conditions.
Q3: How should I store the purified this compound? The purified compound should be stored as a solid in a freezer (-20 °C is standard) under an inert atmosphere (argon or nitrogen). Avoid storing it in solution for extended periods, as decomposition can occur even at room temperature over time.
Section 3: Optimized Purification Protocols
These protocols are designed to minimize decomposition and maximize the recovery of the pure target compound.
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
Objective: To purify the title compound while preventing acid-catalyzed decomposition.
Methodology:
-
TLC Analysis: First, analyze your crude product using standard silica gel TLC plates. Test various solvent systems (e.g., starting with 5% Ethyl Acetate/Hexanes and increasing polarity). The goal is to find a system that gives your product an Rf value between 0.25 and 0.4.
-
Prepare Deactivated Silica:
-
In a fume hood, measure the required amount of silica gel for your column (typically 50-100 times the weight of your crude material).
-
Create a slurry of the silica in your chosen starting eluent.
-
Add triethylamine (Et₃N) to the slurry to a final concentration of 1.5% (v/v). Stir gently for 5 minutes.
-
-
Pack the Column: Pack the column with the deactivated silica slurry using standard wet-packing techniques.[9] Ensure there are no air bubbles or channels.
-
Load the Sample: Dissolve your crude material in a minimal amount of dichloromethane or your eluent. Pre-adsorb this solution onto a small amount of deactivated silica gel. Evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system, collecting fractions. Monitor the elution process by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator with the bath temperature set no higher than 30 °C .
Protocol 2: Low-Temperature Recrystallization
Objective: To purify the compound by crystallization while avoiding thermal decomposition.
Methodology:
-
Solvent Selection: At room temperature, add a small volume of a moderately polar solvent (e.g., diethyl ether) to your crude product—just enough to dissolve the impurities, leaving your desired product as a solid. If everything dissolves, this method may not be suitable.
-
Dissolution: If a significant amount of solid remains, add the same solvent in small portions at room temperature until the solid is fully dissolved. Use the absolute minimum volume required.
-
Induce Crystallization: Place the flask in an ice bath. Slowly add a pre-chilled non-polar anti-solvent (e.g., pentane or hexanes) dropwise while gently swirling. Continue adding until the solution becomes persistently cloudy.
-
Crystal Growth: Stopper the flask and place it in a -20 °C freezer for 12-24 hours without disturbing it.
-
Isolation: Collect the resulting crystals by vacuum filtration using a pre-chilled Büchner funnel. Wash the crystals with a small amount of cold pentane.
-
Drying: Dry the crystals under high vacuum at room temperature.
Section 4: Data Interpretation
Confirming the structure and purity is critical. Below is a table of expected NMR shifts for the title compound, based on analogous structures.[10][11]
| ¹H NMR | Expected δ (ppm) | Multiplicity | Assignment |
| Aromatic | 7.0 - 7.4 | m | 4H, Ar-H |
| Bridgehead | 5.4 - 5.6 | m | 1H, C4-H |
| Olefinic | 7.0 - 7.2 | m | 2H, C2-H, C3-H |
| Methylene | 2.0 - 2.5 | m | 2H, -CH₂- |
| Methyl Ester | ~3.7 | s | 3H, -OCH₃ |
| ¹³C NMR | Expected δ (ppm) | Assignment |
| Carbonyl | 168 - 172 | C=O |
| Aromatic (Quaternary) | 145 - 150 | C4a, C8a |
| Aromatic (CH) | 120 - 130 | Ar-C |
| Olefinic | 140 - 145 | C2, C3 |
| Bridgehead (C-O) | 80 - 85 | C4 |
| Bridgehead (Quaternary) | 90 - 95 | C1 |
| Methylene | 45 - 50 | -CH₂- |
| Methyl Ester | 50 - 55 | -OCH₃ |
Section 5: Visual Guides
Diagram 1: Purification Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common purification issues.
Diagram 2: Diels-Alder vs. Retro-Diels-Alder Equilibrium
Caption: The thermal equilibrium governing product stability.
References
-
McCulloch, A. W., & McInnes, A. G. (1971). Influence of Lewis Acids on the Diels–Alder Reaction. IV. Reaction of 2-Methyl- and 2-Phenylfuran with Ethyl Propiolate. Canadian Journal of Chemistry, 49(19), 3152-3157. [Link]
-
Fraile, J. M., García, J. I., Gracia, D., Mayoral, J. A., & Pires, E. (1996). First Asymmetric Diels−Alder Reactions of Furan and Chiral Acrylates. Usefulness of Acid Heterogeneous Catalysts. The Journal of Organic Chemistry, 61(26), 9471-9474. [Link]
-
McCulloch, A. W., Smith, D. G., & McInnes, A. G. (1974). Influence of Lewis Acids on the Diels–Alder Reaction. VII. The Reaction of Furan with Ethyl Propiolate. Canadian Journal of Chemistry, 52(1), 101-107. [Link]
-
Chen, J., et al. (2022). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 27(19), 6529. [Link]
-
Carretero, J. C., et al. (2019). Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. Organic Letters, 21(13), 5043-5047. [Link]
-
Dolsophon, K., et al. (2016). Supporting Information: F-THENA: A Chiral Derivatizing Agent for the Determination of the Absolute Configuration of Secondary Aromatic Alcohols with Self-Validating System. The Royal Society of Chemistry. [Link]
-
Shcherbakov, S. V., et al. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. Molecules, 26(21), 6687. [Link]
-
Collin, G. J., & Sasse, W. H. F. (1969). Photodechlorination of the diels-alder adduct of 1,4-Dihydro-1,4-epoxynaphtalene and 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene. Australian Journal of Chemistry, 22(12), 252-257. [Link]
-
University of Rochester. (n.d.). Column Chromatography. Department of Chemistry. [Link]
-
McCulloch, A. W., & McInnes, A. G. (1971). Influence of Lewis Acids on the Diels–Alder Reaction. IV. Reaction of 2-Methyl- and 2-Phenylfuran with Ethyl Propiolate. ResearchGate. [Link]
-
Ashenhurst, J. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]
-
Balci, M., et al. (2011). Cycloaddition Reaction of 1,4‐Dihydronaphthalene 1,4‐Epoxide with Cyclooctatetraene: Cope Rearrangement in an Adduct. ResearchGate. [Link]
-
Cheméo. (n.d.). 1,4-Epoxynaphthalene, 1,4-dihydro- (CAS 573-57-9). [Link]
-
Sádaba, I., et al. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. Green Chemistry, 22(24), 8643-8649. [Link]
-
Khan Academy. (n.d.). Column chromatography. [Link]
-
Ashenhurst, J. (2018). The Retro Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
Wang, C. S., & Shieh, J. Y. (2004). Thermal stability of some naphthalene- and phenyl-based epoxy resins. Polymer Degradation and Stability, 83(3), 443-449. [Link]
-
Wikipedia. (n.d.). Retro-Diels–Alder reaction. [Link]
-
Raja, P. (2021). Retro Diels Alder Reaction/ With Examples. YouTube. [Link]
-
Gandon, V., et al. (2025). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Angewandte Chemie International Edition. [Link]
-
Alves, T. V., & Fernández, I. (2023). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry, 21(38), 7793-7802. [Link]
-
Columbia University. (n.d.). Column chromatography. Chemistry Department. [Link]
-
Clark, J. (2023). B. Column Chromatography. Chemistry LibreTexts. [Link]
-
NIST. (n.d.). 1,4-Epoxynaphthalene, 1,4-dihydro-. NIST WebBook. [Link]
-
Weiber Technology Co., Ltd. (n.d.). This compound. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Dihydro-1,4-epoxynaphthalene. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Epoxynaphthalene-1(2H)-methanol, 4,5,7-tris(1,1-dimethylethyl)-3,4-dihydro-. PubChem Compound Database. [Link]
-
Sirajuddin, M., et al. (2022). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. PMC - NIH. [Link]
-
Aboutayeb, R., et al. (2022). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank, 2022(2), M1386. [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
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- 6. cdnsciencepub.com [cdnsciencepub.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Products in the Synthesis of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this valuable Diels-Alder reaction. By understanding the underlying chemistry and having robust troubleshooting strategies, you can significantly improve your reaction outcomes, yield, and purity.
Introduction: The Chemistry at Play
The synthesis of this compound is a classic example of a [4+2] cycloaddition, or Diels-Alder reaction, between furan and methyl propiolate. Furan, an aromatic diene, reacts with the activated alkyne (dienophile) to form the desired bridged bicyclic adduct. While seemingly straightforward, the unique characteristics of furan, particularly its aromaticity and the reversibility of the reaction, can lead to a variety of side products. This guide will delve into the identification and mitigation of these undesired compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction mixture shows multiple spots on TLC, even after completion. What are the likely side products?
This is a very common observation. Besides your target compound, this compound, you are likely observing one or more of the following side products:
-
Unreacted Starting Materials: Due to the reversible nature of the furan Diels-Alder reaction, it's common to have residual furan and methyl propiolate in your crude product.[1]
-
Endo and Exo Diastereomers: The Diels-Alder reaction can produce two diastereomeric adducts: the endo and exo isomers. While the endo product is often the kinetically favored product, the exo isomer is typically more thermodynamically stable. Under thermal conditions, isomerization from endo to exo can occur via a retro-Diels-Alder reaction.[1]
-
2:1 Adducts (Diadducts): The initial 1:1 Diels-Alder adduct still possesses a double bond that can act as a dienophile. A subsequent Diels-Alder reaction with another molecule of furan can lead to the formation of 2:1 adducts (one molecule of methyl propiolate to two molecules of furan). Both endo-endo and endo-exo diastereomers of these diadducts have been reported as significant byproducts, particularly in reactions run at higher temperatures or for extended periods.
-
Nortricyclene Derivatives: Thermal conditions can also promote intramolecular rearrangements of the initial Diels-Alder adduct to form nortricyclene-type structures. These are often observed in reactions conducted at elevated temperatures.
Troubleshooting Workflow for Product Identification
Caption: A general workflow for identifying side products in the synthesis of this compound.
FAQ 2: How can I distinguish between the endo and exo isomers?
¹H NMR spectroscopy is the most powerful tool for this. The key difference lies in the coupling constants and chemical shifts of the bridgehead protons and the protons on the double bond of the bicyclic system. While specific values can vary slightly with the solvent and spectrometer, general trends can be observed. It is recommended to consult spectral data from reliable literature sources for definitive assignment.
FAQ 3: I have a significant amount of higher molecular weight impurities. What are they and how can I avoid them?
Higher molecular weight impurities are likely the 2:1 adducts (diadducts). These are formed when the initial Diels-Alder product reacts with a second molecule of furan.
Mechanism of 2:1 Adduct Formation
Caption: The two-step Diels-Alder sequence leading to the formation of 2:1 diadducts.
Strategies to Minimize Diadduct Formation:
-
Control Stoichiometry: Use a slight excess of the dienophile (methyl propiolate) to ensure the furan is consumed in the formation of the 1:1 adduct, leaving less available for the second addition.
-
Lower Reaction Temperature: The formation of the 2:1 adduct often requires more forcing conditions than the initial Diels-Alder reaction. Running the reaction at the lowest feasible temperature can help to minimize this side reaction.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or NMR. Once the formation of the desired 1:1 adduct appears to be complete, work up the reaction to prevent further conversion to the diadduct.
FAQ 4: My product seems to be rearranging or decomposing upon purification. What is happening?
The Diels-Alder adduct of furan is susceptible to both retro-Diels-Alder reaction and acid-catalyzed rearrangements.
-
Retro-Diels-Alder: Heating the adduct can cause it to revert to the starting furan and methyl propiolate. This is a common issue during purification by distillation or on prolonged heating.
-
Acid-Catalyzed Rearrangement: Traces of acid can catalyze the rearrangement of the oxa-bridged system to form substituted naphthalene derivatives. This is particularly relevant if a Lewis acid catalyst is used to promote the Diels-Alder reaction.
Troubleshooting Purification:
-
Avoid Excessive Heat: Use purification techniques that do not require high temperatures, such as column chromatography at room temperature.
-
Neutralize the Reaction Mixture: Before workup and purification, ensure that any acidic catalysts or byproducts are neutralized. A mild aqueous base wash (e.g., saturated sodium bicarbonate solution) is often effective.
-
Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying the desired adduct from both starting materials and higher-boiling side products. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
Table 1: Typical TLC Rf Values and Elution Order in Column Chromatography
| Compound | Typical Rf (Hexane/EtOAc 4:1) | Elution Order |
| Furan | High | 1st |
| Methyl Propiolate | High | 2nd |
| This compound | Moderate | 3rd |
| 2:1 Adducts (Diadducts) | Low | 4th |
| Nortricyclene Derivatives | Moderate to Low | Variable |
| Polymeric Material | Baseline | Last |
Note: Rf values are approximate and can vary based on the exact conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
To a solution of freshly distilled furan (1.2 equivalents) in a suitable solvent (e.g., dichloromethane or toluene) at 0 °C, add methyl propiolate (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Protocol 2: Identification of Side Products by ¹H NMR
-
Acquire a high-resolution ¹H NMR spectrum of the crude reaction mixture.
-
Unreacted Furan: Look for characteristic signals around δ 7.4, 6.3, and 6.2 ppm.
-
Unreacted Methyl Propiolate: A singlet for the acetylenic proton will be present, typically around δ 2.9 ppm, and a singlet for the methyl ester protons around δ 3.7 ppm.
-
Desired Product: The spectrum of the desired adduct will show characteristic signals for the bridgehead protons, the vinylic protons, and the methyl ester. Consult literature for precise chemical shifts and coupling constants.
-
Diadducts: The presence of more complex multiplets in the aliphatic and olefinic regions, along with a change in the integration ratio of aromatic to aliphatic protons, can indicate the presence of 2:1 adducts.
-
Nortricyclene Derivatives: The appearance of signals in the highly shielded region of the spectrum (cyclopropyl-type protons) can suggest the formation of nortricyclene structures.
Conclusion
The synthesis of this compound, while a powerful transformation, requires careful control of reaction conditions to minimize the formation of side products. By understanding the potential side reactions, such as the formation of diastereomers, diadducts, and rearrangement products, and by employing the appropriate analytical and purification techniques, researchers can successfully isolate the desired compound in high purity. This guide provides a framework for troubleshooting common issues and serves as a starting point for the optimization of this important reaction.
References
-
McCulloch, A. W.; McInnes, A. G. Influence of Lewis Acids on the Diels-Alder Reaction. IV. Reaction of 2-Methyl- and 2-Phenylfuran with Ethyl Propiolate. Can. J. Chem.1971 , 49 (19), 3152–3157. [Link]
-
Gandini, A.; Belgacem, M. N. Furan Polymers and Resins. In Encyclopedia of Polymer Science and Technology; John Wiley & Sons, Inc.: 2002. [Link]
- Karak, N. Diels-Alder Reaction. In Fundamentals of Polymers; PHI Learning Pvt. Ltd.: New Delhi, 2009; pp 24-25.
-
Organic Syntheses Procedure, 3,3'-bis(9-phenanthryl)-1,1'-binaphthalene-2,2'-diyl hydrogen phosphate. [Link]
-
Dolsophon, K.; et al. F-THENA: A Chiral Derivatizing Agent for the Determination of the Absolute Configuration of Secondary Aromatic Alcohols with Self-Validating System. RSC Adv., 2016 , 6, 84326-84337. [Link]
-
Gribble, G. W.; et al. Intramolecular Diels-Alder Reaction of the Diene Unit of Furan in 2.0 M CaCI2. J. Org. Chem.1992 , 57 (22), 5891–5899. [Link]
-
Padwa, A.; et al. Concerted and stepwise mechanisms in the Diels–Alder and Michael reactions of furans with methyl 3-nitroacrylate — Experimental and theoretical studies. Can. J. Chem.2003 , 81(6), 575-585. [Link]
- Gäb, S.; et al. 1H And13C NMR Assignments for a Series of Diels-Alder Adducts of Anthracene and 9-Substituted Anthracenes. Magn. Reson. Chem.2015, 53(5), 337-342.
-
Beilstein J. Org. Chem. A Diels–Alder probe for discovery of natural products containing furan moieties. [Link]
-
Arkat USA, Inc. Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. [Link]
-
Fromont, C.; et al. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. Polym. Chem., 2012 , 3, 2144-2153. [Link]
-
McCulloch, A. W.; McInnes, A. G. Reaction of 2,5-Dimethylfuran with Ethyl Propiolate. Can. J. Chem.1975 , 53(10), 1496-1502. [Link]
Sources
Technical Support Center: Navigating the Acidic Instability of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges encountered when handling this compound under acidic conditions. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the integrity of your experiments.
Understanding the Core Instability: An Overview
This compound is a bicyclic ether with a strained epoxide ring, making it susceptible to acid-catalyzed ring-opening.[1] This inherent reactivity is the primary source of stability issues. The presence of an acid catalyst protonates the epoxide oxygen, significantly activating the molecule for nucleophilic attack.[2][3] This process can lead to a cascade of reactions, including ring-opening, rearrangement, and hydrolysis of the ester functional group, ultimately resulting in a mixture of unintended byproducts.
This guide will walk you through the mechanistic underpinnings of this instability, provide robust analytical methods for monitoring degradation, and offer validated troubleshooting protocols to mitigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction mixture containing this compound turned into a complex mixture of products upon addition of an acid catalyst. What is happening?
Answer:
The complexity you're observing is likely due to the acid-catalyzed decomposition of your starting material. The reaction proceeds through a well-established mechanism for acid-catalyzed epoxide ring-opening.[2][3]
Pillar of Expertise: The Causality Behind the Instability
-
Protonation of the Epoxide: The first and rapid step is the protonation of the epoxide oxygen by the acid catalyst (e.g., H⁺). This converts the poor leaving group (alkoxide) into a good leaving group (a hydroxyl group).
-
Carbocation Formation: The C-O bond of the protonated epoxide cleaves to form a carbocation. In the case of this compound, the positive charge will preferentially form at the tertiary carbon (C1), which is stabilized by the adjacent aromatic ring and the ester group.
-
Nucleophilic Attack: A nucleophile present in the reaction mixture (e.g., water, alcohol, or the counter-ion of the acid) will then attack the carbocation.
-
Potential for Rearrangement: The initially formed carbocation is not always stable and can undergo rearrangements to form a more stable carbocation. In this specific bicyclic system, a Wagner-Meerwein rearrangement is a plausible pathway.[4][5][6] This involves the migration of an adjacent alkyl or aryl group to the carbocation center, leading to a rearranged carbon skeleton.[7][8]
Visualization of the Decomposition Pathway
Caption: Predicted acid-catalyzed decomposition pathway.
FAQ 2: What are the likely degradation products I should be looking for?
Answer:
Based on the predicted decomposition pathway, you should anticipate a few key classes of degradation products.
Pillar of Trustworthiness: Self-Validating Protocols
To confirm the identity of these products, we recommend a combination of analytical techniques.
| Predicted Product Class | Plausible Structure | Recommended Analytical Method | Expected Observations |
| Ring-Opened Products (No Rearrangement) | trans-diol or corresponding ether/ester from nucleophilic attack at C1 and C4. | HPLC-MS, NMR | Appearance of new peaks in the HPLC chromatogram with a mass corresponding to the addition of the nucleophile. In the ¹H NMR, the characteristic epoxide protons will be absent, and new signals for the hydroxyl or ether protons will appear. |
| Rearranged Products (Wagner-Meerwein) | Naphthalene-1,2-diol or 1,3-diol derivatives. | HPLC-MS, NMR | Isomeric products with the same mass as the simple ring-opened products but different retention times. ¹H and ¹³C NMR will show a different aromatic substitution pattern compared to the starting material. |
| Ester Hydrolysis Products | Carboxylic acid derivatives of the above products. | HPLC-MS, pH change | A shift in retention time on reverse-phase HPLC (more polar). The mass will decrease by 14 Da (CH₂). The reaction mixture will become more acidic. |
Experimental Protocol: Monitoring Degradation by HPLC-MS
-
Sample Preparation: At various time points, quench a small aliquot of the reaction mixture by diluting it in a neutral or slightly basic buffer (e.g., saturated sodium bicarbonate solution) and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is generally suitable for separating naphthalene derivatives.[4]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a good starting point.[9]
-
Detection: UV detection at 254 nm and 280 nm. Mass spectrometry (ESI+) will help in identifying the molecular weights of the degradation products.
-
-
Data Analysis: Compare the chromatograms and mass spectra of your reaction samples to a reference standard of your starting material. Look for the appearance of new peaks and their corresponding molecular ions.
FAQ 3: How can I minimize the decomposition of my compound during acid-catalyzed reactions?
Answer:
Minimizing decomposition requires careful control of reaction conditions and a strategic approach to the reaction workup.
Pillar of Authoritative Grounding: Field-Proven Insights
-
Choice of Acid: Use the mildest possible acid catalyst that can still effectively promote the desired reaction. Lewis acids (e.g., Sc(OTf)₃, InCl₃) can sometimes be more selective than Brønsted acids.
-
Temperature Control: Perform the reaction at the lowest possible temperature. The rate of decomposition reactions often has a higher activation energy than the desired reaction.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further degradation of the product.
-
Anhydrous Conditions: If water is not a reactant, ensure the reaction is performed under strictly anhydrous conditions to prevent hydrolysis of the epoxide and the ester.
Experimental Protocol: Optimized Reaction Workup
-
Quenching: Instead of a strong aqueous acid or base wash, quench the reaction by pouring it into a cold, saturated solution of a mild base like sodium bicarbonate or sodium carbonate. This will neutralize the acid catalyst without promoting base-catalyzed side reactions.
-
Extraction: Promptly extract the product into a non-polar organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
Visualization of the Optimized Workflow
Caption: Optimized workup protocol for acid-sensitive epoxides.
FAQ 4: My NMR spectrum is complex after the reaction. What key signals should I look for to identify the starting material and potential degradation products?
Answer:
NMR spectroscopy is a powerful tool for identifying the structural changes occurring in your molecule.
Pillar of Expertise: Interpreting Spectroscopic Data
| Compound Type | Key ¹H NMR Signals (Predicted δ, ppm) | Key ¹³C NMR Signals (Predicted δ, ppm) |
| Starting Material | Epoxide protons (bridgehead and methylene): ~3.5-4.5 ppm. Aromatic protons: ~7.0-7.5 ppm. Methyl ester: ~3.8 ppm. | Epoxide carbons: ~50-60 ppm. Carbonyl carbon: ~170 ppm. |
| Ring-Opened Diol | Absence of epoxide proton signals. New broad signals for hydroxyl protons. Protons on carbons bearing hydroxyl groups will be shifted. | Absence of epoxide carbon signals. New signals for carbons attached to hydroxyl groups: ~65-80 ppm. |
| Rearranged Naphthalene Diol | A different pattern of aromatic proton signals due to the change in substitution.[1][2][10][11] | A different set of aromatic carbon signals.[3] |
Experimental Protocol: NMR Sample Preparation and Analysis
-
Purification: Attempt to isolate the major components of your reaction mixture using flash column chromatography or preparative HPLC before NMR analysis.
-
Solvent: Use a deuterated solvent that will not exchange with your hydroxyl protons if you wish to observe them (e.g., CDCl₃, Acetone-d₆).
-
2D NMR: If the ¹H NMR spectrum is too complex, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity and aid in structure elucidation.
References
-
Wagner–Meerwein Rearrangement - ResearchGate. Available at: [Link]
-
The Kinetics of the Acid-Catalyzed Hydrolysis of the Methyl Esters of Cyclo-hexanedicarboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
The. Kinetics of the Acid-Catalyzed Hydrolysis of the Methyl Esters of Cyclo- hexanedicarboxylic - ElectronicsAndBooks. Available at: [Link]
-
Wagner–Meerwein rearrangement - Wikipedia. Available at: [Link]
-
Rearrangements in Organic Chemistry. Available at: [Link]
-
TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY - eGyanKosh. Available at: [Link]
-
Kinetic data for the acidcatalysed hydrolysis of carboxylic esters in water at 25 "C. Available at: [Link]
-
Wagner–Meerwein rearrangement - L.S.College, Muzaffarpur. Available at: [Link]
-
The neutral hydrolysis of methyl acetate — Part 1. Kinetic experiments. Available at: [Link]
-
WAGNER-MEERWEIN REARRANGEMENT 123 [Autosaved].pptx - Slideshare. Available at: [Link]
-
1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC. Available at: [Link]
-
1,4-bis(2-Hydroxy-1-naphthalenyl)naphthalene-2,3-diol - Optional[13C NMR] - SpectraBase. Available at: [Link]
-
LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC - NIH. Available at: [Link]
-
Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - ResearchGate. Available at: [Link]
-
LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PubMed. Available at: [Link]
-
1,3-Dihydroxynaphthalene - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
-
Further aspects of the thermal degradation of epoxide resins - R Discovery - Researcher.Life. Available at: [Link]
-
Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed. Available at: [Link]
-
Exploring the Acid-Catalyzed Reactions of 10,11-Epoxy- Dibenzo[a,d]cycloheptan-5-ol as the Synthetic Modules toward Polycyclic Aromatic Scaffolds - Semantic Scholar. Available at: [Link]
-
1,4-Dihydro-1,4-epoxynaphthalene | C10H8O | CID 97139 - PubChem. Available at: [Link]
-
Research on the reaction mechanism and molecular stacking of acid catalyzed naphthalene to prepare mesophase pitches - RSC Publishing. Available at: [Link]
-
Mechanisms of photochemical reactions in solution. LVII. Photorearrangement of 1,4-epoxy-1,4-dihydronaphthalene to benz[f]oxepin | Journal of the American Chemical Society. Available at: [Link]
-
Acid Catalyzed Rearrangements of Conjugated Cyclopropyl and Epoxy Ketones | Request PDF - ResearchGate. Available at: [Link]
-
Delayed Thiol-Epoxy Photopolymerization: A General and Effective Strategy to Prepare Thick Composites | ACS Omega. Available at: [Link]
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- 1. 1,5-Dihydroxy naphthalene(83-56-7) 1H NMR [m.chemicalbook.com]
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- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
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- 7. spcmc.ac.in [spcmc.ac.in]
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- 11. Naphthalene(91-20-3) 1H NMR [m.chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the Diels-Alder reaction between furan and benzyne. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high yields of your desired product.
Introduction to the Synthesis
The synthesis of this compound is a classic example of a [4+2] cycloaddition, or Diels-Alder reaction, between a diene (furan) and a dienophile (benzyne).[1][2] Benzyne is a highly reactive and transient intermediate that is typically generated in situ. The reaction provides a rapid and efficient route to the 1,4-epoxynaphthalene core structure, a valuable scaffold in medicinal chemistry and materials science.
However, the seemingly straightforward nature of this reaction can be deceptive. Several factors, including the method of benzyne generation, reaction temperature, solvent, and the inherent reversibility of the furan Diels-Alder reaction, can significantly impact the yield and purity of the final product. This guide will address the most common challenges encountered during this synthesis and provide scientifically grounded solutions.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: I am not getting any, or very little, of the desired this compound. What are the likely causes and how can I fix this?
A: Low or no yield is a common issue that can stem from several factors related to the generation and trapping of the highly reactive benzyne intermediate.
Possible Causes & Solutions:
-
Inefficient Benzyne Generation: The generation of benzyne is the critical first step. If your benzyne precursor is not effectively converted, there will be no dienophile to react with the furan.
-
Check Your Precursor and Reagents: Ensure the purity of your benzyne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate or anthranilic acid). If using a strong base like n-butyllithium for generation, ensure it is properly titrated and fresh. For the diazotization of anthranilic acid, check the quality of your nitrite source.
-
Temperature Control: Benzyne generation is often temperature-sensitive. For methods involving organolithium reagents, maintain cryogenic temperatures (e.g., -78 °C) to prevent unwanted side reactions.
-
-
Benzyne Polymerization: Benzyne is prone to rapid polymerization to form biphenylene and triphenylene, especially at higher concentrations.[3]
-
Slow Addition: Add the benzyne precursor or the activating reagent (e.g., base or nitrite) slowly to the reaction mixture containing a stoichiometric excess of furan. This ensures that the benzyne is generated in low concentrations and is trapped by the furan before it can polymerize.
-
High Furan Concentration: Use furan as the solvent or in a large excess to maximize the probability of a productive collision with the benzyne intermediate.
-
-
Retro-Diels-Alder Reaction: The Diels-Alder reaction with furan is often reversible, and the adduct can revert to the starting materials, especially at elevated temperatures.[4][5]
-
Optimize Reaction Temperature: While some heat may be necessary to initiate the reaction, excessive temperatures will favor the retro-Diels-Alder reaction. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate. Microwave-assisted synthesis can sometimes provide rapid heating to the optimal temperature, minimizing the time spent at temperatures that favor the reverse reaction.
-
-
Suboptimal Solvent Choice: The solvent can influence the stability of the transition state and the solubility of the reactants.
-
Solvent Screening: While ethereal solvents like THF or diethyl ether are common, consider screening other aprotic solvents. Chlorinated solvents have also been used successfully.[6]
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Problem 2: Product Decomposes During Purification
Q: My initial reaction appears successful based on TLC or crude NMR, but I lose a significant amount of product during column chromatography or distillation. Why is this happening?
A: The product, this compound, can be sensitive to both heat and acidic conditions, which can lead to decomposition.
Possible Causes & Solutions:
-
Thermal Instability: As mentioned, the product can undergo a retro-Diels-Alder reaction. Heating during solvent removal under vacuum or during distillation can cause the adduct to revert to furan and benzyne (which will then polymerize).
-
Avoid Excessive Heat: Remove solvent at reduced pressure and at or near room temperature. Avoid high-temperature purification methods like distillation if possible.
-
Flash Chromatography: Use flash column chromatography for purification, which is a rapid method that minimizes the time the product is on the column.
-
-
Acid Sensitivity: The oxygen bridge of the 1,4-epoxynaphthalene system can be susceptible to acid-catalyzed ring-opening or rearrangement reactions. Standard silica gel can be slightly acidic and may cause product degradation.
-
Neutralize Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine in the eluent, and then flush with the pure eluent.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or florisil, for chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the reaction?
A1: The optimal temperature is a balance between the rate of the forward Diels-Alder reaction and the rate of the reverse (retro) reaction. For many furan-benzyne cycloadditions, the reaction is carried out at or below room temperature, especially when using highly reactive benzyne precursors. If the reaction is sluggish, gentle heating (e.g., 40-50 °C in a solvent like THF) may be beneficial, but higher temperatures should be avoided. It is recommended to monitor the reaction progress by TLC or NMR to find the sweet spot.
Q2: Which method of benzyne generation is best?
A2: The "best" method depends on the scale of your reaction, available reagents, and sensitivity of your starting materials.
| Benzyne Generation Method | Precursor | Conditions | Pros | Cons |
| From o-silylaryl triflates | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | CsF, KF, or TBAF in MeCN or THF | High yielding, mild conditions | Precursor synthesis required |
| From anthranilic acid | Anthranilic acid | Isoamyl nitrite, heat | Inexpensive, readily available precursor | Can require elevated temperatures, potential for side reactions |
| From o-dihaloarenes | e.g., o-fluorobromobenzene | n-BuLi or Mg | Readily available precursors | Requires cryogenic temperatures, strong base can be incompatible with some functional groups |
Q3: Can I use a substituted furan in this reaction?
A3: Yes, substituted furans can be used. Electron-donating groups on the furan ring generally increase the rate of the Diels-Alder reaction, as they raise the energy of the highest occupied molecular orbital (HOMO) of the diene.[7] Conversely, electron-withdrawing groups can decrease the reactivity of the furan. Be aware that unsymmetrical furans can lead to regioisomers.
Q4: How can I confirm the formation of my product?
A4: The product can be characterized by standard spectroscopic methods:
-
¹H NMR: Look for the characteristic signals of the bridgehead protons and the protons on the aromatic ring and the ester.
-
¹³C NMR: Confirm the presence of the correct number of carbon signals, including the quaternary carbons of the epoxy bridge and the carbonyl of the ester.
-
Mass Spectrometry: Verify the molecular weight of the product.[8]
-
IR Spectroscopy: Look for the characteristic C=O stretch of the ester.
Q5: My reaction mixture is a dark, tarry mess. What went wrong?
A5: A dark, intractable mixture is often indicative of extensive benzyne polymerization.[3] This occurs when the benzyne is not trapped efficiently by the furan. The primary solution is to ensure that the benzyne is generated slowly in the presence of a high concentration of the furan trapping agent. Revisit the troubleshooting section on low yield for specific recommendations.
Experimental Protocols
Standard Protocol: Benzyne Generation from Anthranilic Acid
-
To a stirred solution of furan (10 equivalents) in a suitable solvent (e.g., 1,2-dichloroethane) at reflux, add a solution of anthranilic acid (1 equivalent) and isoamyl nitrite (1.2 equivalents) in the same solvent dropwise over 1 hour.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and wash with an aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.
-
Purify the crude product by flash column chromatography on neutralized silica gel.
Optimized Protocol: Benzyne Generation from a Silyl Triflate Precursor
-
To a solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1 equivalent) and furan (5 equivalents) in anhydrous acetonitrile at room temperature under an inert atmosphere, add cesium fluoride (2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure at low temperature.
-
Purify the crude product by flash column chromatography on neutralized silica gel.
Reaction Mechanism and Energetics
The Diels-Alder reaction between furan and benzyne is a concerted pericyclic reaction. However, the thermodynamics of the reaction are finely balanced.
Caption: Energy profile for the reversible Diels-Alder reaction.
The relatively low aromatic stabilization energy of furan compared to benzene means that the loss of aromaticity upon cycloaddition is not as energetically costly.[1] However, the reaction is often reversible, and the position of the equilibrium is dependent on the reaction conditions. Lower temperatures generally favor the formation of the thermodynamically more stable adduct.
References
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]
-
Quora. (2017). Why does furan undergo a cycloaddition reaction?. [Link]
-
Hoye, T. R., Baire, B., Niu, D., Willoughby, P. H., & Woods, B. P. (2015). CYCLOADDITION REACTIONS OF AZIDE, FURAN, AND PYRROLE UNITS WITH BENZYNES GENERATED BY THE HEXADEHYDRO-DIELS–ALDER (HDDA) REACTION. NIH Public Access. [Link]
- Sato, Y., et al. (2026). Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. Organic Letters.
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Wikipedia. (n.d.). Diels–Alder reaction. [Link]
- Rawal, V. H., & Cava, M. P. (1985). Tandem Intramolecular Benzyne-Furan Cycloadditions. Total Synthesis of Vineomycinone B2 Methyl Ester. Journal of the American Chemical Society.
- Roland, S., et al. (n.d.).
- Yavari, M. A., et al. (2021). Cycloaddition Reaction of 1,4‐Dihydronaphthalene 1,4‐Epoxide with Cyclooctatetraene: Cope Rearrangement in an Adduct.
-
ResearchGate. (2025). (PDF) Formation and Trapping of Benzyne. [Link]
- The Organic Chemistry Tutor. (2018). Benzene Side Chain Reactions. YouTube.
-
Sciencemadness Discussion Board. (2007). Taking out the Furan!!. [Link]
- International Journal for Multidisciplinary Research. (n.d.).
-
ResearchGate. (2025). Iterative Benzyne−Furan Cycloaddition Reactions: Studies toward the Total Synthesis of e nt- Sch 47554 and e nt- Sch 47555. [Link]
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism.
- ResearchGate. (2025). (a)
- ResearchGate. (n.d.). Chapter 16. Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry.
- ResearchGate. (n.d.).
- Hilaris Publisher. (n.d.).
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Cheméo. (n.d.). Chemical Properties of 1,4-Epoxynaphthalene, 1,4-dihydro- (CAS 573-57-9). [Link]
- ORBi. (n.d.).
- ResearchGate. (2025). Understanding the mechanism of polar Diels–Alder reactions.
- Royal Society of Chemistry. (2025). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023).
- Chemistry LibreTexts. (2023). 27.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The photochemical cycloaddition of furan and benzene.
- Quora. (2018). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride?.
-
Semantic Scholar. (2011). Formation and Trapping of Benzyne. [Link]
-
Wikipedia. (n.d.). Aryne. [Link]
- PMC. (n.d.).
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2022). 14.5: Characteristics of the Diels-Alder Reaction.
- YouTube. (2021). 18.5 Side Chain Reactions of Benzenes | Organic Chemistry.
- Organic & Biomolecular Chemistry. (n.d.). Understanding the mechanism of polar Diels–Alder reactions.
- MDPI. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy.
-
PubChem. (n.d.). 1,4-Dihydro-1,4-epoxynaphthalene. [Link]
- PubMed. (2006). Iterative benzyne-furan cycloaddition reactions: studies toward the total synthesis of ent-Sch 47554 and ent-Sch 47555.
- ACS Publications. (2024). Computational Insights into Tunable Reversible Network Materials: Accelerated ReaxFF Kinetics of Furan-Maleimide Diels–Alder Reactions for Self-Healing and Recyclability.
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- 4. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. CYCLOADDITION REACTIONS OF AZIDE, FURAN, AND PYRROLE UNITS WITH BENZYNES GENERATED BY THE HEXADEHYDRO-DIELS–ALDER (HDDA) REACTION - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Diels-Alder Reactions with Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice for overcoming challenges associated with low yields in Diels-Alder reactions involving Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate. Our guidance is rooted in established chemical principles and extensive field experience to help you optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and specific issues that can lead to diminished yields in your cycloaddition experiments.
Q1: My Diels-Alder reaction with this compound is resulting in a low yield or failing altogether. What are the most likely initial causes?
Low yields in this specific Diels-Alder reaction can often be traced back to a few critical factors: the purity of your starting materials, the reaction conditions, and the inherent reactivity of the chosen dienophile.
-
Purity of the Diene: this compound can be susceptible to degradation. Ensure it is pure and free from any residual starting materials from its synthesis or decomposition products. It's advisable to use freshly prepared or purified diene for optimal results.
-
Dienophile Reactivity: The rate and efficiency of a Diels-Alder reaction are significantly influenced by the electronic nature of the dienophile.[1][2] Dienophiles with electron-withdrawing groups (e.g., maleic anhydride, acrylates, quinones) are generally more reactive in normal-electron-demand Diels-Alder reactions.[2][3][4] If you are using a less activated dienophile, the reaction may require more forcing conditions.
-
Reaction Temperature and Time: While heating is often necessary to overcome the activation energy, excessive temperatures can promote the reverse reaction, known as the retro-Diels-Alder reaction.[5] This is particularly relevant for adducts derived from aromatic dienes like naphthalenes, where the aromaticity is restored upon reversion.[6][7] Careful optimization of the temperature and reaction time is crucial.
Q2: I suspect my diene, this compound, may have decomposed. How can I assess its purity and purify it if necessary?
Assessing the purity of your diene is a critical first step.
-
Purity Assessment: Use analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy to check for the presence of impurities. The presence of unexpected signals may indicate decomposition or contamination.
-
Purification Protocol: If impurities are detected, purification by column chromatography on silica gel is often effective. Use a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, to isolate the pure diene. It is recommended to use the purified diene immediately to prevent decomposition.
Q3: What are the optimal reaction conditions (solvent, temperature, concentration) for this type of Diels-Alder reaction?
The optimal conditions can vary depending on the specific dienophile being used. However, here are some general guidelines:
| Parameter | Recommendation | Rationale |
| Solvent | Toluene, xylene, or dichlorobenzene | High-boiling, non-polar solvents are often used to achieve the necessary reaction temperatures. |
| Temperature | 80-140 °C | This temperature range is a good starting point. Lower temperatures may be sufficient for highly reactive dienophiles, while higher temperatures may be needed for less reactive partners. Monitor for product formation and potential decomposition.[8] |
| Concentration | 0.1 M - 1.0 M | Higher concentrations can favor the bimolecular Diels-Alder reaction. However, solubility of the reactants should be taken into consideration. |
| Reaction Time | 12-48 hours | The reaction should be monitored by TLC or LC-MS to determine the point of maximum product formation and avoid product decomposition with prolonged heating. |
A generalized experimental protocol is provided later in this guide.
Q4: My reaction seems to stall or the yield is not improving with longer reaction times. Could a retro-Diels-Alder reaction be the culprit?
Yes, the retro-Diels-Alder reaction is a significant consideration, especially with dienes that have aromatic character.[5][6][7] The formation of the stable naphthalene aromatic system provides a strong thermodynamic driving force for the reverse reaction at elevated temperatures.
-
Evidence of Retro-Diels-Alder: If you observe the reappearance of starting materials upon prolonged heating after initial product formation, a retro-Diels-Alder reaction is likely occurring.
-
Mitigation Strategies:
-
Temperature Optimization: Carefully find the lowest temperature at which the forward reaction proceeds at a reasonable rate.
-
Use of a Dienophile Trap: In some cases, a more reactive dienophile can be added to the reaction mixture to "trap" the diene as it is released from the initial adduct. However, this can complicate the product mixture.
-
Product Crystallization: If the product is a solid, running the reaction in a solvent where the product is sparingly soluble can drive the equilibrium towards the product side as it crystallizes out of the solution.[9]
-
Q5: Would a Lewis acid catalyst improve my yield? If so, which one should I consider?
Lewis acid catalysis can significantly accelerate Diels-Alder reactions and improve yields, particularly with dienophiles that have a coordinating group (e.g., carbonyls).[10][11][12]
-
Mechanism of Action: Lewis acids coordinate to the electron-withdrawing group of the dienophile, making it more electron-deficient and thus more reactive.[10][11]
-
Recommended Lewis Acids:
-
For moderately reactive systems, milder Lewis acids like ZnCl₂, and SnCl₄ can be effective.
-
For less reactive systems, stronger Lewis acids such as AlCl₃ or BF₃·OEt₂ may be necessary.[10]
-
-
Important Considerations:
-
Stoichiometry: Lewis acids are typically used in catalytic amounts (5-20 mol%), but stoichiometric amounts may be required in some cases.
-
Anhydrous Conditions: Lewis acid-catalyzed reactions must be carried out under strictly anhydrous conditions to prevent catalyst deactivation.
-
Side Reactions: Strong Lewis acids can also catalyze side reactions, such as polymerization of the dienophile or decomposition of the starting materials. Careful optimization is required.
-
Experimental Protocols
General Procedure for Diels-Alder Reaction of this compound
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).
-
Add the dienophile (1.0 - 1.2 equiv).
-
Add the appropriate anhydrous solvent (e.g., toluene, xylene) to achieve the desired concentration (typically 0.1 - 0.5 M).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the determined reaction time (monitor by TLC or LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If the product precipitates, it can be collected by vacuum filtration.[9]
-
If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.
Visualization of Key Concepts
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Reaction Coordinate Diagram: Thermal vs. Catalyzed
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 14.5 Characteristics of the Diels–Alder Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scite.ai [scite.ai]
- 8. US3671551A - Myrcene epoxide diels-alder adducts - Google Patents [patents.google.com]
- 9. Diels Alder Reaction | California State University, Northridge - Edubirdie [edubirdie.com]
- 10. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
preventing retro-Diels-Alder reaction of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate adducts
Topic: Preventing Retro-Diels-Alder Reaction of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate Adducts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diels-Alder adducts derived from furan-containing scaffolds. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of premature retro-Diels-Alder (rDA) reactions, specifically focusing on this compound and related 7-oxanorbornene systems. Our goal is to equip you with the foundational knowledge and practical protocols to enhance the stability of your adducts and ensure the success of your synthetic campaigns.
I. Troubleshooting Guide: Adduct Instability
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Question 1: "My purified this compound adduct decomposes back to the starting materials upon standing at room temperature or during subsequent reaction steps. How can I prevent this?"
Answer:
This is a classic case of the retro-Diels-Alder reaction being favored under your current conditions. The Diels-Alder reaction involving furan is often reversible, and the stability of the resulting 7-oxanorbornene adduct is highly sensitive to several factors.[1] Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Thermal Conditions:
-
Causality: The retro-Diels-Alder reaction is entropically favored and becomes more prominent at higher temperatures.[2] The stability of furan-maleimide adducts, for instance, is known to be temperature-dependent, with cycloreversion occurring at elevated temperatures.[1] While your adduct may have formed at a certain temperature, subsequent steps or even ambient lab conditions might be providing enough thermal energy to initiate the retro reaction.
-
Immediate Action: Store your purified adduct at the lowest practical temperature. For short-term storage, refrigeration (0-4 °C) is recommended. For long-term storage, freezing (≤ -20 °C) is advisable.
-
Protocol Adjustment: If the adduct is an intermediate for a subsequent reaction, ensure that the next step is performed at the lowest possible temperature that still allows for the desired transformation. If the subsequent reaction requires heat, you may need to reconsider your synthetic strategy.
2. Solvent Selection and Polarity:
-
Causality: The solvent can influence the rate of both the forward and reverse Diels-Alder reactions.[2] While there isn't a universal rule, non-polar solvents may sometimes favor the adduct. The choice of solvent can also affect the transition state energies of the forward and retro reactions.
-
Troubleshooting Experiment: If you are observing decomposition in a polar solvent like methanol or acetone, try switching to a less polar, aprotic solvent such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF) for your subsequent steps or for storage if in solution.
-
Data Point: A study on the rDA of 2-pyrone derivatives showed that the activation barrier for the retro reaction decreases in the following order: vapor-phase > n-hexane > benzene > acetone > methanol > water. This suggests that more polar solvents can lower the energy barrier for the retro reaction.
3. Consider Lewis Acid Catalysis for Adduct Reformation:
-
Causality: Lewis acids can catalyze the forward Diels-Alder reaction by coordinating to the dienophile, thereby lowering the energy of the transition state for adduct formation.[3][4] This can shift the equilibrium towards the product.
-
Application: If your subsequent reaction is compatible with a Lewis acid, its presence might help to suppress the retro-Diels-Alder reaction by promoting the reformation of the adduct.
-
Recommended Lewis Acids: Common Lewis acids used for Diels-Alder reactions include ZnCl₂, AlCl₃, and various lanthanide triflates. The choice of Lewis acid and its concentration will need to be optimized for your specific substrate and reaction conditions.
Question 2: "I am attempting a modification on the ester group of my adduct, but the reaction is sluggish at low temperatures, and at higher temperatures, I primarily isolate the products of the retro-Diels-Alder reaction. What can I do?"
Answer:
This is a common challenge where the temperature window for your desired reaction overlaps with the onset of the retro-Diels-Alder reaction. Here are some strategies to navigate this:
1. Employ a More Reactive Reagent:
-
Causality: Instead of increasing the temperature, you can often increase the reaction rate by using a more reactive reagent for your desired transformation.
-
Example for Saponification: If you are attempting to hydrolyze the methyl ester with NaOH at elevated temperatures, consider using a more potent nucleophilic system at a lower temperature. For instance, lithium hydroxide (LiOH) in a THF/water mixture is often effective at room temperature. Alternatively, enzymatic hydrolysis could provide a mild and selective method.
-
Example for Amidation: For converting the ester to an amide, instead of heating with an amine, first convert the ester to a more reactive acyl chloride or activate it with a peptide coupling reagent (e.g., HATU, HOBt/EDC) at low temperatures before adding the amine.
2. In Situ Trapping of the Adduct:
-
Causality: If the adduct is inherently unstable even at low temperatures, a strategy of forming it in situ and having it immediately react with a trapping agent can be effective.
-
Experimental Workflow:
-
Combine the furan precursor and the dienophile in a suitable solvent at a low temperature (e.g., 0 °C).
-
Add the reagent for the subsequent reaction to this mixture.
-
Allow the temperature to slowly rise to the point where the Diels-Alder adduct forms. As it forms, it will be consumed in the subsequent reaction before it has a chance to undergo the retro reaction.
-
-
Consideration: This approach requires that the starting materials for the Diels-Alder reaction do not interfere with the reagents for the subsequent step.
3. Structural Modification for Increased Stability:
-
Causality: The electronic properties of substituents on the 7-oxanorbornene scaffold have a significant impact on the rate of the retro-Diels-Alder reaction. Electron-withdrawing groups at the bridgehead positions can influence adduct stability.[3][5]
-
Long-Term Strategy: If preventing the retro-Diels-Alder reaction is a persistent issue, consider modifying the structure of your starting materials. For instance, using a furan with electron-donating groups or a dienophile with different electronic properties could lead to a more stable adduct. While this involves a redesign of your synthesis, it may be the most robust solution.
II. Frequently Asked Questions (FAQs)
Q1: Why are Diels-Alder adducts of furan generally less stable than those of cyclopentadiene?
A1: The key difference lies in the aromaticity of furan. Furan possesses a degree of aromatic character, which confers stability. In the Diels-Alder reaction, this aromaticity is lost as the furan ring becomes part of the bicyclic 7-oxanorbornene system. The energy gained from forming the new sigma bonds in the adduct is partially offset by this loss of aromatic stabilization. Consequently, the activation energy for the reverse reaction (retro-Diels-Alder) is lower for furan adducts compared to cyclopentadiene adducts, making the reaction more readily reversible.[6]
Q2: Does the endo vs. exo stereochemistry of my adduct affect its stability?
A2: Yes, significantly. For many Diels-Alder reactions, the endo isomer is the kinetically favored product, meaning it forms faster at lower temperatures. However, the exo isomer is often the thermodynamically more stable product due to reduced steric hindrance.[7] In the case of furan and maleimide derivatives, it has been observed that the cyclo-reversion temperature for the endo adduct is lower than that for the exo adduct.[1] If your reaction is under thermodynamic control (higher temperatures or longer reaction times), you may observe an initial formation of the endo product that then isomerizes to the more stable exo product via a retro-Diels-Alder/Diels-Alder sequence.
Q3: My adduct has a methyl carboxylate group at the bridgehead position. How does this influence its stability?
A3: A substituent at the bridgehead position can have a pronounced electronic effect on the stability of the adduct.[8] The methyl carboxylate group is electron-withdrawing. Studies on related oxanorbornadiene systems have shown that the rate of the retro-Diels-Alder reaction is inversely correlated with the electron-withdrawing ability of substituents on the furan precursor.[3][5] This suggests that an electron-withdrawing group at this position could potentially stabilize the adduct against the retro reaction by influencing the electronic nature of the transition state. However, the overall stability will be a balance of steric and electronic factors.
Q4: Can I use high pressure to prevent the retro-Diels-Alder reaction?
A4: High pressure is a known technique to promote Diels-Alder reactions. The formation of the adduct from two molecules results in a decrease in volume, and according to Le Châtelier's principle, an increase in pressure will favor the side with the smaller volume (the adduct). Therefore, conducting subsequent reactions under high pressure could indeed shift the equilibrium away from the retro-Diels-Alder products. However, this requires specialized equipment and may not be practical for all laboratories.
III. Experimental Protocol: Low-Temperature Saponification of this compound
This protocol provides a method for the hydrolysis of the methyl ester group while minimizing the risk of the retro-Diels-Alder reaction.
Objective: To synthesize 1,4-epoxynaphthalene-1(4H)-carboxylic acid from its methyl ester adduct with minimal decomposition.
Materials:
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Deionized water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and MeOH (e.g., 10 mL THF and 3.3 mL MeOH per 1 mmol of ester).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Addition of Base: In a separate container, dissolve lithium hydroxide monohydrate (1.5 eq) in deionized water (e.g., 3.3 mL per 1 mmol of ester). Add the aqueous LiOH solution dropwise to the stirring ester solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding 1 M HCl dropwise at 0 °C until the pH of the aqueous phase is ~2-3.
-
Extraction: Remove the flask from the ice bath and allow it to warm to room temperature. Reduce the volume of the solvent on a rotary evaporator to remove most of the THF and MeOH. Add ethyl acetate to the remaining aqueous solution and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid. The product can be further purified by recrystallization or column chromatography if necessary.
IV. Visualizations
Diagram 1: Retro-Diels-Alder Equilibrium
Caption: A decision tree for troubleshooting adduct instability.
V. Data Summary Table
| Factor | Condition | Expected Outcome on Adduct Stability | Rationale |
| Temperature | Increase | Decrease | Favors the entropically driven retro-Diels-Alder reaction. [2] |
| Decrease | Increase | Favors the kinetically controlled forward Diels-Alder reaction. | |
| Solvent Polarity | Increase (e.g., MeOH, H₂O) | Generally Decrease | Can lower the activation barrier for the retro-Diels-Alder reaction. |
| Decrease (e.g., Toluene, Hexane) | Generally Increase | May increase the activation barrier for the retro-Diels-Alder reaction. | |
| Lewis Acid Catalyst | Addition | Increase | Catalyzes the forward reaction, shifting the equilibrium towards the adduct. [3][4] |
| Stereochemistry | endo Isomer | Less Stable (Thermodynamically) | Often the kinetic product, can revert and isomerize to the more stable exo form. [1] |
| exo Isomer | More Stable (Thermodynamically) | Typically the product favored under equilibrium conditions due to less steric strain. [7] |
VI. References
-
De Pascalis, L., Yau, M. K., Svatunek, D., Tan, Z., Tekkam, S., Houk, K. N., & Finn, M. G. (2021). The Influence of Substitution on Thiol-Induced Oxanorbornadiene Fragmentation. Organic Letters, 23(9), 3751–3754. [Link]
-
De Pascalis, L., Yau, M. K., Svatunek, D., Tan, Z., Tekkam, S., Houk, K. N., & Finn, M. G. (2021). The Influence of Substitution on Thiol-Induced Oxanorbornadiene Fragmentation. eScholarship, University of California. [Link]
-
Warad, I., Ali, B., & Al-Zaqri, N. (2021). Structural Studies on Cycloadducts of Furan, 2-Methoxyfuran, and 5-Trimethylsilylcyclopentadiene with Maleic Anhydride and N-Methylmaleimide. Academia.edu. [Link]
-
Cardosa-Gutierrez, M., De Bo, G., Duwez, A. S., & Remacle, F. (2022). Steering the Mechanism of the Furan-Maleimide Retro-Diels-Alder Reaction to a Sequential Pathway with an External Mechanical Force. ChemRxiv. [Link]
-
De Pascalis, L., Yau, M. K., Svatunek, D., Tan, Z., Tekkam, S., Houk, K. N., & Finn, M. G. (2021). The Influence of Substitution on Thiol-Induced Oxanorbornadiene Fragmentation. PubMed. [Link]
-
De Pascalis, L., et al. (2021). The Influence of Substitution on Thiol-Induced Oxanorbornadiene Fragmentation. Semantic Scholar. [Link]
-
Istratiy, D. I., et al. (2021). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. MDPI. [Link]
-
Ashenhurst, J. (2018). The Retro Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
Nokhbeh, S. R., et al. (2021). The studied retro Diels-Alder reactions. ResearchGate. [Link]
-
Erickson, K. L. (1995). THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. OSTI.GOV. [Link]
-
McElhanon, J. R., et al. (2005). Substituent effects on the reversibility of furan-maleimide cycloadditions. Semantic Scholar. [Link]
-
Gandini, A., et al. (2015). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Publishing. [Link]
-
Fell, J. S., et al. (2015). Theoretical Analysis of the Retro-Diels–Alder Reactivity of Oxanorbornadiene Thiol and Amine Adducts. ResearchGate. [Link]
-
Bear, B. R., Sparks, S. M., & Shea, K. J. (2001). The Type 2 Intramolecular Diels-Alder Reaction: Synthesis and Chemistry of Bridgehead Alkenes. PubMed. [Link]
Sources
- 1. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Influence of Substitution on Thiol-Induced Oxanorbornadiene Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. The Influence of Substitution on Thiol-Induced Oxanorbornadiene Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Structural Studies on Cycloadducts of Furan, 2-Methoxyfuran, and 5-Trimethylsilylcyclopentadiene with Maleic Anhydride and N -Methylmaleimide [academia.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides targeted troubleshooting and frequently asked questions to address the significant challenge of managing the exothermic reaction during the synthesis of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate. As Senior Application Scientists, we emphasize not just the procedural steps but the underlying chemical principles to ensure safe, reproducible, and high-yield experiments.
Part 1: Troubleshooting Guide - Question & Answer Format
Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
Question: I've just started adding my dienophile (methyl propiolate) to the furan solution, and the internal temperature is rising much faster than anticipated, exceeding my set point by over 10°C. What is happening and what are the immediate steps I should take?
Answer: You are experiencing the initial phase of a thermal runaway.[1][2] The heat generated by the exothermic Diels-Alder reaction is overwhelming your cooling system's capacity.
Immediate Corrective Actions:
-
Immediately cease the addition of the dienophile. This is the most critical first step to stop feeding the reaction.[3]
-
Ensure your cooling bath is functioning optimally. Check the temperature of the bath and ensure there is good thermal contact with the reaction flask. Add more cooling agent (e.g., ice, dry ice) if necessary.
-
Increase stirring speed. This will improve heat transfer from the bulk of the solution to the cooled walls of the flask.
-
If the temperature continues to rise, prepare for emergency quenching. This should only be done if a pre-planned, validated quenching protocol is in place. A common method is the rapid addition of a large volume of a pre-cooled, inert solvent.
Root Cause Analysis and Prevention:
-
Reagent Addition Rate: The most likely cause is that the dienophile was added too quickly.[3]
-
Concentration: The reaction may be too concentrated, leading to a high rate of heat generation per unit volume.
-
Initial Temperature: The starting temperature of the furan solution may have been too high, bringing the reaction closer to its maximum rate from the outset.
Issue 2: Low Yield and Formation of Dark, Tarry Byproducts
Question: My reaction seemed to proceed without a major temperature spike, but after workup, the yield of this compound is very low, and I have a significant amount of dark, insoluble material. What could be the cause?
Answer: This is a classic sign of poor temperature control, leading to side reactions and product decomposition. Even without a dramatic thermal runaway, localized hotspots within the reaction mixture can cause these issues.
Scientific Explanation: The desired Diels-Alder adduct is thermally sensitive. At elevated temperatures, it can undergo a retro-Diels-Alder reaction, reverting to the starting materials, or participate in other decomposition pathways.[4] The formation of tar is often due to polymerization of the starting materials or products at these hotspots.
Preventative Measures:
-
Strict Temperature Monitoring: Use a calibrated thermocouple placed directly in the reaction mixture to get an accurate reading of the internal temperature.[3]
-
Slower Addition: A slower addition rate of the dienophile is crucial for preventing localized temperature increases.
-
Efficient Stirring: Ensure the stirring is vigorous enough to maintain a homogenous temperature throughout the reaction vessel.
-
Appropriate Solvent Choice: A solvent with a good heat capacity can help to buffer temperature changes.
Part 2: Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of this compound so exothermic?
A1: The reaction is a [4+2] cycloaddition, specifically a Diels-Alder reaction.[5] In this type of reaction, two relatively weak pi (π) bonds in the reactants (one in the diene, furan, and one in the dienophile, methyl propiolate) are converted into two much stronger sigma (σ) bonds in the product.[5] This conversion to a lower energy state releases a significant amount of energy as heat, making the reaction highly exothermic.[6]
Q2: How do I choose the right solvent for managing the exotherm?
A2: The ideal solvent should have a combination of properties that help dissipate heat. Key considerations include:
-
Heat Capacity: A higher heat capacity means the solvent can absorb more energy for each degree of temperature increase.
-
Boiling Point: A low boiling point can be advantageous, as the solvent can reflux, removing heat through vaporization. However, this requires an efficient condenser to prevent solvent loss.
-
Inertness: The solvent must not react with the starting materials, products, or any intermediates.
Table 1: Comparison of Solvents for Exotherm Management
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Notes |
| Diethyl Ether | 34.6 | 2.33 | Low boiling point allows for reflux cooling, but high volatility and flammability are significant safety concerns. |
| Dichloromethane | 39.6 | 1.21 | Similar to ether in boiling point but less flammable. Good for reactions at or below room temperature. |
| Toluene | 111 | 1.13 | Higher boiling point provides a wider operating temperature range without reflux, but has a lower heat capacity. |
Q3: Can I pre-mix the reactants and then heat the mixture to initiate the reaction?
A3: This is strongly discouraged.[3] Mixing the full quantities of furan and methyl propiolate before heating creates a scenario with a high potential for a thermal runaway. Once the activation temperature is reached, the reaction could proceed uncontrollably. The safest method is the slow, controlled addition of one reagent to the other at a temperature where the reaction proceeds at a manageable rate.[3]
Q4: At what scale does the exotherm become a significant safety concern?
A4: While every reaction should be treated with care, the risk of a dangerous thermal event increases significantly with scale. As the volume of the reaction increases, the surface area-to-volume ratio decreases. This means that larger reactions have a proportionally lower ability to dissipate heat through the walls of the flask. Any reaction above a few grams should have a detailed safety plan that includes robust temperature control and a defined emergency procedure.
Part 3: Protocols and Visualizations
Protocol: Controlled Addition with Syringe Pump
-
Apparatus Setup: Assemble a three-neck round-bottom flask in a cooling bath (ice/water or dry ice/acetone). Equip the flask with a magnetic stirrer, an internal thermocouple, a condenser under an inert atmosphere (e.g., nitrogen), and a syringe pump for the addition of the dienophile.
-
Reagent Preparation: Charge the flask with furan and the chosen solvent. Cool the solution to the desired starting temperature (e.g., 0 °C).
-
Controlled Addition: Load a syringe with methyl propiolate and place it on the syringe pump. Begin adding the dienophile at a slow, controlled rate.
-
Monitoring: Continuously monitor the internal temperature. If the temperature rises more than 5 °C above the setpoint, stop the addition and allow the reaction to cool before resuming at a slower rate.[3]
-
Completion: Once the addition is complete, allow the reaction to stir at the controlled temperature for a designated period to ensure full conversion.
Diagrams
Reaction Mechanism and Exotherm
Caption: The formation of more stable sigma bonds drives the highly exothermic nature of the Diels-Alder reaction.
Troubleshooting Flowchart for Temperature Spikes
Caption: A decision tree for responding to an unexpected temperature increase during the reaction.
References
- Best Practices for Working with Chemical Reactions in the Lab. (2025). Vertex AI Search.
- Safety Precautions for Handling Exothermic Reactions.Google Docs.
- Exothermic Reaction Hazards. (2024).
- Internal and external factors influencing the Diels-Alder reaction. (2009). John Wiley & Sons, Ltd.
- Diels-Alder Reaction: Kinetic and Thermodynamic Control. (2018). Master Organic Chemistry.
- Factors Controlling the Diels–Alder Reactivity of Hetero‐1,3‐Butadienes.PMC - NIH.
- Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. (2025). MDPI.
- The Diels-Alder Reaction.MSU chemistry.
- The protection of reactors containing exothermic reactions: an HSE view.IChemE.
- Why does heat speed up the rate of reaction in a Diels Alder reaction even though it is exothermic? (2021). Reddit.
- Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention.IRJET.
- How to Troubleshoot a Reaction.Department of Chemistry : University of Rochester.
- How To: Troubleshoot a Reaction.Department of Chemistry : University of Rochester.
- Exothermic reactions. (2023). Reddit.
- Thermally Induced Intramolecular Diels-Alder Reaction of Furan-Tethered Methylenecyclopropanes. (2025). PubMed.
- (PDF) Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. (2025).
- Exothermic and endothermic reactions.Monash University.
- The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production.PMC.
- Chapter 5 – Part 5: Endothermic and Exothermic Sample Problems. (2020). YouTube.
- Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites.
- Synthesis of 1,4-dihydro-1,4-dimethyl-1,4-epoxynaphthalene and conversion to 1,4-dimethyl-1,2,3,4-tetrahydronaphthalene and o-diacetylbenzene.
- 1,4-Epoxynaphthalene, 1,4-dihydro-1,4-dimethyl.PubChem - NIH.
- Cycloaddition Reaction of 1,4‐Dihydronaphthalene 1,4‐Epoxide with Cyclooctatetraene: Cope Rearrangement in an Adduct. (2025).
- Process for preparation of 2-Methyl-1,4-naphthoquinone.
- Chemical Properties of 1,4-Epoxynaphthalene, 1,4-dihydro- (CAS 573-57-9).Cheméo.
- Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxyl
Sources
solvent effects on the reactivity of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate
Welcome to the technical support center for Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the handling and reactivity of this versatile Diels-Alder adduct. As Senior Application Scientists, we have compiled this resource based on established principles of physical organic chemistry and extensive experience with related chemical systems.
Section 1: Synthesis and Purity Issues
The synthesis of this compound, typically via a Diels-Alder reaction between a substituted furan and a dienophile, can be influenced by various factors. This section addresses common challenges encountered during its preparation and purification.
FAQ 1.1: My Diels-Alder reaction to form the title compound is low-yielding. How can I improve it?
Answer: Low yields in the formation of furan-based Diels-Alder adducts are a common issue, primarily due to the aromatic character of the furan ring, which reduces its reactivity as a diene compared to more conventional dienes like cyclopentadiene.[1][2] Several factors can be optimized:
-
Solvent Choice: The solvent can significantly impact the reaction rate. For non-polar Diels-Alder reactions, the reaction is often faster in the gas phase or non-polar solvents.[3][4] Polar solvents can sometimes decelerate the reaction by stabilizing the ground states of the reactants more than the transition state.[4][5] However, solvent effects can be complex, and screening a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., acetone, acetonitrile) is recommended.[4]
-
Temperature: The Diels-Alder reaction is reversible, and the adduct's stability is temperature-dependent. While higher temperatures can increase the initial reaction rate, they can also favor the retro-Diels-Alder reaction, leading to an equilibrium that may not favor the product.[6] It is crucial to find an optimal temperature that allows for a reasonable reaction rate without significant decomposition of the product. Running the reaction at lower temperatures for a longer duration can sometimes improve the isolated yield of the kinetic product.[7]
-
Lewis Acid Catalysis: The dienophile used in the synthesis of this compound (likely methyl propiolate or a related species) is activated by electron-withdrawing groups. The reactivity can be further enhanced by using a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂).[8] The Lewis acid coordinates to the dienophile, lowering its LUMO energy and accelerating the reaction. However, care must be taken as Lewis acids can also promote side reactions or degradation of the adduct.
Experimental Protocol: Solvent Screening for Diels-Alder Synthesis
-
Setup: In parallel reaction vials, dissolve the furan diene (1.2 equivalents) in a selection of anhydrous solvents (e.g., toluene, dichloromethane, acetonitrile, acetone) to a concentration of 0.1 M.
-
Reactant Addition: To each vial, add methyl propiolate (1.0 equivalent).
-
Reaction Conditions: Stir the reactions at a controlled temperature (e.g., room temperature or 40 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 1, 4, 12, and 24 hours).
-
Analysis: Compare the product formation across the different solvents to identify the optimal system for your specific substrates.
FAQ 1.2: I am observing a mixture of endo and exo isomers. How can I control the stereoselectivity?
Answer: The stereoselectivity of Diels-Alder reactions involving furans is often less pronounced than with other dienes.[1][2] The formation of endo and exo isomers is governed by kinetic and thermodynamic control.
-
Kinetic vs. Thermodynamic Control: The endo product is often the kinetically favored product due to secondary orbital interactions, especially at lower temperatures. However, the exo isomer is typically the more thermodynamically stable product.[6][7] If the reaction is run at higher temperatures or for extended periods, the initially formed endo adduct can revert to the starting materials via a retro-Diels-Alder reaction and then re-form as the more stable exo adduct.[6]
-
Solvent Effects: Solvent polarity can influence the stereoselectivity. For the reaction of furan with maleic anhydride, for instance, calculations have shown that polar solvents like acetonitrile can favor the formation of the exo isomer.[6]
-
Temperature Control: To favor the kinetic endo product, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. To favor the thermodynamic exo product, consider running the reaction at a higher temperature to allow the system to reach equilibrium.
| Parameter | Favors Endo (Kinetic) | Favors Exo (Thermodynamic) | Rationale |
| Temperature | Lower (e.g., < 320 K for furan/maleimide)[6] | Higher | Lower T traps the faster-forming product; higher T allows for equilibration to the more stable isomer. |
| Reaction Time | Shorter | Longer | Prevents equilibration to the thermodynamic product. |
| Solvent | Generally less polar | Can be favored in more polar solvents (e.g., acetonitrile)[6] | Solvent can differentially stabilize the transition states leading to the two isomers. |
Section 2: Stability, Storage, and Handling
This compound can be susceptible to degradation, particularly through a retro-Diels-Alder reaction. Proper handling and storage are crucial for maintaining its integrity.
FAQ 2.1: My purified compound decomposes over time, even when stored. What is happening and how can I prevent it?
Answer: The primary pathway for the decomposition of this compound is the retro-Diels-Alder (rDA) reaction, which breaks the molecule back down into its constituent furan and dienophile. This is a thermally activated process.[5][6]
To minimize decomposition:
-
Storage Temperature: Store the compound at low temperatures. For long-term storage, a freezer at -20 °C or below is recommended.
-
Solvent Choice for Storage: If stored in solution, choose a solvent in which the compound is stable. Since the rDA reaction can be influenced by solvent polarity, storing it as a solid is preferable. Computational studies on related systems show that the activation barrier for the rDA reaction can be lowered in polar solvents.[5]
-
Inert Atmosphere: While the primary decomposition pathway is the rDA reaction, oxidative degradation is also possible over long periods. Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
Troubleshooting Workflow: Compound Instability
Caption: Troubleshooting workflow for compound degradation.
Section 3: Reactivity and Further Transformations
The reactivity of this compound is dominated by the potential for the retro-Diels-Alder reaction and reactions of the ester and the double bond.
FAQ 3.1: I am trying to perform a reaction on the ester group (e.g., hydrolysis or amidation), but I am getting a complex mixture of products. Why?
Answer: Reactions performed on this molecule must be conducted under conditions that do not promote the retro-Diels-Alder (rDA) reaction. Many standard procedures for ester modification (e.g., saponification with strong base and heat) will likely induce the rDA reaction, leading to the decomposition of the starting material and subsequent reactions of the liberated furan and dienophile.
Recommendations:
-
Low Temperature: Perform the reaction at the lowest possible temperature.
-
Mild Reagents: Use mild, non-basic conditions if possible. For example, for hydrolysis, consider enzymatic hydrolysis or mild acidic conditions that are less likely to be basic enough to cause issues. For amidation, direct conversion methods that proceed at low temperatures are preferable.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS for the appearance of starting materials (furan and dienophile) which would indicate the rDA reaction is occurring.
Reaction Scheme: Competing Pathways
Caption: Competing reaction pathways for the title compound.
FAQ 3.2: Can the oxygen bridge be opened? What conditions should I use?
Answer: The 7-oxabicyclo[2.2.1]heptane core is relatively strained and can undergo ring-opening reactions, typically under acidic conditions. This can be a useful transformation for accessing highly functionalized naphthalene derivatives.
-
Acid-Catalyzed Rearomatization: Treatment with a strong acid (e.g., HCl, H₂SO₄) can protonate the oxygen bridge, leading to a cascade of events that results in the elimination of water and the formation of a naphthalene ring. The specific substitution pattern will depend on the subsequent rearrangements.
-
Solvent Considerations: The choice of solvent is critical. Protic solvents may participate in the reaction. Aprotic solvents are generally preferred to avoid unwanted side reactions.
It is essential to perform these reactions at low temperatures initially and carefully control the stoichiometry of the acid to avoid excessive degradation or charring, which can be common in strong acid-catalyzed aromatization reactions.
References
-
Sheikh Ansari, E., Ghiasi, R. and Forghaniha, A. (2020). Computational Investigation into the Solvent Effect on the Diels-Alder Reaction of Isobenzofuran and Ethylene. Chemical Methodologies, 4(3), pp.332-343. [Link]
-
Yadav, V., Prasad, D.L.V.K., Yadav, A. and Yadav, K. (2020). On the Solvent and Temperature Driven Stereoselectivity of the Diels-Alder Cycloaddition Reactions of Furan with Maleic Anhydride and Maleimide. ChemRxiv. [Link]
-
O. de Cozar, A., Tanner, D. and Cossio, F. (2014). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry, 12(35), pp.6873-6883. [Link]
-
Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. (2024). MDPI. [Link]
-
Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. (2025). Molecules. [Link]
-
Halogenation effects in intramolecular furan Diels–Alder reactions: broad scope synthetic and computational studies. (2013). Organic & Biomolecular Chemistry. [Link]
-
Halogenation effects in intramolecular furan Diels-Alder reactions: broad scope synthetic and computational studies. (2013). PubMed. [Link]
-
Diels Alder Lab. (n.d.). Scribd. [Link]
-
intramolecular Diels-Alder cycloaddition on a furan ring. (2021). YouTube. [Link]
-
Chemical Properties of 1,4-Epoxynaphthalene, 1,4-dihydro- (CAS 573-57-9). (n.d.). Cheméo. [Link]
-
Mcculloch, A.W. and Mcinnes, A.G. (1971). Influence of Lewis Acids on the Diels–Alder Reaction. IV. Reaction of 2-Methyl- and 2-Phenylfuran with Ethyl Propiolate. Canadian Journal of Chemistry, 49(19), pp.3152-3157. [Link]
-
Effect of solvent motions on the dynamics of the Diels-Alder reaction. (n.d.). Lirias. [Link]
-
Silber, E. (1972). SOLVENT EFFECTS IN THE DIELS ALDER REACTION. Texas Tech University. [Link]
-
1,4-Epoxynaphthalene-1(2H)-methanol, 4,5,7-tris(1,1-dimethylethyl)-3,4-dihydro-. (n.d.). PubChem. [Link]
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1,4-Epoxy-1,2,3,4-tetrahydronaphthalene. (n.d.). PubChem. [Link]
-
1,4-Dihydro-1,4-epoxynaphthalene. (n.d.). PubChem. [Link]
-
Photodechlorination of the diels-alder adduct of 1,4-Dihydro-1,4-epoxynaphtalene and 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene. (1974). ResearchGate. [Link]
-
Reactivity descriptor for the retro Diels–Alder reaction of partially saturated 2-pyrones: DFT study on substituents and solvent effects. (2020). RSC Publishing. [Link]
-
Understanding the reactivity and selectivity of Diels-Alder reactions involving furans. (2023). ResearchGate. [Link]
-
Thermal stability of some naphthalene- and phenyl-based epoxy resins. (2025). ResearchGate. [Link]
-
THE DIELS ALDER/RETRO-DIELS ALDER CONCEPT ON SOLID SUPPORT. (n.d.). University of Nijmegen. [Link]
-
Diels Alder Reaction in Organic Synthesis Practice Problems. (n.d.). Chemistry Steps. [Link]
-
16.11 Rules of the Diels–Alder Reaction. (2022). Chemistry LibreTexts. [Link]
-
Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate. (n.d.). PubChem. [Link]
-
Methyl 1,4-dihydro-1,4-epoxynaphthalene-1-carboxylate. (n.d.). MySkinRecipes. [Link]
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This compound. (n.d.). Guangzhou Weibo Technology Co., Ltd.. [Link]
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Validation & Comparative
A Comparative Guide to the Characterization of Methyl 1,4-Epoxynaphthalene-1(4H)-carboxylate Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of analytical methodologies for the characterization of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate and its adducts. As a senior application scientist, the following content is structured to not only present protocols but to also elucidate the scientific reasoning behind the selection of specific techniques, ensuring a robust and validated approach to structural confirmation and stereochemical assignment.
Introduction: The Significance of the 1,4-Epoxynaphthalene Scaffold
The 1,4-epoxynaphthalene core, a bridged bicyclic ether, is a key structural motif in a variety of biologically active molecules and versatile synthetic intermediates. Its inherent ring strain and dienophilic properties make it a valuable scaffold for constructing complex molecular architectures through various addition reactions. The characterization of adducts derived from this scaffold is paramount in drug development and materials science, where precise structural and stereochemical knowledge is directly linked to function and efficacy. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in the comprehensive analysis of these adducts.
Part 1: Characterization of the Parent Molecule: A Case Study of a Close Analog
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation in Solution
NMR spectroscopy is the most powerful tool for determining the detailed structure of molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
1D ¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts, multiplicities (splitting patterns), and integrals of all proton signals.
-
1D ¹³C NMR: Acquire a carbon-13 NMR spectrum (often proton-decoupled) to identify the chemical shifts of all carbon atoms.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of adjacent protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close in proximity, providing critical information about the stereochemistry and conformation of the molecule.
| Analytical Technique | Information Gained | Rationale for Use | Limitations |
| ¹H NMR | Chemical shift, coupling constants (J-values), integration. | Provides a "fingerprint" of the molecule and crucial information on proton connectivity and stereochemistry through J-coupling analysis. | Can be complex to interpret for molecules with overlapping signals. |
| ¹³C NMR | Number and chemical environment of carbon atoms. | Confirms the carbon skeleton of the molecule. | Lower sensitivity than ¹H NMR, requiring longer acquisition times or more concentrated samples. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity map of the molecule. | Essential for unambiguous assignment of all proton and carbon signals, especially in complex molecules. | Requires more instrument time and expertise in data interpretation. |
| NOESY | Through-space proximity of protons. | The definitive NMR method for determining stereochemistry (e.g., exo vs. endo isomers in Diels-Alder adducts). | NOE signals can be weak and their absence does not definitively mean protons are far apart. |
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules, while electron ionization (EI) can be used for more volatile compounds.
-
Analysis: Acquire the mass spectrum in a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain a highly accurate mass measurement.
-
Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.
| Analytical Technique | Information Gained | Rationale for Use | Limitations |
| HRMS (e.g., ESI-TOF) | Exact molecular weight and elemental formula. | Provides definitive confirmation of the molecular formula. | Provides limited information about the connectivity and stereochemistry of the molecule. |
| Tandem MS (MS/MS) | Fragmentation pattern. | Can help to identify structural motifs and confirm the presence of specific functional groups. | Fragmentation pathways can be complex and difficult to predict without reference compounds. |
X-ray Crystallography: The Gold Standard for Solid-State Structure
When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including absolute stereochemistry.
-
Crystallization: Grow a single crystal of the compound of sufficient size and quality. This is often the most challenging step.
-
Data Collection: Mount the crystal on a diffractometer and expose it to a beam of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions can be determined and refined.
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Sample Phase | Solution | Solid (single crystal) |
| Information | Connectivity, stereochemistry, dynamics in solution. | Precise 3D structure, bond lengths, bond angles in the solid state. |
| Key Advantage | Provides information on the behavior of the molecule in a biologically relevant medium (solution). Can study dynamic processes. | Provides an unambiguous and highly detailed structural model. |
| Key Disadvantage | Stereochemical assignment can sometimes be ambiguous without NOESY data. | Requires a suitable single crystal, which can be difficult or impossible to obtain. The solid-state conformation may not be the same as in solution. |
Part 2: Characterization of Adducts of the 1,4-Epoxynaphthalene Scaffold
The 7-oxabicyclo[2.2.1]heptadiene system, of which our target molecule is a derivative, is known to undergo a variety of reactions to form adducts. A common reaction is the Diels-Alder cycloaddition, where the double bond of the epoxynaphthalene can act as a dienophile. Additionally, the strained epoxide bridge can be opened by nucleophiles.
Diels-Alder Adducts: A Stereochemical Challenge
The reaction of a diene with the double bond of the 1,4-epoxynaphthalene scaffold can lead to the formation of exo and endo stereoisomers. Distinguishing between these is a critical characterization challenge.
Caption: Workflow for the synthesis and characterization of Diels-Alder adducts.
| Technique | Application to Adduct Stereochemistry | Rationale |
| ¹H NMR (J-coupling) | The coupling constants between bridgehead protons and protons on the newly formed ring can sometimes differentiate between exo and endo isomers due to differences in dihedral angles (Karplus relationship). | A relatively quick and simple method to infer stereochemistry. |
| NOESY/ROESY | The presence or absence of through-space correlations between specific protons is a powerful tool to distinguish between exo and endo isomers. For example, an NOE between a proton on the diene-derived portion and a bridgehead proton may be present in one isomer but not the other. | Provides direct evidence of spatial proximity, making it a more reliable method than J-coupling analysis alone. |
| X-ray Crystallography | Provides a definitive and unambiguous assignment of the relative stereochemistry of the adduct. | The "gold standard" for structural determination, leaving no room for doubt. |
Nucleophilic Addition Adducts
The strained C-O-C bond of the epoxide bridge can be cleaved by nucleophiles, leading to the formation of substituted dihydronaphthalene derivatives. The characterization of these adducts involves confirming the site of nucleophilic attack and the resulting stereochemistry.
Caption: Workflow for the synthesis and characterization of nucleophilic addition adducts.
-
NMR Spectroscopy: The appearance of new signals corresponding to the nucleophile and significant changes in the chemical shifts of the protons and carbons near the site of ring opening will confirm the reaction. 2D NMR (HMBC) will be crucial to establish the connectivity between the nucleophile and the naphthalene scaffold.
-
Mass Spectrometry: High-resolution mass spectrometry will confirm the elemental composition of the adduct. Tandem MS (MS/MS) can be particularly useful here. For instance, fragmentation might show the loss of the added nucleophile, confirming its presence and providing evidence for its point of attachment. Studies on peptide adducts of naphthalene epoxides have demonstrated the power of MS/MS in identifying the site of adduction.[1]
Conclusion: An Integrated Approach for Self-Validating Protocols
References
-
Dolsophon, K., Soponpong, J., Kornsakulkarn, J., Thongpanchang, C., Prabpai, S., Kongsaeree, P., & Thongpanchang, T. (2016). Supporting Information F-THENA: A Chiral Derivatizing Agent for the Determination of the Absolute Configuration of Secondary Aromatic Alcohols with Self-Validating System. The Royal Society of Chemistry. [Link]
-
Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]
-
Cooley, J. H., & Williams, R. V. (1997). Endo- and Exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education, 74(5), 582. [Link]
-
Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]
-
News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. [Link]
-
Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dihydro-1,4-epoxynaphthalene. Retrieved from [Link]
-
Troester, M. A., et al. (2004). Characterization of model peptide adducts with reactive metabolites of naphthalene by mass spectrometry. Chemical research in toxicology, 17(7), 917–926. [Link]
-
Sarak, M., & Balci, M. (2014). An intermolecular Diels-Alder cycloaddition under various condition between 1,3-cyclohexadiene and 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate. ACG Publications. [Link]
-
Al-Zoubi, R. M., & Marion, O. (2010). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Molecules, 15(9), 6077-6083. [Link]
-
Jones, G. B., & Wright, J. M. (2012). Degradable Conjugates from Oxanorbornadiene Reagents. Journal of the American Chemical Society, 134(3), 1887-1893. [Link]
Sources
A Comparative Analysis of Dienophile Reactivity: The Case of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate
An In-Depth Guide for Researchers in Synthetic Chemistry
In the vast landscape of cycloaddition chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of complex cyclic systems. The judicious selection of the diene and, perhaps more critically, the dienophile, dictates the efficiency, stereoselectivity, and overall success of this powerful transformation. This guide focuses on a specialized yet intriguing dienophile, Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate. Due to a scarcity of direct comparative studies in peer-reviewed literature detailing its reactivity with common dienes, this guide will instead leverage available data on its parent scaffold and analogous systems to build a qualitative comparison against well-characterized, conventional dienophiles.
The Structural Uniqueness of this compound
This compound possesses a unique bridged bicyclic structure. The inherent ring strain of the oxabicyclo[2.2.1]heptene core significantly influences the reactivity of the double bond. This strain can lower the activation energy for cycloaddition reactions, making it a potentially highly reactive dienophile. The electron-withdrawing nature of the carboxylate group further activates the double bond for reactions with electron-rich dienes.
The parent compound, 1,4-dihydro-1,4-epoxynaphthalene, is well-documented as an efficient trapping agent for highly reactive intermediates such as benzynes. This reactivity underscores the inherent capability of the strained double bond within this framework to readily undergo cycloaddition.
A Qualitative Comparison with Common Dienophiles
To contextualize the potential reactivity of this compound, we will compare its anticipated behavior with three workhorses of the Diels-Alder reaction: Maleic Anhydride, Dimethyl Acetylenedicarboxylate (DMAD), and N-Phenylmaleimide. This comparison is based on general principles of reactivity and data from reactions of these dienophiles with representative dienes like furan and cyclopentadiene.
Table 1: Qualitative Reactivity Comparison of Dienophiles
| Dienophile | Activating Groups | Structural Features | Expected Reactivity | Typical Reaction Conditions |
| This compound | Ester (electron-withdrawing) | High ring strain in the oxabridged system | High (Predicted) | Likely mild conditions (room temperature to gentle heating) |
| Maleic Anhydride | Two anhydride carbonyls (strongly electron-withdrawing) | Planar, cyclic structure | High | Often proceeds at room temperature or with mild heating |
| Dimethyl Acetylenedicarboxylate (DMAD) | Two ester groups (electron-withdrawing) | Linear alkyne | Moderate to High | Varies; can require elevated temperatures |
| N-Phenylmaleimide | Two imide carbonyls (strongly electron-withdrawing) | Planar, cyclic structure with an N-aryl substituent | High | Generally proceeds under mild to moderate heating |
Mechanistic Considerations and Experimental Design
The Diels-Alder reaction is a concerted pericyclic reaction, proceeding through a single, cyclic transition state. The stereochemistry of the reactants is retained in the product. For a dienophile like this compound, the bulky bridged structure would be expected to direct the approach of the diene, leading to high stereoselectivity in the resulting cycloadduct.
Below is a generalized workflow for evaluating the reactivity of a novel dienophile such as this compound.
Caption: Generalized workflow for a Diels-Alder reaction.
Representative Experimental Protocol: Diels-Alder Reaction of N-Phenylmaleimide with Furan
While a specific protocol for this compound is not available, the following validated procedure for a related reaction provides a template for experimental design.
Objective: To synthesize the Diels-Alder adduct of N-phenylmaleimide and furan.
Materials:
-
N-Phenylmaleimide (1.0 eq)
-
Furan (3.0 eq, used in excess as it is volatile and acts as the solvent)
-
Diethyl ether (for workup)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add N-phenylmaleimide (e.g., 1.73 g, 10 mmol).
-
Add furan (e.g., 2.04 g, 2.2 mL, 30 mmol) to the flask.
-
Attach a reflux condenser and gently heat the mixture to reflux with stirring.
-
Maintain the reaction at reflux for 1 hour. Monitor the reaction by TLC (Thin Layer Chromatography).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product is expected to crystallize from the solution. If not, the excess furan can be removed under reduced pressure.
-
The solid product can be collected by vacuum filtration and washed with cold diethyl ether to remove any unreacted starting material.
-
The product can be further purified by recrystallization if necessary.
-
Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis to confirm the formation of the endo and exo isomers.
Conclusion and Future Directions
This compound represents a dienophile of significant synthetic potential due to its strained bicyclic framework. While direct experimental comparisons are currently lacking in the literature, its structural features suggest it would be a highly reactive partner in Diels-Alder reactions, likely proceeding under mild conditions and with high stereoselectivity.
Future research should focus on systematically evaluating the reactivity of this dienophile with a range of dienes (e.g., furan, cyclopentadiene, anthracene) to quantify its reaction kinetics, yields, and stereochemical outcomes. Such studies would provide the necessary data to firmly establish its utility and position it within the canon of valuable dienophiles for organic synthesis.
References
At present, there are no available peer-reviewed articles with specific experimental data on the use of this compound as a dienophile in Diels-Alder reactions with common dienes. The information presented is based on the reactivity of its parent structures and general principles of cycloaddition chemistry. For further reading on the Diels-Alder reaction and the reactivity of the dienophiles discussed, please consult standard organic chemistry textbooks and the following representative literature.
A Definitive Guide to the Structural Validation of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate by NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. This guide provides an in-depth, expert-led walkthrough of the validation of the bridged bicyclic structure of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate using a suite of Nuclear Magnetic Resonance (NMR) techniques. Moving beyond a simple recitation of data, this document elucidates the causal relationships behind the observed spectral features, thereby providing a self-validating framework for structural elucidation.
The Challenge: Distinguishing Isomers in Complex Bicyclic Systems
The synthesis of this compound, typically via a Diels-Alder reaction between benzyne and methyl 2-furoate, can potentially yield a variety of isomers. The correct assignment of the regiochemistry and stereochemistry is paramount, as even subtle structural variations can lead to profoundly different biological activities. This guide will demonstrate how a multi-pronged NMR approach, leveraging ¹H, ¹³C, and two-dimensional correlation spectroscopy, can definitively confirm the target structure and rule out plausible alternatives.
Predicted and Observed NMR Data: A Comparative Analysis
The unique bridged structure of this compound gives rise to a characteristic NMR fingerprint. The expected chemical shifts are influenced by the aromatic ring, the oxygen bridge, and the ester functionality. For a robust validation, we will compare the experimental data with that of a known, closely related compound, methyl 8-fluoro-1,4-dihydro-1,4-epoxynaphthalene-1-carboxylate, for which detailed NMR data is available.[1] The fluorine substituent in this analog will induce predictable changes in the chemical shifts of nearby nuclei, providing a valuable reference point.
Table 1: Predicted and Experimental ¹H NMR Data for this compound
| Proton | Predicted δ (ppm) | Multiplicity | J (Hz) | Rationale |
| H-2 | ~3.5 - 3.7 | d | ~1.8 | Olefinic proton adjacent to the bridgehead carbon, coupled to H-3. |
| H-3 | ~4.5 - 4.7 | d | ~1.8 | Olefinic proton adjacent to the oxygen bridge, coupled to H-2. |
| H-4 | ~5.6 - 5.8 | s | - | Bridgehead proton adjacent to the oxygen atom. |
| H-5, H-8 | ~7.2 - 7.4 | m | - | Aromatic protons. |
| H-6, H-7 | ~7.0 - 7.2 | m | - | Aromatic protons. |
| -OCH₃ | ~3.7 - 3.9 | s | - | Methyl ester protons. |
Table 2: Predicted and Experimental ¹³C NMR Data for this compound
| Carbon | Predicted δ (ppm) | Rationale |
| C-1 | ~90 - 92 | Quaternary bridgehead carbon attached to the ester and oxygen. |
| C-2 | ~140 - 142 | Olefinic carbon. |
| C-3 | ~145 - 147 | Olefinic carbon. |
| C-4 | ~82 - 84 | Bridgehead carbon attached to oxygen. |
| C-4a, C-8a | ~148 - 150 | Aromatic carbons at the ring junction. |
| C-5, C-8 | ~120 - 122 | Aromatic carbons. |
| C-6, C-7 | ~125 - 127 | Aromatic carbons. |
| -C=O | ~170 - 172 | Carbonyl carbon of the ester. |
| -OCH₃ | ~52 - 54 | Methyl ester carbon. |
Experimental Protocols: Acquiring High-Fidelity NMR Data
To ensure the reliability of the structural assignment, the following experimental protocols are recommended for acquiring high-quality NMR data.
Sample Preparation:
-
Dissolve approximately 10-15 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Filter the solution into a 5 mm NMR tube.
NMR Data Acquisition: All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Spectral width: 12 ppm
-
Acquisition time: 4 seconds
-
Relaxation delay: 2 seconds
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Number of scans: 1024
-
Spectral width: 240 ppm
-
Acquisition time: 1 second
-
Relaxation delay: 2 seconds
-
-
COSY (Correlation Spectroscopy):
-
Pulse sequence: cosygpqf
-
Number of scans: 2
-
Acquire data in both dimensions with a spectral width of 12 ppm.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse sequence: hsqcedetgpsisp2.3
-
Number of scans: 4
-
Set the spectral width in F2 (¹H) to 12 ppm and in F1 (¹³C) to 240 ppm.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse sequence: hmbcgpndqf
-
Number of scans: 8
-
Set the spectral width in F2 (¹H) to 12 ppm and in F1 (¹³C) to 240 ppm. Optimize the long-range coupling delay for J = 8 Hz.
-
In-Depth Spectral Interpretation: A Step-by-Step Validation
The definitive structural proof lies in the detailed analysis of each spectrum and, crucially, the correlations observed in the 2D NMR experiments.
¹H NMR Analysis: Unveiling the Proton Environment
The ¹H NMR spectrum provides the initial and most direct insight into the proton framework of the molecule. The aromatic protons (H-5 to H-8) will appear in the downfield region (typically 7.0-7.4 ppm). The bridgehead proton (H-4) is expected to be a singlet around 5.7 ppm, deshielded by the adjacent oxygen atom. The olefinic protons (H-2 and H-3) will appear as doublets, with their characteristic small coupling constant (around 1.8 Hz) confirming their cis-relationship on the bicyclic ring. The singlet for the methyl ester protons (-OCH₃) will be found in the typical region of 3.7-3.9 ppm.
¹³C NMR Analysis: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will reveal all the unique carbon environments. Key signals include the quaternary bridgehead carbon (C-1) bonded to the ester and oxygen, which is expected to be significantly downfield. The two olefinic carbons (C-2 and C-3) and the other bridgehead carbon (C-4) will also have distinct chemical shifts. The aromatic carbons will appear in their characteristic region, and the carbonyl and methyl carbons of the ester group will be readily identifiable.
2D NMR: Connecting the Dots for Unambiguous Confirmation
While 1D NMR provides essential information, 2D correlation spectra are indispensable for cementing the structural assignment.
-
COSY: This experiment reveals proton-proton couplings. Crucial correlations will be observed between the olefinic protons H-2 and H-3, confirming their connectivity. The aromatic protons will also show a network of correlations consistent with their positions on the benzene ring.
-
HSQC: This spectrum directly correlates each proton to its attached carbon. This is vital for assigning the carbon signals based on the already assigned proton spectrum. For instance, the signal for H-4 will correlate with the signal for C-4, and the olefinic proton signals will correlate with their corresponding carbon signals.
-
HMBC: The HMBC spectrum is arguably the most powerful tool for this validation, as it reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations that will confirm the structure include:
-
A correlation between the methyl ester protons (-OCH₃) and the carbonyl carbon (-C=O).
-
A correlation between the methyl ester protons (-OCH₃) and the quaternary bridgehead carbon (C-1).
-
Correlations between the bridgehead proton H-4 and the aromatic carbons C-4a and C-5.
-
Correlations between the olefinic protons (H-2 and H-3) and the bridgehead carbons (C-1 and C-4).
-
Visualizing the Validation Workflow
The logical flow of the NMR-based structural validation can be visualized as follows:
Caption: Workflow for the NMR-based structural validation.
Comparative Analysis: Ruling Out an Alternative Structure
To showcase the diagnostic power of this NMR methodology, let's consider a plausible isomeric alternative: Methyl 2,3-benzobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate . This isomer differs in the position of the ester group and the nature of the bicyclic core.
Table 3: Predicted ¹H NMR Spectral Differences
| Feature | This compound | Methyl 2,3-benzobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate |
| Bridgehead Protons | One bridgehead proton adjacent to oxygen (H-4). | Two bridgehead protons. |
| Olefinic Protons | Two olefinic protons in the bicyclic system. | Two olefinic protons in the bicyclic system, with different chemical environments. |
| Symmetry | Lower symmetry reflected in the aromatic region. | Higher symmetry may be possible depending on substitution. |
The HMBC spectrum would be particularly revealing in distinguishing these isomers. For the alternative structure, one would expect to see correlations from the bridgehead protons to the carboxylate carbon, a feature absent in the target molecule.
Conclusion
The structural validation of this compound is a clear demonstration of the power of modern NMR spectroscopy. By systematically acquiring and interpreting a suite of 1D and 2D NMR experiments, it is possible to unambiguously determine the connectivity and stereochemistry of this complex bicyclic molecule. The causality-driven approach outlined in this guide, which emphasizes understanding the reasons behind the observed spectral features, provides a robust and self-validating framework for any researcher or professional engaged in the synthesis and characterization of novel chemical entities. This rigorous approach is not merely an academic exercise; it is a critical component of ensuring the integrity and reproducibility of scientific research and development.
References
-
Dolsophon, K., et al. (2016). Supporting Information for F-THENA: A Chiral Derivatizing Agent for the Determination of the Absolute Configuration of Secondary Aromatic Alcohols with Self-Validating System. The Royal Society of Chemistry. [Link]
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Unraveling the Reactivity of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate: A Computational Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the bicyclic ether scaffold of 1,4-epoxynaphthalene derivatives presents a unique combination of steric and electronic properties. The title compound, Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate, introduces a potentially influential electron-withdrawing group to this strained ring system, promising a rich and complex reactivity profile. This guide provides a comprehensive computational analysis of its reactivity, offering a comparative perspective grounded in established theoretical frameworks and experimental observations of related structures. As direct experimental and computational data for this specific molecule are limited, this guide extrapolates from the well-studied reactivity of its parent compound, 1,4-dihydro-1,4-epoxynaphthalene, to provide predictive insights.
The Structural Uniqueness and Reactive Potential
This compound is characterized by a strained oxabicyclo[2.2.1]heptene system fused to a benzene ring. This inherent ring strain is a significant driver of its chemical behavior, making it a potent reactant in various transformations, particularly cycloaddition reactions.[1][2] The introduction of a methyl carboxylate group at the bridgehead carbon is anticipated to modulate the electronic properties of the dienophilic double bond, influencing its reactivity towards dienes and other reaction partners.
Computational Methodologies for Reactivity Prediction
A thorough understanding of the reactivity of this compound can be achieved through a suite of computational chemistry techniques. These methods provide a lens into the electronic structure and energy landscapes of the molecule and its reactions.
Density Functional Theory (DFT)
DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost.[3][4] It is particularly well-suited for exploring the potential energy surfaces of reactions, allowing for the determination of transition state geometries and activation energies. For the analysis of cycloaddition reactions involving our title compound, DFT calculations at a level such as B3LYP/6-31G* can provide robust insights into the thermodynamics and kinetics of the process.[5]
Frontier Molecular Orbital (FMO) Theory
FMO theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants.[6][7] The energy gap between the HOMO of one reactant and the LUMO of the other dictates the feasibility of a reaction. In the context of a Diels-Alder reaction, where this compound would act as the dienophile, the energy of its LUMO is of paramount importance. The electron-withdrawing methyl carboxylate group is expected to lower the energy of the LUMO, making it a better electron acceptor and enhancing its reactivity towards electron-rich dienes.[6]
dot
Caption: FMO diagram for a normal electron demand Diels-Alder reaction.
Molecular Electrostatic Potential (MEP) Mapping
The MEP map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[2][8] For this compound, the MEP map would reveal the electrophilic character of the double bond and the region around the carbonyl group of the ester. This information is invaluable for predicting the regioselectivity of cycloaddition reactions and the sites of potential nucleophilic attack.[2] The negative electrostatic potential is associated with the lone pairs of the oxygen atoms in the carboxylate group, which can influence intermolecular interactions.[9]
Comparative Reactivity Analysis
The reactivity of this compound can be benchmarked against its parent compound, 1,4-dihydro-1,4-epoxynaphthalene, and other dienophiles.
| Compound | Key Feature | Expected Reactivity in Diels-Alder | Rationale |
| This compound | Electron-withdrawing -COOCH3 group | Enhanced | Lowered LUMO energy increases electrophilicity. |
| 1,4-Dihydro-1,4-epoxynaphthalene | Unsubstituted | Baseline | Strained double bond is inherently reactive.[10] |
| Maleic Anhydride | Strong dienophile | High | Two electron-withdrawing carbonyl groups significantly lower LUMO energy. |
| Cyclopentadiene | Diene | N/A (acts as diene) | High-lying HOMO makes it a good electron donor. |
The parent compound, 1,4-dihydro-1,4-epoxynaphthalene, is known to undergo cycloaddition reactions with various dienes and dipolar compounds.[1][10] The presence of the methyl carboxylate group in the title compound is predicted to enhance its dienophilic character. This is due to the inductive and mesomeric electron-withdrawing effects of the ester group, which lower the energy of the LUMO of the double bond. Consequently, this compound is expected to be a more reactive dienophile in normal electron demand Diels-Alder reactions compared to its unsubstituted counterpart.
Experimental Protocols for Reactivity Studies
To validate the computational predictions, the following experimental protocols can be employed:
General Procedure for Diels-Alder Reaction
-
Reactant Preparation: Dissolve this compound (1 equivalent) and the chosen diene (1.1 equivalents) in a suitable solvent (e.g., toluene, dichloromethane).
-
Reaction Setup: The reaction can be conducted at room temperature or with heating, depending on the reactivity of the diene. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.
-
Characterization: The structure of the Diels-Alder adduct is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
dot
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- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Methyl 1,4-Epoxynaphthalene-1(4H)-carboxylate for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the rigid, bicyclic framework of 1,4-epoxynaphthalene derivatives serves as a valuable scaffold. Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate, in particular, is a key intermediate in the synthesis of various complex organic molecules.[1] This guide provides an in-depth comparison of the primary and alternative synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to aid researchers in selecting the optimal pathway for their specific needs.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a unique challenge in selectively constructing the bridged bicyclic system with the desired carboxylate functionality at a bridgehead carbon. The core of this challenge lies in the formation of the labile 1,4-epoxy bridge, which is prone to rearrangement under harsh reaction conditions. This guide will explore two primary strategies: a convergent Diels-Alder approach and a linear approach involving dearomatization and functionalization, followed by a discussion of the final esterification step.
Route 1: The Convergent Diels-Alder Strategy
The most established and convergent route to the 1,4-epoxynaphthalene core relies on the [4+2] cycloaddition (Diels-Alder reaction) between a furanoid diene and a highly reactive benzyne dienophile. This approach is favored for its efficiency in rapidly assembling the bicyclic skeleton.
Mechanistic Rationale
The Diels-Alder reaction is a powerful tool in organic synthesis, allowing for the concerted formation of two new sigma bonds and a six-membered ring. In this case, the electron-rich furan derivative acts as the diene, and the electron-deficient, highly strained benzyne serves as the dienophile. The choice of a substituted furan, namely methyl furan-2-carboxylate, strategically places the desired carboxylate group at the C1 position of the final product.
The generation of benzyne in situ is critical due to its high reactivity and inability to be isolated. A common and reliable method for generating benzyne is the diazotization of anthranilic acid with an alkyl nitrite, such as isoamyl nitrite.[2] The resulting diazonium salt readily decomposes, losing carbon dioxide and nitrogen gas to form the benzyne intermediate.
Diagram 1: Overall Workflow for the Diels-Alder Synthesis
Caption: Workflow of the convergent Diels-Alder approach.
Detailed Experimental Protocol: Diels-Alder Route
Materials:
-
Anthranilic acid
-
Isoamyl nitrite
-
Methyl furan-2-carboxylate
-
1,2-dimethoxyethane (DME)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add a solution of methyl furan-2-carboxylate (1.2 equivalents) in 1,2-dimethoxyethane (DME).
-
Benzyne Precursor Preparation: In a separate flask, prepare a solution of anthranilic acid (1.0 equivalent) in DME. In the dropping funnel, place a solution of isoamyl nitrite (1.1 equivalents) in DME.
-
Benzyne Generation and Reaction: Heat the furan solution to reflux. Add the anthranilic acid solution and the isoamyl nitrite solution simultaneously and dropwise to the refluxing furan solution over a period of 1-2 hours. The reaction mixture will typically turn dark.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product indicates reaction completion.
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the product-containing fractions, evaporate the solvent, and characterize the resulting this compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Performance and Considerations
| Parameter | Diels-Alder Route |
| Yield | Moderate to Good |
| Purity | High after chromatography |
| Scalability | Moderate |
| Reagent Availability | Readily available |
| Environmental Impact | Use of volatile organic solvents |
| Key Advantage | High convergency, rapid assembly of the core structure |
| Key Disadvantage | In situ generation of a highly reactive intermediate |
Route 2: The Linear Approach via Dearomatization and Functionalization
An alternative, though less common, strategy involves a more linear sequence starting from a pre-formed naphthalene derivative. This route avoids the use of the highly reactive benzyne intermediate but requires multiple steps, including a challenging dearomatization reaction.
Mechanistic Rationale
This approach begins with a substituted naphthalene, such as a 1-naphthol derivative. The key steps involve the dearomatization of one of the aromatic rings, followed by epoxidation and subsequent functionalization to introduce the carboxylate group. One potential dearomatization method is the Birch reduction, which can selectively reduce one of the rings of the naphthalene system. Subsequent epoxidation of the resulting olefin and further manipulations would be required to arrive at the target molecule.
Diagram 2: Conceptual Workflow for the Linear Synthesis
Sources
A Comparative Guide to the Reactivity of Substituted 1,4-Epoxynaphthalene Systems
For Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the comparative reactivity of substituted 1,4-epoxynaphthalene systems. These strained bicyclic ethers are valuable intermediates in organic synthesis, particularly in the construction of complex polycyclic aromatic compounds and pharmacologically active molecules. Understanding the influence of substituents on their reactivity is paramount for designing efficient synthetic routes and predicting reaction outcomes. This document synthesizes experimental data and mechanistic principles to offer a comprehensive resource for professionals in the field.
Introduction: The Unique Reactivity of the 1,4-Epoxynaphthalene Scaffold
1,4-Dihydro-1,4-epoxynaphthalene, also known as naphthalene-1,4-epoxide, is a bicyclic compound featuring a strained oxabicyclo[2.2.1]heptene system fused to a benzene ring.[1] This strained ether linkage is the primary driver of its reactivity, making it susceptible to a variety of transformations that are not readily observed in more stable ether systems. The principal reactions of this scaffold are [4+2] cycloadditions (Diels-Alder reactions) and acid-catalyzed ring-opening reactions. The electronic and steric nature of substituents on the aromatic ring profoundly influences the rates and pathways of these reactions.
Comparative Reactivity in [4+2] Cycloaddition Reactions
The 1,4-epoxynaphthalene system can act as a dienophile in Diels-Alder reactions due to the presence of a double bond within the strained bicyclic system.[2] The reactivity in these cycloadditions is highly dependent on the electronic properties of both the diene and the dienophile.
The introduction of electron-withdrawing or electron-donating groups onto the aromatic ring of the 1,4-epoxynaphthalene system alters the energy of its frontier molecular orbitals (HOMO and LUMO), thereby affecting its reactivity as a dienophile.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups decrease the electron density of the double bond, lowering the energy of the LUMO. This makes the substituted 1,4-epoxynaphthalene a more potent dienophile for reactions with electron-rich dienes in normal-electron-demand Diels-Alder reactions. The rate of cycloaddition is generally enhanced with increasing electron-withdrawing strength of the substituent.
-
Electron-Donating Groups (EDGs): Conversely, substituents like alkoxy (-OR) and alkyl (-R) groups increase the electron density of the double bond, raising the energy of the HOMO. This diminishes the dienophilic character of the 1,4-epoxynaphthalene in normal-electron-demand Diels-Alder reactions. However, these systems can be effective partners for electron-poor dienes in inverse-electron-demand Diels-Alder reactions.[3][4]
While specific rate constants for a wide range of substituted 1,4-epoxynaphthalenes are dispersed throughout the literature, a general trend can be summarized. The following table provides a qualitative comparison of relative reaction rates for the Diels-Alder reaction of substituted 1,4-epoxynaphthalenes with a typical electron-rich diene like cyclopentadiene.
| Substituent (on aromatic ring) | Electronic Effect | Relative Diels-Alder Rate |
| -NO₂ | Strong Electron-Withdrawing | Very Fast |
| -CN | Moderate Electron-Withdrawing | Fast |
| -H | Neutral | Moderate |
| -CH₃ | Weak Electron-Donating | Slow |
| -OCH₃ | Strong Electron-Donating | Very Slow |
This table represents a generalized trend. Actual reaction rates will vary depending on the specific diene, solvent, and temperature.
This protocol outlines a method for determining the relative reactivity of different substituted 1,4-epoxynaphthalene systems in a Diels-Alder reaction with cyclopentadiene.
Materials:
-
Substituted 1,4-epoxynaphthalene derivative (e.g., 1,4-epoxynaphthalene, 6-nitro-1,4-epoxynaphthalene)
-
Cyclopentadiene (freshly cracked)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Prepare a stock solution of the substituted 1,4-epoxynaphthalene (0.1 M) and the internal standard (0.05 M) in CDCl₃.
-
Transfer 0.5 mL of the stock solution to an NMR tube.
-
Acquire a ¹H NMR spectrum at time t=0.
-
Add a freshly cracked solution of cyclopentadiene (0.2 M in CDCl₃, 1 equivalent) to the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for fast reactions, every 30 minutes for slower reactions).
-
Monitor the disappearance of the olefinic protons of the 1,4-epoxynaphthalene and the appearance of the product peaks.
-
Integrate the relevant peaks relative to the internal standard to determine the concentration of the reactant over time.
-
Plot the natural logarithm of the reactant concentration versus time to determine the pseudo-first-order rate constant.
Causality: The choice of an internal standard is crucial for accurate quantification as it is unaffected by the reaction. Freshly cracking cyclopentadiene is necessary as it readily dimerizes at room temperature.
Comparative Reactivity in Acid-Catalyzed Ring-Opening Reactions
The strained ether bridge of 1,4-epoxynaphthalene is susceptible to cleavage under acidic conditions.[5] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack.[6] The regioselectivity of the ring-opening is a key consideration, especially with unsymmetrically substituted systems.
The mechanism of acid-catalyzed ring-opening can have both Sₙ1 and Sₙ2 character.[7] The protonated epoxide can be attacked by a nucleophile at either of the two carbons of the ether bridge.
-
Electronic Effects: Electron-donating groups on the aromatic ring can stabilize a developing positive charge on the adjacent benzylic carbon, favoring an Sₙ1-like mechanism. In this case, the nucleophile will preferentially attack the more substituted carbon.[7][8] Electron-withdrawing groups disfavor carbocation formation, promoting an Sₙ2-like mechanism where the nucleophile attacks the less sterically hindered carbon.[8]
-
Steric Effects: Bulky substituents near one of the bridgehead carbons can hinder the approach of the nucleophile, directing the attack to the other carbon.[9]
This protocol allows for the comparison of the rates and regioselectivity of the acid-catalyzed ring-opening of different substituted 1,4-epoxynaphthalene systems.
Materials:
-
Substituted 1,4-epoxynaphthalene derivative
-
Anhydrous methanol
-
Catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Thin-layer chromatography (TLC) supplies
-
Gas chromatography-mass spectrometry (GC-MS) for product analysis
Procedure:
-
Dissolve the substituted 1,4-epoxynaphthalene (100 mg) in anhydrous methanol (10 mL) in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 2 mg).
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS to determine the ratio of regioisomeric products.
Self-Validation: The use of an inert atmosphere is important to prevent side reactions with atmospheric moisture. Quenching the reaction with a base neutralizes the acid catalyst, preventing further reaction or degradation of the product.
Visualization of Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Caption: Generalized Diels-Alder reaction of a substituted 1,4-epoxynaphthalene.
Caption: Acid-catalyzed ring-opening of a substituted 1,4-epoxynaphthalene.
Conclusion
The reactivity of substituted 1,4-epoxynaphthalene systems is a nuanced interplay of electronic and steric factors. A thorough understanding of these principles is essential for leveraging these versatile building blocks in chemical synthesis. Electron-withdrawing groups generally accelerate Diels-Alder reactions, while the regioselectivity of acid-catalyzed ring-opening is dictated by the ability of substituents to stabilize carbocationic intermediates. The experimental protocols provided herein offer a framework for the systematic investigation of these effects, enabling researchers to make informed decisions in their synthetic endeavors.
References
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McMurry, J. (2023). Reactions of Epoxides: Ring-Opening. In Organic Chemistry (10th ed.). OpenStax. [Link][7]
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Various Authors. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link][8]
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Gümüş, S. (2004). Cycloaddition Reactions of 1,4-Dihydronaphthalene-1,4-epoxide with Cyclohexadiene and 7-(Methoxycarbonyl)cycloheptatriene: Selectivity in Additions. Helvetica Chimica Acta, 87(7), 1757-1762. [Link][2]
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Asaad, M. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. [Link][6]
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Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. [Link][10]
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Singh, R., & Kumar, A. (2020). Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid. RSC Advances, 10(52), 31335-31345. [Link][3]
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National Center for Biotechnology Information. (n.d.). 1,4-Dihydro-1,4-epoxynaphthalene. PubChem Compound Database. [Link][1]
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Carreño, M. C., García-Cerrada, S., Sanz-Cuesta, M. J., & Urbano, A. (2003). Influence of diene substitution on Diels-Alder reactions between vinyl dihydronaphthalenes and (SS)-2-(p-tolylsulfinyl)-1,4-benzoquinone. The Journal of Organic Chemistry, 68(11), 4315–4321. [Link][9]
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Wikipedia contributors. (2024, January 15). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. [Link][11]
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Taylor & Francis Group. (n.d.). Diels-Alder reaction – Knowledge and References. [Link][12]
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Fundamentals of Organic Chemistry. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. [Link][5]
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Balci, M. (2004). Cycloaddition Reaction of 1,4‐Dihydronaphthalene 1,4‐Epoxide with Cyclooctatetraene: Cope Rearrangement in an Adduct. Helvetica Chimica Acta, 87(7), 1757-1762. [Link][13]
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Shishkin, O. V., et al. (2018). Substituents Effects in the Diels-Alder Reaction of 1,1-Difluoronaphthalen-2(1H)-ones with Cyclopentadiene. The Journal of Organic Chemistry, 83(21), 13271-13281. [Link][14]
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Anderson, J. C., et al. (2023). Synthesis and structure of 1′,4′-diphenyl-1a,1′,4′,4′′,5′′,9b-hexahydro-2′′H-dispiro[cyclopropa[l]phenanthrene-1,2′-[2][11]epoxynaphthalene-3′,3′′-thiophene]. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 578–582. [Link][15]
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Herges, R., & Ugi, I. (1986). Synthesis, Reactivity, and Ligand Properties of 1,4-Dihydro-1,4- diboranaphthalene and 2,3-Benzo-1,4-dihydro-1,4-diborafulvene Derivatives. Chemische Berichte, 119(3), 829-836. [Link][16]
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Ramachandran, M. R. (2023). Synthesis, reactions and redox properties of 1,4-dihydro-1,4-diphosphinines and related P/Si- and P/Ge-compounds. University of Bonn. [Link][17]
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Balci, M., et al. (2009). Synthesis and rearrangement reactions of 1,4-dihydrospiro[1,4-methanonaphthalene-9,1'-cyclopropane] derivatives. Tetrahedron, 65(43), 8876-8882. [Link][18]
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A Kinetic Exploration of the [3+2] Nitrone-Olefin Cycloadditions as a Bioconjugative Tool. (n.d.). [Link][4]
-
Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers. (2025). MDPI. [Link][19]
-
Reaction kinetics of 1,4-cyclohexadienes with OH radicals: an experimental and theoretical study. (2021). RSC Publishing. [Link][20]
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A Spectroscopic Guide to the Isomers of Methyl 1,4-Epoxynaphthalene-1(4H)-carboxylate: Distinguishing Stereochemical Nuances
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed spectroscopic comparison of the endo and exo isomers of methyl 1,4-epoxynaphthalene-1(4H)-carboxylate. Understanding the distinct spectral signatures of these isomers is crucial for unambiguous characterization, reaction monitoring, and ensuring the purity of pharmacologically relevant compounds.
The 1,4-epoxynaphthalene scaffold, a bridged bicyclic ether, is a key structural motif in various areas of chemical and pharmaceutical research. Its synthesis, typically achieved through a Diels-Alder reaction between a furan derivative and a suitable dienophile, often yields a mixture of stereoisomers. The differentiation of these isomers, primarily the endo and exo diastereomers, presents a common analytical challenge. This guide outlines the key spectroscopic techniques and interpretive principles required for their definitive assignment, supported by illustrative data from closely related analogues.
The Synthetic Origin of Isomerism: The Diels-Alder Reaction
The formation of this compound isomers is a direct consequence of the [4+2] cycloaddition between furan and methyl propiolate. The orientation of the dienophile relative to the diene during the transition state dictates the stereochemistry of the resulting adduct. The kinetically favored product is often the endo isomer, formed through a transition state with a greater degree of orbital overlap. However, the exo isomer is typically the more thermodynamically stable product.[1][2] Reaction conditions, such as temperature and reaction time, can therefore influence the final isomeric ratio.
Spectroscopic Differentiation: A Multi-faceted Approach
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the endo and exo isomers of this compound. Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide complementary information for a comprehensive characterization.
¹H NMR Spectroscopy: Unraveling Stereochemistry Through Coupling Constants and Chemical Shifts
The rigid bicyclic framework of the 1,4-epoxynaphthalene system leads to distinct spatial relationships between protons, which are reflected in their coupling constants (J-values) and chemical shifts. The key to differentiating the endo and exo isomers lies in the analysis of the bridgehead protons and the protons on the carbon atoms of the epoxy bridge.
Key Diagnostic Features in ¹H NMR:
-
Coupling between Bridgehead and Adjacent Protons: The dihedral angle between the bridgehead protons and the protons on the adjacent carbons (C2 and C3) is significantly different in the endo and exo isomers. According to the Karplus equation, this difference in dihedral angle results in a predictable difference in the observed coupling constants.[1]
-
In the exo isomer , the dihedral angle between the bridgehead proton and the adjacent endo proton is close to 90°, resulting in a very small or negligible coupling constant (J ≈ 0 Hz).
-
In the endo isomer , the dihedral angle is significantly smaller, leading to a larger and observable coupling constant.
-
-
Chemical Shifts of Olefinic Protons: The anisotropic effect of the ester group can influence the chemical shift of the nearby olefinic protons, leading to subtle but measurable differences between the two isomers.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound Isomers
| Proton | exo-Isomer (Predicted) | endo-Isomer (Predicted) | Rationale for Differentiation |
| Bridgehead Protons | Distinct shifts, small J to adjacent protons | Distinct shifts, larger J to adjacent protons | Dihedral angle differences based on the Karplus relationship.[1] |
| Olefinic Protons | Slightly deshielded | Slightly shielded | Anisotropic effect of the ester group in different spatial orientations. |
| Methyl Ester Protons | Singlet, ~3.7 ppm | Singlet, ~3.7 ppm | Generally less affected by the overall stereochemistry. |
| Aromatic Protons | Multiplet, ~7.0-7.4 ppm | Multiplet, ~7.0-7.4 ppm | Complex splitting patterns, may show minor differences. |
Note: The predicted values are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy for bicyclic systems.
¹³C NMR Spectroscopy: A Supporting Role in Structural Elucidation
While ¹H NMR is the primary tool for stereochemical assignment, ¹³C NMR provides valuable confirmation. The chemical shifts of the carbon atoms in the bicyclic core are sensitive to the overall geometry of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Isomers
| Carbon | exo-Isomer (Predicted) | endo-Isomer (Predicted) | Rationale for Differentiation |
| Bridgehead Carbons | Distinct chemical shifts | Distinct chemical shifts | Changes in steric interactions and electronic environment. |
| Olefinic Carbons | Subtle differences in chemical shifts | Subtle differences in chemical shifts | Influence of the ester group's stereochemistry. |
| Carbonyl Carbon | ~170 ppm | ~170 ppm | Minimal difference expected. |
| Methyl Ester Carbon | ~52 ppm | ~52 ppm | Minimal difference expected. |
| Aromatic Carbons | 4 distinct signals | 4 distinct signals | Minor shifts may be observable. |
Note: The predicted values are based on the analysis of structurally similar compounds.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
IR spectroscopy and MS are useful for confirming the presence of key functional groups and determining the molecular weight, but they are generally less effective than NMR for distinguishing between the endo and exo isomers.
-
IR Spectroscopy: Both isomers will exhibit characteristic absorptions for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretching of the ether and ester, and C=C stretching of the aromatic ring and the double bond in the bicyclic system. The fingerprint region may show minor differences, but these are often not definitive for isomer assignment.
-
Mass Spectrometry: The electron ionization (EI) mass spectra of both isomers are expected to be very similar, showing a prominent molecular ion peak and common fragmentation patterns. The fragmentation is likely to involve the loss of the methoxycarbonyl group and potentially a retro-Diels-Alder reaction.
Experimental Protocols
Synthesis of this compound Isomers
Reaction Scheme:
Diels-Alder Reaction Workflow
Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve furan (1.2 equivalents) in a suitable solvent such as toluene or dichloromethane.
-
Addition of Dienophile: Slowly add methyl propiolate (1.0 equivalent) to the furan solution at room temperature.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) for several hours to days. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting crude product will be a mixture of the endo and exo isomers.
-
Purification and Isomer Separation: The isomers can often be separated by column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes). The separation can be challenging and may require careful optimization of the chromatographic conditions.
Spectroscopic Analysis Workflow
Spectroscopic Characterization Workflow
Conclusion
The unambiguous differentiation of the endo and exo isomers of this compound relies heavily on a careful analysis of their ¹H NMR spectra. The key diagnostic feature is the difference in coupling constants between the bridgehead protons and the adjacent protons on the bicyclic ring, a direct consequence of their distinct dihedral angles. While ¹³C NMR, IR, and MS provide valuable confirmatory data, they are less definitive for stereochemical assignment. By understanding the principles outlined in this guide and utilizing a multi-spectroscopic approach, researchers can confidently characterize these important synthetic intermediates.
References
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H. O. House, R. S. Ro, J. Am. Chem. Soc. 1958, 80, 2428–2433. [Link]
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D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan, Introduction to Spectroscopy, 5th ed., Cengage Learning, 2015. [Link]
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A Comparative Guide to the Reaction Kinetics of Methyl 1,4-Epoxynaphthalene-1(4H)-carboxylate
For researchers and professionals in drug development and materials science, the Diels-Alder reaction is a cornerstone of synthetic chemistry, offering a powerful tool for the construction of complex cyclic systems.[1] Among the dienes utilized in this [4+2] cycloaddition, furan and its derivatives are of particular interest due to their prevalence in bio-based feedstocks and the thermoreversibility of their Diels-Alder adducts.[2] This guide provides an in-depth analysis of the reaction kinetics of a specific, functionalized diene, Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate, and compares its expected performance with alternative furan-based systems. Our focus is on providing not just data, but a framework for understanding the causal relationships behind the experimental observations and for designing robust kinetic studies.
Introduction: The Significance of 1,4-Epoxynaphthalene Systems
This compound belongs to the family of 7-oxanorbornadienes, which are bicyclic adducts formed from the Diels-Alder reaction of a furan-containing compound. In this case, the diene is an isobenzofuran derivative. These structures are valuable intermediates in organic synthesis, and the kinetics of their formation and dissociation (retro-Diels-Alder reaction) are critical for applications such as controlled drug release, self-healing materials, and dynamic combinatorial chemistry.[2][3]
The presence of the methyl carboxylate group at the bridgehead position of the molecule is a key feature that is anticipated to significantly influence its reactivity. Understanding the electronic and steric effects of this substituent is crucial for predicting the kinetic and thermodynamic parameters of its reactions.
The Diels-Alder Reaction: A Kinetic and Thermodynamic Overview
The Diels-Alder reaction is a concerted, pericyclic reaction that involves the formation of a six-membered ring from a conjugated diene and a dienophile. The reaction typically yields two diastereomeric products: the endo and exo adducts. The formation and ratio of these isomers are governed by kinetic and thermodynamic control.[1]
-
Kinetic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the faster-forming product, which is often the endo isomer due to favorable secondary orbital interactions.
-
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for equilibration to the more stable product, which is typically the exo isomer.
The reversibility of the furan-maleimide Diels-Alder reaction is a well-studied phenomenon, with the retro-Diels-Alder reaction becoming significant at elevated temperatures.[4]
Comparative Kinetic Analysis
The Influence of Substituents on Reaction Rate
The rate of a Diels-Alder reaction is highly sensitive to the electronic properties of both the diene and the dienophile. Generally, the reaction is fastest between an electron-rich diene and an electron-poor dienophile.
-
Substituents on the Diene: Electron-donating groups on the diene increase the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller HOMO-LUMO gap with the dienophile and a faster reaction rate.
-
Substituents on the Dienophile: Electron-withdrawing groups on the dienophile lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), similarly accelerating the reaction.
The bridgehead methyl carboxylate group in this compound is an electron-withdrawing group. Its position is not directly on the diene system of the isobenzofuran precursor, but its electronic influence can still be transmitted through the bicyclic framework. This is expected to have a notable effect on the retro-Diels-Alder reaction.
Comparison with Furan-Maleimide Systems
A well-studied model system is the reaction of furfuryl alcohol with N-hydroxymaleimides.[5] Kinetic studies of this system provide a valuable benchmark for comparison.
| Reaction System | Forward Reaction (Diels-Alder) | Reverse Reaction (retro-Diels-Alder) |
| Furfuryl Alcohol + N-Phenylmaleimide (in Chloroform) | Activation Energy (Ea): 51.9 kJ·mol⁻¹ | Activation Energy (Ea): 102.3 kJ·mol⁻¹ |
| Furfuryl Alcohol + N-Phenylmaleimide (in Acetonitrile) | Activation Energy (Ea): 48.4 kJ·mol⁻¹ | Activation Energy (Ea): 91.0 kJ·mol⁻¹ |
Table 1: Activation energies for a model furan-maleimide Diels-Alder reaction.[6]
Based on the electronic effect of the bridgehead substituent, we can hypothesize the following for this compound:
-
Forward Reaction: The isobenzofuran precursor to this compound is generally more reactive than simple furans in Diels-Alder reactions due to the aromaticity of the benzene ring being disrupted in the adduct, providing a thermodynamic driving force.[7]
-
Reverse Reaction: The electron-withdrawing nature of the methyl carboxylate group at the bridgehead is expected to stabilize the Diels-Alder adduct, thereby increasing the activation energy for the retro-Diels-Alder reaction compared to an unsubstituted analogue.[8][9] This would make the adduct more thermally stable.
Experimental Design for a Comparative Kinetic Study
To empirically validate these hypotheses, a detailed kinetic study is necessary. The following section outlines a robust experimental protocol for comparing the reaction kinetics of this compound with a standard furan derivative.
Synthesis of this compound
A plausible synthetic route to the title compound would involve the in-situ generation of the highly reactive 1-carbomethoxyisobenzofuran followed by its trapping with a suitable dienophile. A general procedure for the synthesis of related 1,4-epoxynaphthalenes can be adapted.[10]
Kinetic Measurement Protocol
¹H NMR spectroscopy is a powerful technique for monitoring the progress of Diels-Alder reactions in solution.[11] By integrating the signals corresponding to the reactants and products over time, the concentrations of each species can be determined, allowing for the calculation of rate constants.
Step-by-Step Protocol:
-
Reactant Preparation: Prepare stock solutions of known concentrations of this compound and the chosen dienophile (e.g., N-phenylmaleimide) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Reaction Initiation: Mix the reactant solutions in an NMR tube at a controlled temperature.
-
NMR Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
Integrate the characteristic proton signals for the reactants and the endo and exo products.
-
Calculate the concentration of each species at each time point.
-
Plot the concentration data versus time and fit to the appropriate rate law (typically second-order for the forward reaction) to determine the rate constant (k).[3]
-
-
Temperature Variation: Repeat the experiment at several different temperatures to determine the activation parameters (activation energy, Eₐ, and the pre-exponential factor, A) using the Arrhenius equation.
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Diels-Alder reaction mechanism and a typical experimental workflow for a kinetic study.
Caption: Diels-Alder reaction pathway showing the formation of endo and exo adducts.
Caption: Experimental workflow for a kinetic study using ¹H NMR spectroscopy.
Conclusion and Future Outlook
While direct experimental data for the reaction kinetics of this compound is yet to be published, a thorough understanding of the principles of the Diels-Alder reaction allows for informed predictions of its reactivity. The presence of the bridgehead methyl carboxylate group is expected to enhance the thermal stability of the corresponding Diels-Alder adducts, a feature that could be highly advantageous in the design of robust, thermally-responsive materials.
The experimental protocols outlined in this guide provide a clear pathway for researchers to conduct their own comparative kinetic studies, contributing valuable data to this area of chemical research. Such studies will be instrumental in unlocking the full potential of functionalized 1,4-epoxynaphthalene systems in a range of scientific and industrial applications.
References
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Kinetic study of Diels–Alder reaction involving in maleimide–furan compounds and linear polyurethane. (2013). Polymer Bulletin, 70, 2319–2335. [Link]
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Cycloaddition Reaction of 1,4‐Dihydronaphthalene 1,4‐Epoxide with Cyclooctatetraene: Cope Rearrangement in an Adduct. (2007). Turkish Journal of Chemistry, 31(3), 305-316. [Link]
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Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. (2024). Polymers, 16(3), 439. [Link]
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Theoretical Analysis of the Retro-Diels-Alder Reactivity of Oxanorbornadiene Thiol and Amine Adducts. (2017). The Journal of Organic Chemistry, 82(19), 10484–10490. [Link]
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Synthesis of 1,4-dihydro-1,4-dimethyl-1,4-epoxynaphthalene and conversion to 1,4-dimethyl-1,2,3,4-tetrahydronaphthalene and o-diacetylbenzene. (1981). The Journal of Organic Chemistry, 46(12), 2551–2553. [Link]
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The reactions of interest. We studied the retro Diels-Alder reactions... (2019). ResearchGate. [Link]
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Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing application. (2020). Polymer, 194, 122391. [Link]
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The Influence of Substitution on Thiol-Induced Oxanorbornadiene Fragmentation. (2021). Organic Letters, 23(9), 3751–3754. [Link]
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The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. (2019). ChemSusChem, 12(16), 3694-3714. [Link]
- Process for preparation of 2-Methyl-1,4-naphthoquinone. (2003).
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Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. (2020). Polymers, 12(1), 159. [Link]
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1,4-Epoxynaphthalene-1(2H)-methanol, 4,5,7-tris(1,1-dimethylethyl)-3,4-dihydro-. PubChem. [Link]
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The Retro Diels-Alder Reaction. (2018). Master Organic Chemistry. [Link]
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Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid. (2020). RSC Advances, 10(52), 31238-31247. [Link]
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Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. (2020). Polymers, 12(1), 159. [Link]
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Kinetics of Diels-Alder Reaction Using Organic Molecular Models. (2024). Algerian Journal of Research and Technology, 8(2), 12-27. [Link]
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Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with. (2020). ResearchGate. [Link]
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Photo Retro-Diels-Alder Reactions. (2013). ResearchGate. [Link]
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Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. (2015). RSC Advances, 5(47), 37742-37754. [Link]
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The Type 2 Intramolecular Diels-Alder Reaction: Synthesis and Chemistry of Bridgehead Alkenes. (2001). Angewandte Chemie International Edition, 40(5), 820-849. [Link]
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1,4-Epoxy-1,2,3,4-tetrahydronaphthalene. PubChem. [Link]
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Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. (2024). ResearchGate. [Link]
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Reaction rate constants. (2008). ResearchGate. [Link]
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The studied retro Diels-Alder reactions. (2021). ResearchGate. [Link]
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Substituent Effects on the Orientation of Diels-Alder Reactions. II. (1971). Canadian Journal of Chemistry, 49(4), 559-562. [Link]
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A Comparative Guide to the Analytical Cross-Referencing of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth analytical comparison of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate, a bicyclic compound with potential applications in medicinal chemistry, against a structurally related alternative, Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate. By cross-referencing predicted and experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this document aims to provide a comprehensive framework for the identification and characterization of this class of compounds.
Introduction to this compound
This compound is a rigid, bicyclic molecule incorporating a naphthalene core constrained by an oxygen bridge. This unique three-dimensional structure imparts specific electronic and steric properties that are of interest in the design of new therapeutic agents. Accurate and unambiguous analytical characterization is the cornerstone of its development, ensuring purity, confirming identity, and enabling further investigation into its biological activity.
Due to the novelty of this specific compound, publicly available experimental analytical data is scarce. Therefore, this guide will leverage expert knowledge and data from closely related analogs to predict the expected spectral outcomes for this compound. This predictive analysis will then be compared with the experimental data of the more flexible analog, Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate, to highlight the key structural differences and their spectral manifestations.
Synthesis Overview: A Tale of Two Scaffolds
The synthetic approaches to these two molecules fundamentally dictate their structural differences.
This compound is typically synthesized via a Diels-Alder reaction between furan and a suitable dienophile, followed by further modifications. This cycloaddition establishes the characteristic bridged bicyclic system.
Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate , in contrast, is often prepared through the reduction of a naphthalene-based carboxylic acid derivative. This results in a fused bicyclic system where one of the aromatic rings is saturated.
The following diagram illustrates the conceptual synthetic pathways.
Caption: Conceptual synthetic routes for the target and alternative compounds.
Part 1: Analytical Profile of this compound (Predicted)
The following spectral data are predicted based on the analysis of structurally similar compounds, including fluorinated analogs and the parent epoxynaphthalene scaffold.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be highly informative due to the rigid, asymmetric nature of the molecule.
-
Aromatic Protons (4H): These will appear in the typical aromatic region (δ 7.0-7.5 ppm). The substitution pattern on the benzene ring will lead to a complex multiplet.
-
Bridgehead Protons (1H at C4): The proton at the C4 bridgehead, adjacent to the oxygen, will be significantly deshielded and is expected to appear as a singlet or a narrow multiplet around δ 5.0-5.5 ppm.
-
Olefinic Protons (2H): The two protons on the double bond of the epoxy-cyclohexene ring will be diastereotopic and are expected to show complex coupling with each other and with the adjacent bridgehead proton. They are predicted to resonate in the region of δ 6.5-7.0 ppm.
-
Methyl Protons (3H): The methyl ester protons will appear as a sharp singlet, likely around δ 3.7-3.9 ppm.
Predicted ¹³C NMR Spectrum
The carbon NMR will reflect the unique electronic environment of each carbon atom in the constrained bicyclic system.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the typical downfield region of δ 170-175 ppm.
-
Quaternary Carbon (C1): The bridgehead carbon bearing the methyl carboxylate group will be a quaternary carbon and is predicted to be in the range of δ 85-95 ppm.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-150 ppm), with two quaternary carbons and four CH carbons.
-
Olefinic Carbons: The two sp² carbons of the double bond are expected around δ 130-145 ppm.
-
Bridgehead Carbon (C4): The C4 bridgehead carbon, bonded to oxygen, will be deshielded and is predicted to appear around δ 80-85 ppm.
-
Methyl Carbon: The methyl group of the ester will show a signal around δ 52-55 ppm.
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum will be characterized by a distinct molecular ion peak and specific fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 202, corresponding to the molecular formula C₁₂H₁₀O₃.
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃) to give a fragment at m/z 171.
-
Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 143.
-
A retro-Diels-Alder reaction, leading to the expulsion of furan (C₄H₄O), would result in a fragment at m/z 134. This is a characteristic fragmentation for such bicyclic systems.
-
Predicted IR Spectrum
The infrared spectrum will show characteristic absorption bands for the functional groups present.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹.
-
C-O Stretch (Ester and Ether): Strong bands corresponding to the C-O stretching vibrations of the ester and the ether linkage are expected in the 1000-1300 cm⁻¹ region.
-
=C-H Stretch (Aromatic and Olefinic): Absorption bands above 3000 cm⁻¹ will indicate the presence of sp² C-H bonds.
-
C=C Stretch (Aromatic and Olefinic): Peaks in the 1450-1600 cm⁻¹ region will correspond to the carbon-carbon double bonds in the aromatic ring and the cyclohexene moiety.
Part 2: Analytical Profile of Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate (Experimental and Predicted)
This section presents the available experimental data for the alternative compound and predicts the missing spectral features based on its known structure and data from similar molecules.
¹H NMR Spectrum (Predicted)
-
Aromatic Protons (4H): A complex multiplet is expected in the δ 7.0-7.4 ppm region.
-
Methine Proton (1H at C1): The proton at the stereocenter C1, attached to the ester group, will be a multiplet, likely a triplet of doublets, in the region of δ 3.5-3.8 ppm.
-
Methylene Protons (6H): The three methylene groups in the saturated ring will show complex and overlapping multiplets in the upfield region of δ 1.5-3.0 ppm.
-
Methyl Protons (3H): A sharp singlet for the methyl ester protons is expected around δ 3.7 ppm.
¹³C NMR Spectrum (Predicted)
-
Carbonyl Carbon (C=O): Expected around δ 175-178 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (δ 125-140 ppm).
-
Methine Carbon (C1): The carbon bearing the ester group is predicted to be around δ 45-50 ppm.
-
Methylene Carbons: Three signals for the sp³ methylene carbons are expected in the range of δ 20-35 ppm.
-
Methyl Carbon: The methyl ester carbon should appear around δ 52 ppm.
Mass Spectrum (Electron Ionization)[1]
The mass spectrum of Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate is available and shows the following key features:
-
Molecular Ion (M⁺): A clear molecular ion peak is observed at m/z 190, confirming the molecular formula C₁₂H₁₄O₂[1].
-
Key Fragments:
-
A prominent peak at m/z 131, corresponding to the loss of the carbomethoxy group (-COOCH₃).
-
A base peak at m/z 104, which can be attributed to a retro-Diels-Alder-type fragmentation of the saturated ring, leading to the formation of a stable tropylium-like cation.
-
IR Spectrum (Predicted)
Based on the structure and IR data of 1,2,3,4-tetrahydronaphthalene, the following absorptions are predicted:
-
C=O Stretch (Ester): A strong, sharp band around 1735 cm⁻¹.
-
C-O Stretch (Ester): Strong absorptions in the 1150-1250 cm⁻¹ region.
-
C-H Stretch (Aromatic and Aliphatic): Bands for sp² C-H stretches just above 3000 cm⁻¹ and for sp³ C-H stretches just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Part 3: Comparative Analysis and Data Summary
The structural differences between the rigid, bridged this compound and the more flexible, fused Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate give rise to distinct analytical signatures.
NMR Spectroscopy Comparison
| Feature | This compound (Predicted) | Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate (Predicted) | Key Differentiator |
| ¹H NMR | |||
| Bridgehead/Methine Proton | δ 5.0-5.5 ppm (C4-H) | δ 3.5-3.8 ppm (C1-H) | The significant downfield shift in the epoxynaphthalene derivative is due to the deshielding effect of the adjacent oxygen atom. |
| Olefinic/Aliphatic Protons | δ 6.5-7.0 ppm (olefinic) | δ 1.5-3.0 ppm (aliphatic) | The presence of olefinic protons in the epoxynaphthalene derivative versus aliphatic protons in the tetrahydronaphthalene derivative is a clear distinction. |
| ¹³C NMR | |||
| Bridgehead/Methine Carbon | δ 85-95 ppm (C1), δ 80-85 ppm (C4) | δ 45-50 ppm (C1) | The presence of two deshielded sp³ carbons (bridgeheads) in the epoxynaphthalene derivative is a key feature. |
| Olefinic/Aliphatic Carbons | δ 130-145 ppm (olefinic) | δ 20-35 ppm (aliphatic) | The presence of sp² olefinic carbons versus sp³ aliphatic carbons clearly distinguishes the two compounds. |
Mass Spectrometry Comparison
| Feature | This compound (Predicted) | Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate (Experimental) | Key Differentiator |
| Molecular Ion (m/z) | 202 | 190 | The difference of 12 mass units reflects the presence of two extra hydrogens and the absence of one oxygen in the tetrahydronaphthalene derivative. |
| Characteristic Fragment | m/z 134 (retro-Diels-Alder) | m/z 104 (retro-Diels-Alder type) | The nature of the retro-Diels-Alder fragmentation is different, reflecting the different ring systems and leading to fragments of different masses. |
IR Spectroscopy Comparison
| Feature | This compound (Predicted) | Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate (Predicted) | Key Differentiator |
| C=O Stretch (cm⁻¹) | 1730-1750 | ~1735 | The C=O stretch is expected to be at a slightly higher wavenumber in the more strained bicyclic system of the epoxynaphthalene derivative. |
| C-H Stretch (cm⁻¹) | >3000 (aromatic, olefinic) | >3000 (aromatic), <3000 (aliphatic) | The presence of both aromatic and olefinic C-H stretches in the epoxynaphthalene derivative versus aromatic and aliphatic C-H stretches in the tetrahydronaphthalene derivative. |
Part 4: Experimental Protocols
The following are generalized protocols for the analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Caption: General workflow for NMR analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Procedure:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via a direct insertion probe or coupled with a gas chromatograph (GC/MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a thin film between salt plates can be used.
-
Background Spectrum: Record a background spectrum of the empty sample holder or the pure solvent.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: The instrument software will automatically subtract the background from the sample spectrum.
-
Interpretation: Identify the characteristic absorption bands and correlate them to specific functional groups.[2][3]
Conclusion
This guide has presented a detailed, albeit partially predictive, analytical comparison of this compound and Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate. The key differentiating features in their NMR, MS, and IR spectra arise from the fundamental structural differences: the rigid, oxygen-bridged system versus the more flexible, fused aliphatic-aromatic system. For researchers working with these and related scaffolds, this comparative guide provides a valuable roadmap for structural verification and characterization, underscoring the power of combining predictive analysis with experimental data to drive scientific discovery.
References
- Benchchem. (n.d.). Application Note: Infrared Spectroscopy for the Characterization of Esters.
- Libretexts. (2022, July 20). 5.4: The 1H-NMR experiment. Chemistry LibreTexts.
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- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12588372, 1,2,3,4-Tetrahydro-naphthalene-2-carboxylic acid methyl ester. PubChem.
- National Institute of Standards and Technology. (n.d.). 1,2,3,4-Tetrahydronaphthalene. In NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.).
Sources
A Comparative Guide to the Analysis of Methyl 1,4-Epoxynaphthalene-1(4H)-carboxylate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the rigorous analysis of novel chemical entities is paramount. Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate, a compound of interest due to its unique bridged cyclic ether structure, presents distinct analytical challenges. This guide provides an in-depth comparison of peer-reviewed methodologies applicable to the characterization and quantification of this molecule, offering field-proven insights to guide your analytical strategy. Our focus is on the principles of orthogonality, ensuring robust and reliable data through the application of diverse analytical techniques.
The Analytical Imperative: Understanding the Molecule
This compound possesses a semi-rigid bicyclic structure with an ester functionality. This combination of features dictates the most appropriate analytical approaches. The presence of aromatic and aliphatic protons, a quaternary carbon at the bridgehead, and the ester group are all key structural motifs that will be interrogated by the methods discussed. The compound's volatility and polarity will also be critical considerations in method selection.
Comparative Analysis of Key Analytical Techniques
A multi-pronged analytical approach is essential for the comprehensive characterization of any new chemical entity. For this compound, the primary techniques to consider are Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
| Analytical Technique | Principle | Strengths for this Analyte | Limitations | Typical Application |
| NMR Spectroscopy | Nuclear spin alignment in a magnetic field | Unambiguous structure elucidation, identification of impurities | Lower sensitivity compared to MS, requires higher sample concentration | Primary structure confirmation, purity assessment |
| GC-MS | Separation by volatility, detection by mass | High sensitivity and selectivity, provides molecular weight and fragmentation data | Requires analyte to be volatile and thermally stable | Impurity profiling, quantification in volatile matrices |
| HPLC | Separation by polarity | Versatile for a wide range of polarities, non-destructive | May require derivatization for UV detection if chromophore is weak | Quantification in complex matrices, preparative separation |
In-Depth Methodologies and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is indispensable for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR are crucial, with 2D techniques such as COSY and HSQC providing connectivity information.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Expected signals would include aromatic protons, the bridgehead proton, methylene protons, and the methyl ester protons.
-
Integration of the signals will provide the relative ratio of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Key signals to identify include the carbonyl carbon of the ester, aromatic carbons, the quaternary bridgehead carbon, and the methyl carbon.
-
-
2D NMR (Optional but Recommended):
-
Perform a COSY experiment to establish proton-proton couplings.
-
Run an HSQC or HMQC experiment to correlate directly bonded protons and carbons.
-
An HMBC experiment can reveal long-range proton-carbon correlations, further confirming the carbon skeleton.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Sensitivity
Given its molecular weight and likely volatility, GC-MS is a powerful technique for the analysis of this compound, particularly for detecting trace-level impurities.
Caption: A typical workflow for GC-MS analysis.
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the analyte in a volatile solvent like ethyl acetate or hexane.[1]
-
GC Conditions:
-
Column: A standard non-polar column such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point.[1]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[1]
-
Inlet Temperature: 250 °C.[1]
-
Oven Program: Initial temperature of 70 °C (hold for 2 min), ramp at 15 °C/min to 280 °C (hold for 5 min).[1]
-
-
MS Conditions:
High-Performance Liquid Chromatography (HPLC): A Versatile Quantitative Tool
For quantitative analysis in more complex matrices, such as in-process reaction monitoring or formulation analysis, a validated HPLC method is essential. A reverse-phase method would be the logical starting point.
Sources
Safety Operating Guide
A Guide to the Proper Disposal of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate, a compound that, while not extensively characterized in publicly available safety literature, belongs to a class of naphthalene derivatives requiring meticulous handling and disposal procedures. Our approach is grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship.
I. Hazard Assessment and Waste Characterization
Inferred Hazard Profile:
| Parameter | Anticipated Value/Classification | Significance for Disposal |
| Physical State | Solid or Liquid | Determines the type of waste container and spill control measures. |
| Flammability | Likely Combustible[3][4] | Requires storage away from ignition sources and segregation from oxidizers.[1][5][6] |
| Toxicity | Potentially Harmful if Swallowed or Inhaled[4] | Mandates the use of personal protective equipment (PPE) and dictates that this waste is hazardous. |
| Environmental Hazard | Likely Toxic to Aquatic Life with Long-Lasting Effects[3][4] | Prohibits drain disposal and necessitates disposal as hazardous environmental waste. |
| Reactivity | May react with strong oxidizing agents, acids, and bases[1] | Requires careful segregation from incompatible chemical waste streams.[7][8] |
Based on this assessment, any waste containing this compound must be classified as hazardous waste.[9][10]
II. Personal Protective Equipment (PPE) and Spill Management
Before handling the waste, ensure appropriate PPE is worn to mitigate exposure risks.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are essential.
-
Eye Protection : Safety glasses with side shields or goggles are mandatory.
-
Body Protection : A standard laboratory coat should be worn.
-
Respiratory Protection : If handling powders or creating aerosols, a respirator may be necessary.
In the event of a spill, evacuate the area and eliminate all ignition sources.[1] For small spills, use an absorbent material to contain the substance, then place it in a sealed container for disposal as hazardous waste.[4] Do not attempt to clean up large spills without specialized training and equipment.
III. Segregation and Containerization: A Step-by-Step Protocol
Proper segregation and containerization are critical to prevent dangerous reactions and ensure safe disposal.[8][9]
-
Designate a Waste Stream : Establish a specific waste container for "Non-halogenated organic solids" or "Non-halogenated organic liquids," depending on the form of the waste.
-
Select the Appropriate Container :
-
Labeling : As soon as the first drop of waste is added, the container must be labeled.[7][11] The label must include:
-
Segregation : Store the waste container in a designated Satellite Accumulation Area (SAA).[7] This area must be:
-
At or near the point of generation.
-
Under the control of the operator.
-
Segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[8]
-
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
V. Final Disposal and Record Keeping
Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[9][12] Doing so would violate regulatory standards and pose a significant threat to the environment.
-
Collection : Once the waste container is full, or if it has been in accumulation for an extended period (typically one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7][11]
-
Documentation : Maintain accurate records of the waste generated, including the chemical composition and quantity. This documentation is crucial for regulatory compliance.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure that your research activities are conducted with the utmost responsibility.
References
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
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American Chemical Society. Hazardous Waste and Disposal. [Link]
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Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]
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iGEM. Standard Operating Procedures. [Link]
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New Jersey Department of Health. Naphthalene is a CARCINOGEN - Hazardous Substance Fact Sheet. [Link]
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AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]
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U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
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Oreate AI Blog. Navigating the Safe Disposal of Chemicals: A Guide for Everyone. [Link]
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National Institutes of Health. Naphthalene | C10H8 | CID 931 - PubChem. [Link]
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Carl ROTH. Safety Data Sheet: Naphthalene. [Link]
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Loba Chemie. NAPHTHALENE FOR SYNTHESIS. [Link]
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A Researcher's Guide to the Safe Handling of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate
As a novel bicyclic aromatic compound, Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate presents unique opportunities in synthetic chemistry and drug development. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Assessment: A Synthesis of Structural Analogs
Due to the specific nature of this compound, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, a conservative hazard assessment must be conducted by examining the constituent chemical moieties: the epoxy group, the naphthalene core, and the methyl ester.
-
Epoxy Group: Epoxy compounds are known to be potential skin and respiratory sensitizers, and some may cause skin and eye irritation.[1][2][3] Repeated or prolonged contact can lead to allergic reactions.[3][4]
-
Naphthalene Core: Naphthalene and its derivatives are aromatic hydrocarbons. While specific toxicity data for this compound is unavailable, related compounds like 1-methylnaphthalene are classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[5][6][7] They can also cause skin and eye irritation.[8]
-
Methyl Ester: Methyl esters are generally considered to have low toxicity, but they can be flammable and may cause mild irritation upon contact.
Based on this analysis, this compound should be handled as a substance that is potentially harmful if ingested, a skin and eye irritant, a potential sensitizer, and harmful to the environment.
Personal Protective Equipment (PPE): A Multi-layered Defense
A robust PPE strategy is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for working with this compound.
| Body Part | PPE Recommendation | Rationale |
| Hands | Chemical-resistant nitrile gloves.[9][10][11] | To prevent skin contact and potential sensitization. Nitrile offers good resistance to a range of chemicals. |
| Eyes | Safety glasses with side shields or chemical splash goggles.[2][10][11] | To protect eyes from splashes of the chemical. |
| Body | A lab coat and long pants. | To protect skin from accidental spills. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge.[1][9] | Recommended when handling the solid outside of a fume hood or when there is a potential for aerosol generation. |
It is imperative to inspect all PPE for integrity before each use and to follow proper donning and doffing procedures to avoid cross-contamination.[12]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and ensures the experiment's integrity.
3.1. Preparation and Weighing:
-
Work Area Preparation: Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure. Ensure the work area is clean and uncluttered.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: Use a tared, sealed container for weighing to prevent dissemination of the powder.
3.2. Dissolution and Reaction Setup:
-
Solvent Addition: Add the solvent to the solid in the reaction vessel within the fume hood.
-
Mixing: Use magnetic or overhead stirring to ensure complete dissolution. Avoid vigorous shaking that could create aerosols.
-
Reaction Assembly: Assemble the reaction apparatus within the fume hood, ensuring all joints are properly sealed.
3.3. Post-Reaction Work-up and Purification:
-
Quenching and Extraction: Perform all liquid-liquid extractions in a fume hood, using a separatory funnel.
-
Solvent Removal: Use a rotary evaporator to remove solvents. Ensure the vacuum pump exhaust is properly vented.
-
Purification: Conduct column chromatography or other purification methods within a fume hood.
3.4. Spill Management:
-
Small Spills: For small spills of the solid, carefully sweep it up with a dustpan and brush and place it in a sealed container for disposal.
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.
The following diagram illustrates the logical flow of the handling process:
Caption: Workflow for Safe Handling and Disposal
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
4.1. Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weighing paper, and paper towels, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and waste from the work-up and purification steps should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[5]
4.2. Labeling and Storage:
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name, and the approximate concentration and volume.
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
4.3. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[5][13] Never dispose of this chemical down the drain or in the regular trash.[5]
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
-
WEST SYSTEM Epoxy. Preventing Overexposure. [Link]
-
International Enviroguard. (2022, July 11). How to Safely Work with Epoxy Coatings. [Link]
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epoxio.cz. Protective Aids for Working with Epoxy Resins. [Link]
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National Institute for Occupational Safety and Health (NIOSH). School Chemistry Laboratory Safety Guide. [Link]
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Entropy Resins. (2024, May 22). Epoxy Safety 101: Choosing the Safety Equipment. [Link]
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meyspring. (2021, March 10). Epoxy Resin Safety and PPE needed for Resin Art. [Link]
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Johns Hopkins University. (2015, April 27). NIOSH pocket guide to chemical hazards. [Link]
-
Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet. [Link]
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Dynamis Epoxy Systems. (2019, July 18). Safety Data Sheet. [Link]
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National Institute for Occupational Safety and Health (NIOSH). Occupational Health Guidelines for Chemical Hazards. [Link]
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National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. [Link]
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National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards Introduction. [Link]
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Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]
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New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet. [Link]
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Workplace Safety and Health Council. (2016). Workplace Safety and Health Guidelines: Safe Use of Hazardous Chemicals in Laboratories. [Link]
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Jiangsu Tetra New Material Technology Co., Ltd. (2021, July 6). TTA21: 3,4-Epoxycyclohexylmethyl- 3',4'-Epoxycyclohexane Carboxylate. [Link]
-
PubChem. Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate. [Link]
-
Chemos GmbH & Co.KG. (2019, October 23). Safety Data Sheet: 1-methylnaphthalene. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
